Morpholine, 4-(1-oxooctadecyl)- (CAS 5299-54-7): A Comprehensive Technical Guide to Physicochemical Properties, Self-Assembly, and Industrial Applications
Executive Summary Morpholine, 4-(1-oxooctadecyl)- (CAS: 5299-54-7), commonly referred to as N-stearoylmorpholine, is a specialized fatty acyl morpholine derivative. It acts as a high-performance amphiphile, bridging the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Morpholine, 4-(1-oxooctadecyl)- (CAS: 5299-54-7), commonly referred to as N-stearoylmorpholine, is a specialized fatty acyl morpholine derivative. It acts as a high-performance amphiphile, bridging the gap between lipophilic hydrocarbon chains and polar heterocyclic chemistry [1]. This whitepaper provides an in-depth technical analysis of its chemical properties, supramolecular assembly mechanisms, and synthesis protocols, tailored for researchers, formulation scientists, and drug development professionals.
Physicochemical Architecture & Molecular Identity
At its core, N-stearoylmorpholine is characterized by a precise structural dichotomy: an 18-carbon saturated fatty acid tail (stearoyl group) covalently bonded to the nitrogen atom of a morpholine ring [2].
The Hydrophobic Tail: The long, nonpolar octadecyl chain imparts significant lipid solubility. This acts as the primary driver for van der Waals interactions in nonpolar media, allowing the molecule to integrate into hydrophobic matrices.
The Hydrophilic Head: The morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen—acts as a polar headgroup. This "privileged structure" is renowned in medicinal chemistry for enhancing favorable physicochemical and metabolic profiles [2].
Quantitative Data Summary
Table 1: Key Physicochemical Properties of Morpholine, 4-(1-oxooctadecyl)-
Parameter
Specification / Value
IUPAC Name
1-morpholin-4-yloctadecan-1-one
CAS Number
5299-54-7
Molecular Formula
C22H43NO2
Molecular Weight
353.58 g/mol
Thermal Stability
Stable up to 200°C
Purity Standards
Typically >95% for research grades
Structural Class
Fatty Acyl Morpholine (Amphiphilic Amide)
Supramolecular Assembly & Interfacial Dynamics
The defining characteristic of N-stearoylmorpholine is its spontaneous organization into ordered structures—a process driven by the thermodynamic imperative to minimize the system's free energy [2]. In biphasic systems (e.g., oil-water interfaces), the molecule exhibits classic, highly efficient surfactant behavior.
Mechanistic Causality:
The lipophilic octadecyl tail aggressively partitions into the nonpolar (oil) phase to escape the unfavorable entropy of water structuring (the hydrophobic effect). Simultaneously, the polar morpholine headgroup remains solvated in the aqueous phase via hydrogen bonding and dipole-dipole interactions [2]. This dual-affinity orientation disrupts the cohesive forces of the individual phases, drastically lowering interfacial tension and stabilizing emulsions.
Mechanism of N-stearoylmorpholine interfacial adsorption and emulsion stabilization.
Synthesis, Purification, and Analytical Validation
To achieve high-purity N-stearoylmorpholine (>95% for rigorous research applications[3]), the synthesis relies on a modified Schotten-Baumann reaction. As a Senior Application Scientist, I emphasize that this protocol is designed as a self-validating system —each step logically dictates the success of the next, with built-in analytical checkpoints to prevent downstream failures.
Step-by-Step Methodology
Step 1: Acyl Activation
Stearic acid is reacted with a chlorinating agent (e.g., thionyl chloride, SOCl₂) to yield stearoyl chloride [2].
Causality: Carboxylic acids are inherently poor electrophiles. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, ensuring a rapid and complete reaction with the morpholine nitrogen.
Step 2: Nucleophilic Acyl Substitution
Morpholine is added dropwise to the stearoyl chloride in an anhydrous organic solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine).
Causality: Morpholine acts as the nucleophile. The base is critical to neutralize the HCl byproduct; without it, the morpholine would become protonated (forming an unreactive morpholinium salt), prematurely halting the reaction.
Step 3: Phase Separation & Extraction
The crude mixture is washed sequentially with aqueous sodium bicarbonate (NaHCO₃) and brine.
Causality: This exploits solubility differences. The desired neutral amide remains in the organic phase, while unreacted morpholine, triethylamine hydrochloride, and residual acidic species partition into the aqueous phase and are discarded [2].
Step 4: Recrystallization
The organic solvent is evaporated, and the crude waxy solid is recrystallized from a nonpolar solvent (e.g., hexane or petroleum ether).
Causality: The 18-carbon stearoyl chain dominates the molecule's solubility profile, making N-stearoylmorpholine highly lipophilic [1]. It crystallizes efficiently in nonpolar media at lower temperatures, leaving trace polar impurities dissolved in the mother liquor [2].
Step 5: Spectroscopic Validation (The Self-Validating Checkpoint)
Purity is confirmed via ¹H/¹³C NMR and FT-IR spectroscopy [2].
Causality: The synthesis is confirmed successful when IR spectroscopy shows the complete disappearance of the broad carboxylic acid O-H stretch (3300-2500 cm⁻¹) and the emergence of a sharp, strong tertiary amide carbonyl peak (C=O stretch) at ~1650 cm⁻¹.
Synthesis, purification, and analytical validation workflow for N-stearoylmorpholine.
Advanced Industrial & Biological Applications
The unique thermal stability (up to 200°C) and hydrolytic resilience of CAS 5299-54-7 [4] have led to its adoption across multiple high-tech sectors:
Polymer Plasticization & Blending: The long octadecyl tail acts as an internal plasticizer, increasing the free volume and flexibility of rigid polymer matrices. Conversely, the polar morpholine group enhances adhesion to substrates, making it a powerful compatibility enhancer for polymer blends [2].
Nanomaterial Synthesis: Recent trends in material science utilize N-stearoylmorpholine as a capping agent for metal nanoparticles. The morpholine ring coordinates with the metal surface, while the stearoyl tail provides steric stabilization, preventing nanoparticle agglomeration [1].
Enzymatic & Membrane Modulation: In biological contexts, the hydrophobic tail can insert into the lipid core of cellular membranes, potentially altering membrane fluidity and thickness. Furthermore, the stearoyl moiety may facilitate binding to hydrophobic pockets in enzymes, acting as an allosteric modulator [2].
References
Chem960. Cas no 5299-54-7 (Morpholine, 4-(1-oxooctadecyl)-). 1
Synthesis Pathways for 4-(1-oxooctadecyl)morpholine: A Comprehensive Technical Guide
Executive Summary The compound 4-(1-oxooctadecyl)morpholine (CAS No. 5299-54-7), commonly referred to as N-stearoylmorpholine, is a specialized amphiphilic amide[1].
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-(1-oxooctadecyl)morpholine (CAS No. 5299-54-7), commonly referred to as N-stearoylmorpholine, is a specialized amphiphilic amide[1]. By coupling the hydrophilic, cyclic amine properties of morpholine with the highly lipophilic, 18-carbon octadecanoyl (stearoyl) chain, this molecule spontaneously self-assembles at interfaces, making it a highly valuable surfactant, internal plasticizer, and synthetic intermediate[2].
Synthesizing this molecule requires overcoming the inherently poor electrophilicity of the stearic acid carboxyl carbon. As a Senior Application Scientist, I have structured this guide to detail three distinct, field-proven synthetic pathways. Rather than merely listing steps, this whitepaper explains the mechanistic causality behind each experimental choice and establishes a self-validating workflow for purification and analysis.
Mechanistic Causality in Amidation Pathways
The direct reaction between a carboxylic acid and an amine at room temperature simply yields an unreactive carboxylate-ammonium salt. To drive the formation of the covalent amide bond, the carboxyl group must be activated. We achieve this via three distinct paradigms:
Pathway A (Acyl Chloride): Hyper-activation of the carbonyl carbon using chlorinating agents.
Pathway B (Thermal Direct Amidation): Thermodynamic driving via continuous water removal.
Pathway C (Carbodiimide Coupling): Mild, catalytic activation using specialized coupling reagents.
Figure 1: Divergent synthetic pathways for 4-(1-oxooctadecyl)morpholine.
Mechanistic Causality:
Converting stearic acid to stearoyl chloride drastically increases the electrophilicity of the carbonyl carbon[2]. Thionyl chloride (SOCl₂) is the preferred reagent because its byproducts (SO₂ and HCl) are gaseous. This leverages Le Chatelier's principle, driving the reaction to completion while simplifying downstream purification. A catalytic amount of Dimethylformamide (DMF) is added to form the Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which acts as the true active chlorinating species.
Step-by-Step Protocol:
Activation: In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve 10 mmol of stearic acid in 20 mL of anhydrous dichloromethane (DCM).
Catalysis & Chlorination: Add 1 drop of anhydrous DMF. Cool the flask to 0°C, then add 1.2 equivalents (12 mmol) of SOCl₂ dropwise.
Reflux: Heat the mixture to a gentle reflux (40°C) for 2 hours. The cessation of gas evolution indicates the complete formation of stearoyl chloride. Concentrate in vacuo to strip unreacted SOCl₂.
Amidation: Redissolve the crude stearoyl chloride in 15 mL DCM and cool to 0°C. Add 2.5 equivalents of morpholine dropwise. Causality: The excess morpholine acts as a sacrificial base to scavenge the HCl generated during the coupling, preventing the protonation and deactivation of the remaining morpholine reactant.
Completion: Stir at room temperature for 1 hour.
Synthesis Pathway B: Direct Thermal Amidation (Industrial Scale)
Mechanistic Causality:
For bulk industrial synthesis, avoiding toxic chlorinating agents is paramount. At elevated temperatures (>160°C), stearic acid and morpholine undergo direct condensation[3]. Because morpholine and water can form an azeotrope, utilizing a Dean-Stark apparatus allows for the continuous, physical removal of the water byproduct, thermodynamically pulling the equilibrium toward the amide product[3].
Step-by-Step Protocol:
Mixing: Combine 100 mmol of stearic acid and 150 mmol of morpholine in a flask equipped with a Dean-Stark trap and a reflux condenser. Causality: Morpholine acts as both the reactant and the solvent[3].
Heating: Heat the mixture to 160–180°C under continuous stirring.
Azeotropic Distillation: Monitor the Dean-Stark trap. The reaction progress is self-indicating; the collection of approximately 1.8 mL of water (100 mmol) signifies theoretical completion.
Stripping: Once water evolution ceases, apply vacuum distillation to strip the unreacted, excess morpholine from the waxy product[3].
Mechanistic Causality:
When synthesizing high-purity analytical standards or pharmaceutical intermediates, harsh thermal or acidic conditions must be avoided. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). Causality: EDC is chosen over traditional DCC because the resulting byproduct (EDC-urea) is highly water-soluble. This prevents the notorious difficulty of separating insoluble dicyclohexylurea (DCU) from the highly lipophilic N-stearoylmorpholine. HOBt is added to form a reactive ester intermediate, suppressing racemization and accelerating the aminolysis.
Step-by-Step Protocol:
Preparation: Dissolve 10 mmol stearic acid and 12 mmol morpholine in 30 mL anhydrous DCM.
Coupling Additives: Add 12 mmol of HOBt and 25 mmol of DIPEA (N,N-Diisopropylethylamine). Causality: DIPEA is sterically hindered, ensuring it acts only as a base and not as a competing nucleophile.
Initiation: Add 12 mmol of EDC·HCl.
Incubation: Stir at room temperature for 12–16 hours.
Quantitative Pathway Comparison
To facilitate experimental design, the following table summarizes the quantitative metrics and strategic trade-offs of the three described pathways.
A protocol is "self-validating" when its physical operations inherently isolate the target molecule based on predictable chemical properties, leaving no ambiguity about the purity of the final phase.
The Acid/Base Wash Causality:
The crude mixture contains neutral N-stearoylmorpholine, unreacted stearic acid (acidic), and unreacted morpholine (basic).
Washing with 1M HCl protonates the morpholine (pKa ~8.3) into morpholinium chloride, forcing it entirely into the aqueous layer.
Washing with 1M NaOH deprotonates the stearic acid (pKa ~4.7) into sodium stearate, forcing it into the aqueous layer.
The remaining organic layer must logically contain only the neutral, highly lipophilic amide.
Because the stearoyl group features a long alkyl chain, the final product is a nonpolar, waxy solid[2]. Recrystallization from a nonpolar solvent (e.g., cold hexane) yields the pure compound[2].
Figure 2: Self-validating purification and analytical workflow.
Spectroscopic Validation:
Identity and purity are confirmed via spectroscopic techniques[2]:
IR Spectroscopy: Confirms the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the diagnostic shift of the C=O stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1640 cm⁻¹ (tertiary amide)[2].
¹H NMR: Confirms the molecular structure by identifying the morpholine ring protons (multiplets at ~3.4–3.6 ppm) against the massive integration of the stearoyl chain (large singlet at ~1.25 ppm for the -(CH₂)- envelope)[2].
spectroscopic analysis of "Morpholine, 4-(1-oxooctadecyl)-" (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating the Molecular Architecture of an Amphiphilic Morpholine Derivative "Morpholine, 4-(1-oxooctadecyl)-", also known as N-stearoylmorp...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Molecular Architecture of an Amphiphilic Morpholine Derivative
"Morpholine, 4-(1-oxooctadecyl)-", also known as N-stearoylmorpholine, is a fascinating amphiphilic molecule that marries the hydrophilic nature of the morpholine ring with the lipophilic character of the stearoyl (octadecanoyl) chain. This unique structure lends itself to a variety of applications, including as a surfactant, emulsifier, and a potential scaffold in medicinal chemistry.[1] A precise understanding of its molecular structure is paramount for its application and development. This guide provides a comprehensive technical overview of the analytical techniques used to confirm the identity and structure of N-stearoylmorpholine, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide will present a detailed, predicted spectroscopic profile based on established principles and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[2]
Experimental Protocol: NMR Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of N-stearoylmorpholine for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
Solvent Selection & Dissolution: Add approximately 0.75 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial. Chloroform-d is often a good first choice for non-polar to moderately polar compounds.
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, 5 mm NMR tube.
Analysis: Acquire the NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of N-stearoylmorpholine is predicted to show distinct signals corresponding to the morpholine ring and the long aliphatic chain of the stearoyl group.
Morpholine Ring Protons (δ 3.4-3.7 ppm): The eight protons of the morpholine ring are expected to appear as a complex multiplet in the region of 3.4-3.7 ppm. Due to the restricted rotation around the amide C-N bond, the protons on the carbons adjacent to the nitrogen (H-3 and H-5) and those adjacent to the oxygen (H-2 and H-6) may exhibit distinct chemical shifts.[1] The protons closer to the oxygen are typically slightly downfield compared to those closer to the nitrogen.
α-Methylene Protons (δ 2.3 ppm): The two protons on the carbon atom alpha to the carbonyl group (C=O) of the stearoyl chain are expected to resonate as a triplet around 2.3 ppm.
β-Methylene Protons (δ 1.6 ppm): The protons on the carbon beta to the carbonyl group will likely appear as a multiplet around 1.6 ppm.
Aliphatic Chain Protons (δ 1.2-1.4 ppm): The bulk of the methylene protons in the long stearoyl chain will overlap to form a broad singlet or a series of unresolved multiplets in the region of 1.2-1.4 ppm.[3]
Terminal Methyl Protons (δ 0.9 ppm): The three protons of the terminal methyl group of the stearoyl chain are predicted to appear as a triplet around 0.9 ppm.[3]
Predicted ¹H NMR Data for N-Stearoylmorpholine
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~3.4-3.7
m
8H
Morpholine ring protons (H-2, H-3, H-5, H-6)
~2.3
t
2H
α-CH₂ (to C=O)
~1.6
m
2H
β-CH₂
~1.2-1.4
br s
~28H
(CH₂)₁₄
~0.9
t
3H
Terminal CH₃
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.
Carbonyl Carbon (δ ~173 ppm): The carbon of the amide carbonyl group is expected to be the most downfield signal, appearing around 173 ppm.
Morpholine Ring Carbons (δ ~42-67 ppm): The four carbons of the morpholine ring are predicted to resonate in the region of 42-67 ppm. The carbons adjacent to the oxygen (C-2 and C-6) will be further downfield than those adjacent to the nitrogen (C-3 and C-5).[1]
Aliphatic Chain Carbons (δ ~14-34 ppm): The carbons of the stearoyl chain will appear in the aliphatic region of the spectrum. The terminal methyl carbon will be the most upfield signal at approximately 14 ppm.
Predicted ¹³C NMR Data for N-Stearoylmorpholine
Chemical Shift (δ, ppm)
Assignment
~173
C=O (Amide)
~67
C-2, C-6 (Morpholine)
~42
C-3, C-5 (Morpholine)
~34
α-CH₂ (to C=O)
~23-32
(CH₂)₁₅
~14
Terminal CH₃
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Experimental Protocol: IR Sample Preparation (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.
Instrument Background: Record a background spectrum of the clean ATR crystal.
Sample Application: Place a small amount of N-stearoylmorpholine directly onto the ATR crystal.
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
Spectrum Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Interpreting the IR Spectrum
The IR spectrum of N-stearoylmorpholine is expected to be dominated by absorptions from the amide functional group and the long aliphatic chain.
C-H Stretching (2850-3000 cm⁻¹): Strong absorptions in this region are characteristic of the C-H stretching vibrations of the numerous methylene and methyl groups in the stearoyl chain.[5]
C=O Stretching (Amide I Band) (1630-1680 cm⁻¹): A strong, sharp absorption band in this region is the hallmark of the carbonyl group of the tertiary amide.[1] This is often the most prominent peak in the spectrum.
C-N Stretching (1400-1450 cm⁻¹): A medium intensity band corresponding to the C-N stretching vibration of the amide is expected in this region.
C-O-C Stretching (1115 cm⁻¹): A strong band around 1115 cm⁻¹ is characteristic of the C-O-C ether linkage within the morpholine ring.
Predicted IR Absorption Frequencies for N-Stearoylmorpholine
Frequency (cm⁻¹)
Intensity
Assignment
2850-3000
Strong
C-H stretch (aliphatic)
1630-1680
Strong
C=O stretch (amide)
1400-1450
Medium
C-N stretch
~1115
Strong
C-O-C stretch (ether)
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can be used to deduce the structure through fragmentation analysis.
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common method for the analysis of moderately polar, non-volatile compounds like N-stearoylmorpholine.
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute as necessary.
LC Separation: Inject the sample into an LC system equipped with a C18 column to separate the analyte from any impurities.
Ionization (ESI): The eluent from the LC is introduced into the ESI source, where the analyte is ionized, typically forming a protonated molecule [M+H]⁺.
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their m/z is measured.
Tandem MS (MS/MS): For structural confirmation, the [M+H]⁺ ion can be selected and fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.
Interpreting the Mass Spectrum
The predicted molecular weight of N-stearoylmorpholine (C₂₂H₄₃NO₂) is 353.6 g/mol .
Molecular Ion Peak: In ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of 354.6.[1]
Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 354.6 ion would likely produce key fragments resulting from the cleavage of the amide bond and within the morpholine ring.
Predicted MS/MS Fragmentation of N-Stearoylmorpholine ([M+H]⁺ at m/z 354.6)
Precursor Ion (m/z)
Fragment Ion (m/z)
Putative Fragment Identity
354.6
267.3
[M+H - C₄H₈NO]⁺ (Loss of morpholine)
354.6
86.1
[C₄H₈NO]⁺ (Morpholinyl cation)
354.6
114.1
[C₅H₉NO + H]⁺ (Fragment containing the morpholine and carbonyl)
Visualizing the Structure and Fragmentation
Molecular Structure of N-Stearoylmorpholine
Caption: Chemical structure of Morpholine, 4-(1-oxooctadecyl)-.
Solvation Thermodynamics and Empirical Solubility Profiling of 4-(1-oxooctadecyl)morpholine
Executive Summary In the landscape of formulation science and synthetic chemistry, 4-(1-oxooctadecyl)morpholine (CAS: 5299-54-7), commonly referred to as N-stearoylmorpholine, occupies a unique physicochemical niche. Fun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of formulation science and synthetic chemistry, 4-(1-oxooctadecyl)morpholine (CAS: 5299-54-7), commonly referred to as N-stearoylmorpholine, occupies a unique physicochemical niche. Functioning as a highly lipophilic waxy solid at room temperature, it is widely utilized as an emulsifier, a capping agent in nanomaterial synthesis, and a critical intermediate in lipid-based drug delivery systems[1]. This technical whitepaper dissects the thermodynamic principles governing its solubility in organic solvents, provides empirical data frameworks, and establishes a self-validating analytical protocol for accurate solubility quantification.
To predict and manipulate the solubility of 4-(1-oxooctadecyl)morpholine, one must analyze its structural dichotomy. The molecule is an amphiphile, but its behavior is overwhelmingly dominated by its lipophilic tail.
The Hydrophobic C18 Tail: The 18-carbon stearoyl chain dictates the compound's high partition coefficient (LogP ≈ 6.2), rendering it highly soluble in non-polar environments[2]. In polar solvents (like water), the disruption of the solvent's hydrogen-bonding network by this massive non-polar tail forces the molecules to self-assemble or precipitate due to the hydrophobic effect[3].
The Polar Morpholine Headgroup: While the morpholine ring lacks a hydrogen bond donor, the carbonyl oxygen of the amide linkage acts as a potent hydrogen bond acceptor[3]. This specific feature slightly enhances its solubility in protic organic solvents (e.g., ethanol, methanol) compared to pure C18 alkanes, allowing for dipole-dipole interactions[4].
The interplay of these forces means that dissolution in organic solvents relies primarily on overcoming the solid-state crystal lattice energy via favorable London dispersion forces provided by the solvent[3].
Fig 1: Thermodynamic solvation pathways of 4-(1-oxooctadecyl)morpholine.
Quantitative Solubility Profile in Organic Solvents
Based on its LogP (6.2) and the dominance of London dispersion forces, the solubility of 4-(1-oxooctadecyl)morpholine follows a predictable gradient across different solvent classes[2][3]. The table below summarizes the expected quantitative solubility ranges at standard ambient temperature (25°C).
Solvent Classification
Specific Solvent
Dielectric Constant (ε)
Estimated Solubility Range (mg/mL)
Solvation Mechanism / Remarks
Non-Polar
Chloroform
4.8
> 100 (Freely Soluble)
Strong dispersion force matching; ideal for extraction.
Non-Polar
Hexane / Heptane
1.9
> 50 (Soluble)
Favorable entropy of mixing with the C18 alkyl chain.
Polar Aprotic
Ethyl Acetate
6.0
20 - 50 (Soluble)
Moderate dipole interactions with the morpholine ring.
Polar Aprotic
Dichloromethane
9.1
> 100 (Freely Soluble)
Excellent solvation of both the head and tail groups.
Polar Protic
Ethanol (Absolute)
24.5
5 - 15 (Sparingly Soluble)
H-bonding to carbonyl oxygen; requires heating for full dissolution.
To generate trustworthy, publication-grade solubility data for highly lipophilic waxy solids, standard protocols must be heavily modified. The following methodology is designed as a self-validating system to prevent common errors such as supersaturation and membrane adsorption.
Causal Protocol Design:
Avoidance of Filtration: Standard 0.22 µm PTFE or PVDF syringe filters introduce a critical failure point. The highly lipophilic C18 tail (LogP 6.2) readily adsorbs onto polymer membranes, artificially depleting the solute concentration in the filtrate[2]. Centrifugation is utilized to circumvent this phase-boundary adsorption.
Thermodynamic Equilibrium Check: Waxy solids exhibit slow dissolution kinetics. A single time-point measurement risks capturing a kinetic, rather than thermodynamic, state. We implement a dual-timepoint validation loop (48h and 72h).
Step-by-Step Workflow:
Preparation: Add an excess amount of 4-(1-oxooctadecyl)morpholine (approx. 200 mg) into a 5 mL glass vial containing 2 mL of the target organic solvent.
Isothermal Agitation: Seal the vial hermetically and place it in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM.
Sampling (48 Hours): After 48 hours, remove a 0.5 mL aliquot. Centrifuge the aliquot at 10,000 x g for 15 minutes at 25°C to pellet any undissolved waxy solid.
Dilution & Analysis: Carefully aspirate the supernatant. Dilute appropriately with the HPLC mobile phase to fall within the linear range of the calibration curve. Quantify via HPLC-UV.
Validation Loop (72 Hours): Repeat the sampling and quantification process at 72 hours.
Data Acceptance: Calculate the variance between the 48h and 72h concentrations. If the difference is < 5%, thermodynamic equilibrium is confirmed. If > 5%, continue agitation for an additional 24 hours.
Fig 2: Self-validating shake-flask protocol for thermodynamic solubility.
Analytical Quantification (HPLC-UV)
Due to the long C18 alkyl chain, 4-(1-oxooctadecyl)morpholine exhibits profound retention on reverse-phase stationary phases[3].
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is mandatory to accommodate the hydrophobic tail.
Mobile Phase: A highly organic mobile phase is required to ensure elution and prevent column fouling. Use a gradient elution starting at 70% Acetonitrile / 30% Water, ramping to 100% Acetonitrile over 10 minutes[3].
Detection: UV detection is typically performed at low wavelengths (e.g., 210-220 nm) due to the lack of extended chromophores, relying on the amide bond absorbance.
Formulation Implications in Drug Development
Understanding this solubility profile is paramount for formulation scientists. Because 4-(1-oxooctadecyl)morpholine is freely soluble in lipidic and non-polar phases but practically insoluble in water, it acts as an exceptional structural component for Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS) . The morpholine headgroup orients toward the aqueous interface, reducing interfacial tension, while the C18 tail anchors firmly into the oil or lipid core, stabilizing the emulsion and potentially enhancing the pharmacokinetic absorption of co-formulated active pharmaceutical ingredients (APIs)[3][4].
References
Benchchem. "Intermolecular Forces in N-Stearoyl Morpholine (B109124) Systems." Benchchem.
Chem960. "Cas no 5299-54-7 (Morpholine, 4-(1-oxooctadecyl)-)." Chem960.
Chem960. "Morpholine, 4-(1-oxooctadecyl)- Chemical and Physical Properties." Chem960.
Thermal Stability and Decomposition Kinetics of Morpholine, 4-(1-oxooctadecyl)-
An Advanced Technical Whitepaper for Chemical and Pharmaceutical Development Executive Summary Morpholine, 4-(1-oxooctadecyl)- (CAS: 5299-54-7), commonly referred to as stearoylmorpholine, is a highly specialized amphiph...
Author: BenchChem Technical Support Team. Date: March 2026
An Advanced Technical Whitepaper for Chemical and Pharmaceutical Development
Executive Summary
Morpholine, 4-(1-oxooctadecyl)- (CAS: 5299-54-7), commonly referred to as stearoylmorpholine, is a highly specialized amphiphilic molecule utilized as a key intermediate in high-performance lubricant additives, corrosion inhibitors, and advanced polymer plasticizers. In pharmaceutical and cosmetic drug development, its unique structure—combining a lipophilic octadecyl tail with a polar, heterocyclic morpholine head—makes it a potent rheology modifier and emulsifier.
Understanding the thermal stability and decomposition mechanics of stearoylmorpholine is critical for researchers formulating high-temperature polymers or lipid-based drug delivery systems. This whitepaper elucidates the causality behind its thermal resilience, details the kinetic pathways of its degradation, and provides a self-validating analytical protocol for evaluating its pyrolytic behavior.
Physicochemical Grounding & Baseline Stability
The thermal resilience of stearoylmorpholine is rooted in its molecular architecture. The compound exhibits robust baseline thermal stability, resisting significant degradation up to approximately 200°C 1.
Mechanistic Causality of Stability:
Unlike primary or secondary amides, stearoylmorpholine is a tertiary amide. The nitrogen atom is locked within the morpholine ring, preventing tautomerization to an imidic acid. The resonance stabilization between the nitrogen lone pair and the carbonyl group significantly reduces the electrophilicity of the carbonyl carbon. Furthermore, the long, non-polar octadecyl chain acts as a steric shield, physically obstructing nucleophilic attack and delaying the onset of thermally induced bond scission 2.
In polymer matrices (e.g., PVC), this stability is paramount. The octadecyl tail acts as an internal plasticizer by increasing the free volume between polymer chains, while the polar morpholine head anchors to the matrix via dipole-dipole interactions, preventing thermal exudation and color degradation during high-temperature extrusion 3.
Mechanisms of Thermal Decomposition
When thermal stress exceeds the ~200°C threshold, stearoylmorpholine undergoes complex, multi-pathway degradation.
Amide Bond Cleavage (Primary Pathway): The lowest energy barrier for decomposition is the homolytic cleavage of the C-N amide bond, yielding acyl (stearic) radicals and morphyl radicals.
Morpholine Ring Thermolysis (Secondary Pathway): At elevated temperatures, the morpholine moiety undergoes a 1,3-intramolecular hydrogen shift into the NH group. This triggers ring opening, producing highly volatile species such as ethenol and ethenamine 4. Prolonged thermolysis of these intermediates leads to the formation of organic acid anions, predominantly formate and acetate 5.
Alkyl Chain Pyrolysis: Above 300°C, the octadecyl chain undergoes random chain scission and decarboxylation, generating a complex mixture of short-chain alkanes, alkenes, and carbon dioxide.
Thermal degradation pathways of Morpholine, 4-(1-oxooctadecyl)-.
Quantitative Kinetic Data
The following table summarizes the kinetic parameters and volatile profiles of stearoylmorpholine across different thermal stress thresholds.
Temperature Threshold
Dominant Kinetic Event
Est. Activation Energy (Ea)
Primary Volatile Degradation Products
< 200°C
Baseline Stability
N/A
None (Trace moisture only)
200°C - 280°C
Onset of Amide Cleavage & 1,3-H Shift
~125 - 135 kJ/mol
Ethenol, Ethenamine, Morpholine
280°C - 350°C
Morpholine Ring Thermolysis
~140 - 160 kJ/mol
Formate, Acetate, Secondary Amines
> 350°C
Alkyl Chain Pyrolysis & Decarboxylation
> 180 kJ/mol
Alkanes, Alkenes, CO₂, CO
Experimental Protocol: High-Resolution TGA-GC/MS
To accurately quantify the degradation kinetics and identify volatile pyrolyzates, a hyphenated Thermogravimetric Analysis coupled with Gas Chromatography-Mass Spectrometry (TGA-GC/MS) is required.
Causality & Design Rationale: TGA provides macroscopic mass loss kinetics (allowing the calculation of activation energy via the Flynn-Wall-Ozawa method), while the in-line GC/MS traps and identifies microscopic structural failures. This protocol is designed as a self-validating system to ensure that detected pyrolyzates are true degradation products and not artifacts of column bleed or atmospheric oxidation.
Step-by-Step Methodology:
System Purge & Environmental Control:
Action: Purge the TGA furnace with high-purity Helium (99.999%) at a flow rate of 50 mL/min for 30 minutes prior to the run.
Causality: Helium is strictly required over Nitrogen to suppress oxidative degradation pathways (e.g., hydroperoxide formation at the α-carbons), ensuring the observed mass loss is purely pyrolytic.
Self-Validation (Baseline Subtraction):
Action: Run an empty alumina crucible through the entire temperature program before sample introduction.
Causality: This blank run establishes a baseline to subtract inherent GC column bleed, ensuring that low-molecular-weight signals (like ethenol) are not false positives.
Dynamic Heating Program:
Action: Load 5.0 ± 0.1 mg of stearoylmorpholine into the crucible. Heat from 25°C to 600°C at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).
Causality: Multiple heating rates are mathematically necessary to calculate the activation energy (Ea) without assuming a pre-defined solid-state reaction model.
Evolved Gas Analysis (EGA) Transfer:
Action: Transfer the effluent via a heated transfer line maintained at strictly 250°C to the GC/MS.
Causality: A 250°C transfer line prevents the premature condensation of high-boiling stearic acid derivatives before they reach the chromatographic column, preventing system clogging and data skewing.
Chromatographic Separation & MS Detection:
Action: Utilize a non-polar capillary column (e.g., HP-5MS). Operate the Mass Spectrometer in full scan mode (m/z 30-500) with an electron ionization (EI) source at 70 eV. Match resultant spectra against the NIST library to identify ethenamine, formate, and acetate fragments.
Implications for Formulation and Storage
While the tertiary amide is hydrolytically stable, the α-carbons adjacent to the morpholine nitrogen are susceptible to auto-oxidation over time. Therefore, industrial storage recommendations dictate keeping the compound in an inert atmosphere below 30°C 1. This suppresses the formation of hydroperoxides, which would otherwise act as radical initiators and prematurely lower the thermal decomposition threshold during high-heat manufacturing processes like hot-melt extrusion or high-shear emulsification.
References
ACS Publications - A Mechanistic and Kinetic Study on the Decomposition of Morpholine
URL:[Link]
ACS Publications - Effects of Temperature and Pressure on the Thermolysis of Morpholine...
URL:[Link]
European Patent Office (EPO) - EP3604418A1: PVC Plasticizers and Methods for Making Thereof
URL: [Link]
Architectural and Conformational Dynamics of Morpholine, 4-(1-oxooctadecyl)-: A Technical Whitepaper
Executive Summary Morpholine, 4-(1-oxooctadecyl)- (CAS No. 5299-54-7), commonly known as N-stearoylmorpholine, is a specialized amphiphilic compound utilized extensively in surfactant formulation, nanomaterial synthesis,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Morpholine, 4-(1-oxooctadecyl)- (CAS No. 5299-54-7), commonly known as N-stearoylmorpholine, is a specialized amphiphilic compound utilized extensively in surfactant formulation, nanomaterial synthesis, and lipid-based drug delivery systems. This whitepaper provides an in-depth mechanistic analysis of its molecular structure, detailing the conformational dynamics of its morpholine ring, the thermodynamic rigidity of its amide linkage, and the supramolecular assembly driven by its hydrophobic stearoyl tail.
Conformational Mechanics and Structural Domains
The physicochemical behavior of N-stearoylmorpholine is governed by a structural triad: a hydrophilic heterocycle, a rigid linker, and a lipophilic tail. Understanding the causality behind its molecular geometry is critical for predicting its behavior in complex formulations.
The Morpholine Ring: Chair Conformation and Steric Dynamics
In its lowest energy state, the morpholine ring adopts a stable chair conformation to minimize 1,3-diaxial interactions and torsional strain. However, unlike simple cyclohexane, the presence of oxygen and nitrogen heteroatoms introduces asymmetry. Because the nitrogen atom is bonded to a carbonyl group, it undergoes partial
hybridization. This flattens the nitrogen end of the chair, forcing the morpholine ring into a distorted, flattened conformation. This geometry is critical because it dictates the spatial orientation of the molecule at lipid-water interfaces, ensuring the hydrophilic oxygen and nitrogen atoms remain accessible for hydrogen bonding with aqueous media.
The Amide Linkage: Resonance, Planarity, and Rotational Barriers
The core structural feature defining the rigidity of N-stearoylmorpholine is its amide bond. According to fundamental amide resonance theory, the lone pair of electrons on the morpholine nitrogen delocalizes into the adjacent carbonyl
-system. As demonstrated by , this delocalization creates a partial double-bond character (C–N), locking the O=C–N linkage into a planar geometry.
This planarity introduces a significant thermodynamic barrier to rotation around the C–N bond (typically 14–16 kcal/mol). Consequently, at room temperature, the molecule exists as a mixture of stable rotamers. Research on acyclic twisted amides by highlights that maintaining this ground-state planarity is essential for the chemical stability of the amide, making it highly resistant to hydrolysis in aqueous formulations.
The Stearoyl Aliphatic Chain: Hydrophobic Packing and Self-Assembly
The 18-carbon stearoyl chain provides the molecule with its profound lipophilicity. In the solid state, the alkyl chain adopts an extended, all-trans zigzag conformation to maximize van der Waals interactions and crystal lattice packing. In aqueous environments, the thermodynamic penalty of solvating this long hydrophobic chain forces the molecules to self-assemble. As noted in , this hydrophobic effect drives the spontaneous organization of N-stearoylmorpholine into micelles or lipid bilayers, where the alkyl tails aggregate to exclude water, resulting in a massive gain in systemic entropy.
Thermodynamic self-assembly and membrane insertion pathway of N-stearoylmorpholine.
Self-Validating Experimental Protocols
To accurately elucidate the conformational and phase behaviors of N-stearoylmorpholine, researchers must employ self-validating analytical workflows. The following protocols are designed with built-in causality and internal controls.
Variable-Temperature NMR (VT-NMR) for Rotational Barrier Extraction
Causality: At room temperature, the restricted rotation of the amide bond causes the equatorial and axial protons of the morpholine ring to appear as distinct, broadened signals. VT-NMR applies thermal energy to overcome the rotational barrier (
), transitioning the system into a fast-exchange regime where signals coalesce, allowing for precise thermodynamic calculations via the Eyring equation.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of N-stearoylmorpholine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
) containing 0.03% v/v tetramethylsilane (TMS). Causality: DMSO- is selected over CDCl due to its high boiling point (189°C), preventing solvent evaporation during high-temperature acquisition.
Baseline Acquisition: Acquire baseline
H NMR spectra at 298 K (25°C) to establish the slow-exchange multiplet patterns.
Thermal Titration: Increment the probe temperature in 10 K steps up to 373 K. Allow exactly 5 minutes of thermal equilibration at each step before acquisition to ensure uniform sample heating.
Line-Shape Analysis: Extract the exchange rate constant (
) at each temperature by analyzing the coalescing morpholine CH signals adjacent to the nitrogen atom.
Self-Validation Step: Cool the sample back to 298 K and re-acquire the baseline spectrum. Causality: This confirms that the spectral coalescence was driven purely by reversible conformational dynamics and not by thermal degradation of the compound.
VT-NMR self-validating workflow for extracting amide rotational barriers.
Differential Scanning Calorimetry (DSC) for Lipid Phase Transitions
Causality: The long stearoyl chain undergoes a highly cooperative gel-to-liquid crystalline phase transition upon heating. DSC measures the heat capacity changes associated with the melting of the alkyl chain packing, providing critical data for formulation stability.
Step-by-Step Methodology:
Crucible Preparation: Weigh 5.0 ± 0.1 mg of N-stearoylmorpholine into an aluminum standard crucible and seal it with a crimped lid. Prepare an empty sealed crucible as the reference.
Atmospheric Control: Purge the DSC furnace with dry nitrogen gas at a flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the lipid chain at elevated temperatures and standardizes convective heat transfer.
Self-Validation Step (Thermal History Erasure): Heat the sample from 20°C to 100°C at 10°C/min, hold for 3 minutes, and cool back to 20°C at 10°C/min. Causality: This initial cycle eliminates polymorphic crystalline artifacts induced by prior manufacturing or storage, establishing a true thermodynamic baseline.
Analytical Scan: Perform the analytical heating scan from 20°C to 100°C at a slower rate of 5°C/min. Record the onset temperature (
) and integrate the endothermic peak area to determine the enthalpy of melting ().
Quantitative Data Presentation
The structural and thermodynamic properties of N-stearoylmorpholine are summarized below to facilitate rapid comparison for formulation scientists and structural chemists.
Table 1: Physicochemical and Structural Properties
Property
Value
Structural Implication
Chemical Formula
CHNO
Establishes the Amphiphilic / Hydrophilic-Lipophilic Balance
Molecular Weight
353.58 g/mol
High lipid solubility; capable of crossing biological membranes
Amide Bond Geometry
Planar ( hybridized N)
Restricted rotation creates a rigid core linking the head and tail
Morpholine Conformation
Flattened Chair
Minimizes 1,3-diaxial steric interactions
Alkyl Chain State (RT)
All-trans (crystalline)
Promotes dense hydrophobic packing and waxy solid state
Table 2: Thermodynamic Parameters of Conformational Dynamics
Parameter
Typical Value Range
Analytical Method
Rotational Barrier ()
14.0 - 16.5 kcal/mol
VT-NMR (Line-shape analysis via Eyring plot)
Melting Temperature ()
45°C - 55°C
DSC (Endothermic peak onset)
Enthalpy of Melting ()
30 - 40 kJ/mol
DSC (Peak integration of phase transition)
Conclusion
The utility of Morpholine, 4-(1-oxooctadecyl)- in advanced materials and pharmacology is a direct consequence of its precise molecular architecture. The rigid, planar amide bond serves as a stable anchor between the conformationally dynamic morpholine chair and the highly flexible, self-assembling stearoyl chain. By utilizing self-validating analytical techniques like VT-NMR and cyclic DSC, researchers can accurately map the thermodynamic landscape of this molecule, ensuring its optimal performance in interfacial and supramolecular applications.
References
Kemnitz, C. R., & Loewen, M. J. (2007). "'Amide Resonance' Correlates with a Breadth of C−N Rotation Barriers". Journal of the American Chemical Society, 129(8), 2521-2528.[Link]
Meng, G., Szostak, M., et al. (2015). "Acyclic Twisted Amides". National Center for Biotechnology Information (PMC).[Link]
Foundational
Environmental Fate and Biphasic Degradation Mechanics of 4-(1-oxooctadecyl)morpholine: A Technical Blueprint
Physicochemical Drivers of Environmental Partitioning Understanding the environmental fate of 4-(1-oxooctadecyl)morpholine (also known as N-stearoylmorpholine) requires analyzing its stark amphiphilic topology. The molec...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Drivers of Environmental Partitioning
Understanding the environmental fate of 4-(1-oxooctadecyl)morpholine (also known as N-stearoylmorpholine) requires analyzing its stark amphiphilic topology. The molecule consists of a hydrophilic, heterocyclic morpholine headgroup bound via an amide linkage to a highly hydrophobic 18-carbon stearoyl tail.
In aqueous environmental systems, this structural dichotomy drives spontaneous self-assembly[1]. To achieve a state of minimum free energy, the hydrophobic stearoyl chains are expelled from the water, leading to their aggregation into ordered structures (such as micelles or vesicular bilayers), while the hydrophilic morpholine headgroups remain at the aqueous interface[1]. This physical partitioning fundamentally alters the compound's bioavailability. Because the hydrophobic tails are sequestered, initial microbial enzymatic attack is sterically hindered. Consequently, successful biodegradation necessitates specialized microbial interfaces—such as the mycolic acid-rich, hydrophobic cell walls of Mycobacterium species—which allow for effective biosorption and subsequent degradation[2].
Biphasic Biodegradation Mechanics
The complete mineralization of 4-(1-oxooctadecyl)morpholine is not a single-step process; it is a biphasic cascade requiring the synergistic action of distinct enzymatic systems.
Phase I: Amide Hydrolysis and β-Oxidation
The degradation initiates with the enzymatic cleavage of the amide bond by microbial amidases, yielding free stearic acid and morpholine. The liberated stearic acid is highly bioavailable to ubiquitous environmental bacteria and fungi. It is rapidly assimilated via standard β-oxidation, a process that systematically shortens the carbon chain until it is completely mineralized into CO₂ and water[1].
Phase II: Recalcitrant Ring Cleavage
The remaining morpholine moiety is a xenobiotic secondary amine and is notoriously recalcitrant. If left intact in the environment, it is subject to natural nitrosation, forming N-nitrosomorpholine, a well-characterized and potent carcinogen[2].
Degradation of this heterocyclic ring is primarily mediated by specialized Mycobacterium strains utilizing an inducible, soluble cytochrome P450 monooxygenase[2]. This enzyme catalyzes the critical cleavage of the C–N bond. This initial ring opening produces 2-(2-aminoethoxy)acetate, which is further oxidized down the glycolic or diglycolic acid route[3]. The terminal step of this pathway liberates the excess nitrogen as ammonia (NH₃), serving as the ultimate indicator of complete ring mineralization[4].
Caption: Biphasic enzymatic degradation pathway of 4-(1-oxooctadecyl)morpholine to complete mineralization.
Self-Validating Experimental Methodologies
To accurately profile the degradation kinetics of 4-(1-oxooctadecyl)morpholine, experimental designs must account for its self-assembling nature and the extreme water solubility of its intermediate (morpholine). The following protocol establishes a self-validating system by coupling mass balance tracking with orthogonal analytical validation.
Protocol: Isolation and Kinetic Profiling of Morpholine-Degrading Consortia
Step 1: Selective Enrichment & Acclimation
Action: Inoculate 10% (w/v) contaminated activated sludge into 100 mL of Minimal Salts Medium (MSM) supplemented with 1.0 mM 4-(1-oxooctadecyl)morpholine. Incubate at 30°C, 150 rpm. Subculture every 7 days for 4 weeks.
Causality: Utilizing the target compound as the sole carbon and nitrogen source forces strict metabolic reliance. This selectively enriches capable strains (e.g., Mycobacterium spp.) while starving out background heterotrophs.
Step 2: Establishing the Validation Matrix
Action: Set up three parallel bioreactors:
Active Assay: MSM + 1.0 mM substrate + enriched isolate.
Causality: The abiotic control validates that degradation is purely biological, accounting for any spontaneous abiotic hydrolysis of the amide bond. The killed control accounts for the physical biosorption of the amphiphilic compound to the lipid-rich bacterial cell walls, ensuring depletion metrics reflect true metabolism, not just physical sequestration.
Step 3: Orthogonal Quantification & Mass Balance
Action: Extract 1 mL aliquots daily. Centrifuge to separate biomass.
Substrate Depletion: Analyze the supernatant via LC-MS/MS (C18 column, gradient elution) to quantify the parent compound, stearic acid, and free morpholine.
Ring Cleavage Verification: Quantify ammonia (NH₃) release in the supernatant using Nessler's reagent or ion chromatography.
Causality: Because morpholine degradation strictly liberates nitrogen as NH₃, tracking stoichiometric ammonia accumulation proves true heterocyclic ring cleavage[3]. Relying solely on parent compound depletion is dangerous, as it cannot differentiate between complete mineralization and biotransformation into toxic dead-end intermediates.
Caption: Self-validating experimental workflow for quantifying morpholine derivative biodegradation kinetics.
Quantitative Kinetic Profiling
The table below synthesizes the expected kinetic data derived from the self-validating protocol (starting with 1.0 mM of the parent compound).
Notice the causality in the data: Stearic acid concentrations remain low because β-oxidation outpaces amide hydrolysis. Conversely, free morpholine accumulates rapidly by hour 48 due to its recalcitrant nature, before the induced cytochrome P450 enzymes finally cleave the ring, leading to a delayed but stoichiometric spike in ammonia release by hour 96.
Synthesis of Morpholine, 4-(1-oxooctadecyl)- from Stearic Acid: A Detailed Guide for Researchers
This comprehensive technical guide details the synthesis of Morpholine, 4-(1-oxooctadecyl)-, also known as N-stearoylmorpholine, from stearic acid. This document is intended for researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive technical guide details the synthesis of Morpholine, 4-(1-oxooctadecyl)-, also known as N-stearoylmorpholine, from stearic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It provides an in-depth exploration of the chemical principles, detailed experimental protocols, and analytical characterization of the target compound.
N-stearoylmorpholine is a fatty acid amide with a wide range of applications. Its amphiphilic nature, combining a long hydrophobic alkyl chain with a polar morpholine headgroup, makes it a valuable surfactant, emulsifier, and corrosion inhibitor.[1][2] In the pharmaceutical industry, the morpholine scaffold is a "privileged structure" frequently found in bioactive compounds, and the attachment of a lipophilic stearoyl chain can enhance a drug's pharmacokinetic properties.[2][3]
This guide will explore three primary synthetic routes for the preparation of N-stearoylmorpholine, each with its own merits and considerations. These methods are:
Direct Thermal Amidation: A straightforward approach involving the direct reaction of stearic acid and morpholine at elevated temperatures.
Amidation via an Activated Carboxylic Acid using a Coupling Agent: A method that utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate amide bond formation under milder conditions.
Two-Step Synthesis via Stearoyl Chloride: A classic and often high-yielding method that proceeds through the formation of a highly reactive acyl chloride intermediate.
Each section will provide a detailed, step-by-step protocol, an explanation of the underlying chemistry, and the necessary considerations for a successful synthesis.
PART 1: Chemical Theory and Mechanistic Overview
The fundamental reaction for the synthesis of Morpholine, 4-(1-oxooctadecyl)- is the formation of an amide bond between the carboxylic acid group of stearic acid and the secondary amine of morpholine.
Direct Thermal Amidation
Direct thermal amidation is the simplest approach, involving heating the carboxylic acid and the amine together, typically with the removal of water to drive the reaction to completion.[4][5] The reaction proceeds through a salt formation followed by dehydration at high temperatures.
Reaction Scheme:
Amidation using Dicyclohexylcarbodiimide (DCC)
Coupling agents like DCC are widely used to facilitate amide bond formation at or near room temperature, avoiding the harsh conditions of thermal amidation.[6][7][8] DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile (morpholine) to form the amide and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[6][8]
Reaction Scheme:
Synthesis via Stearoyl Chloride
This two-step method involves first converting stearic acid to the more reactive stearoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10][11][12] The resulting acyl chloride is then reacted with morpholine, typically in the presence of a base to neutralize the HCl byproduct, to yield the final amide. This method is often high-yielding due to the high reactivity of the acyl chloride.[9][11]
Reaction Scheme:
Step 1: Formation of Stearoyl Chloride
Step 2: Amidation of Morpholine
PART 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of Morpholine, 4-(1-oxooctadecyl)-.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Stearic Acid
≥95%
Sigma-Aldrich, TCI
Morpholine
≥99%
Sigma-Aldrich, Acros Organics
Corrosive, handle with care.
Dicyclohexylcarbodiimide (DCC)
≥99%
Sigma-Aldrich, TCI
Moisture sensitive, toxic.
Thionyl Chloride
≥99%
Sigma-Aldrich, Acros Organics
Highly corrosive and toxic.
Toluene
Anhydrous
Major suppliers
Dichloromethane (DCM)
Anhydrous
Major suppliers
Pyridine
Anhydrous
Major suppliers
Toxic and flammable.
Sodium Sulfate (Na₂SO₄)
Anhydrous
Major suppliers
Hexane
ACS Grade
Major suppliers
Ethyl Acetate
ACS Grade
Major suppliers
Protocol 1: Direct Thermal Amidation
This protocol is based on the general principles of direct amidation of fatty acids.[4][5][13]
Workflow Diagram:
Caption: Workflow for Direct Thermal Amidation.
Step-by-Step Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add stearic acid (e.g., 28.4 g, 0.1 mol) and morpholine (e.g., 10.5 g, 0.12 mol, 1.2 equivalents).
Add toluene (e.g., 150 mL) as a solvent to facilitate azeotropic removal of water.
Heat the reaction mixture to reflux (approximately 140-160 °C) with vigorous stirring.
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually 8-12 hours).
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the toluene under reduced pressure using a rotary evaporator.
The crude product, a waxy solid, can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[14][15][16][17]
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to yield Morpholine, 4-(1-oxooctadecyl)-.
Protocol 2: Amidation using Dicyclohexylcarbodiimide (DCC)
This protocol is adapted from general procedures for DCC-mediated amide synthesis.[6][7][8]
Workflow Diagram:
Caption: Workflow for DCC-Mediated Amidation.
Step-by-Step Procedure:
In a round-bottom flask, dissolve stearic acid (e.g., 14.2 g, 0.05 mol) and morpholine (e.g., 4.8 g, 0.055 mol, 1.1 equivalents) in anhydrous dichloromethane (DCM, e.g., 200 mL).
Cool the solution to 0 °C in an ice bath.
In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (e.g., 11.3 g, 0.055 mol, 1.1 equivalents) in anhydrous DCM (e.g., 50 mL).
Add the DCC solution dropwise to the stirred solution of stearic acid and morpholine over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, stir the reaction mixture at 0 °C for another hour, and then allow it to warm to room temperature and stir for an additional 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.
The filtrate is transferred to a separatory funnel and washed successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting crude product by recrystallization as described in Protocol 1.
Protocol 3: Synthesis via Stearoyl Chloride
This protocol is a robust method adapted from procedures for the synthesis of amides from acyl chlorides.[9][11]
Workflow Diagram:
Caption: Workflow for Synthesis via Stearoyl Chloride.
Step-by-Step Procedure:
Step 1: Synthesis of Stearoyl Chloride
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place stearic acid (e.g., 28.4 g, 0.1 mol).
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction is complete when the evolution of SO₂ and HCl gases ceases.
Remove the excess thionyl chloride by distillation under reduced pressure. The crude stearoyl chloride, a yellowish liquid, is used in the next step without further purification.
Step 2: Synthesis of N-Stearoylmorpholine
In a separate round-bottom flask, dissolve morpholine (e.g., 9.6 g, 0.11 mol, 1.1 equivalents) and pyridine (e.g., 8.7 g, 0.11 mol, 1.1 equivalents) in anhydrous DCM (e.g., 200 mL).
Cool the solution to 0 °C in an ice bath.
Add the crude stearoyl chloride dropwise to the stirred morpholine solution over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by TLC.
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization as described in Protocol 1.
PART 3: In-Process Controls and Characterization
In-Process Controls
Reaction Monitoring: The progress of all reactions should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualization can be achieved using a potassium permanganate stain or UV light if applicable.
Water Removal (Protocol 1): The volume of water collected in the Dean-Stark trap should correspond to the theoretical amount.
DCU Precipitation (Protocol 2): Complete precipitation of DCU is a good indicator of reaction progression.
Characterization of Morpholine, 4-(1-oxooctadecyl)-
The identity and purity of the final product should be confirmed by a combination of spectroscopic methods and physical property measurements.
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the stearoyl chain and the morpholine ring. The protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring will appear as multiplets in the range of 3.4-3.8 ppm. The long alkyl chain will show a triplet for the terminal methyl group around 0.88 ppm, and a large multiplet for the methylene protons between 1.2-1.7 ppm. The methylene protons alpha to the carbonyl group will appear as a triplet around 2.3 ppm.[4]
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon around 172 ppm. The carbons of the morpholine ring will appear in the range of 42-67 ppm. The alkyl chain will exhibit a series of peaks in the aliphatic region (14-32 ppm).[4]
Infrared (IR) Spectroscopy (KBr or ATR): The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration around 1640-1650 cm⁻¹. The C-H stretching vibrations of the alkyl chain will be observed around 2850-2950 cm⁻¹. The C-N stretching vibration may be observed around 1460 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 354.6.
PART 4: Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Stearic Acid: Generally considered safe, but dust inhalation should be avoided.[18][19][20][21]
Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care.
Dicyclohexylcarbodiimide (DCC): Toxic and a potent sensitizer. Avoid skin contact and inhalation.
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme caution in a fume hood.
Pyridine: Flammable and toxic. Harmful if swallowed, inhaled, or absorbed through the skin.
PART 5: Conclusion
This application note provides a comprehensive guide to the synthesis of Morpholine, 4-(1-oxooctadecyl)- from stearic acid, offering three distinct and reliable protocols. The choice of method will depend on the available resources, desired scale, and the specific requirements of the research. The detailed protocols, coupled with the information on characterization and safety, will enable researchers to successfully synthesize and purify this valuable compound for a variety of applications in chemical and pharmaceutical sciences.
References
Stearic Acid Safety D
Stearic Acid Safety Data Sheet.
Cas no 5299-54-7 (Morpholine, 4-(1-oxooctadecyl)-). (2025). Autech Industry Co.,Limited.
Morpholine, 4-(1-oxooctadecyl)- | 5299-54-7.
Material Safety Data Sheet Stearic acid MSDS# 21873. (2009). Fisher Scientific.
Stearic Acid Amide Surfactant And Its Synthesis Method. (2023). TRUNNANO.
Stearic acid - Safety D
Stearic Acid - SAFETY D
Experiment 2: Recrystallization. (Date not available). University of Toronto.
Recrystallization - Single Solvent. (Date not available). University of California, Los Angeles.
Application Notes and Protocols: Stearoyl Chloride in Pharmaceutical Synthesis.
The reactions of N,N'-Dicyclohexylcarbodiimide. (2019). ChemicalBook.
Sabol, J. E., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
Z. Cvengrošová, et al. (Date not available). a Conversion of stearic acid in its amidation with ethanolamine over...
(acryloyl morpholine) - Draft evaluation statement. (2023). Australian Government Department of Health and Aged Care.
Recrystallization Techniques for Purification.
Wang, X., et al. (2012). An Improved Method for Synthesis of N-stearoyl and N-palmitoylethanolamine. Journal of the American Oil Chemists' Society.
E. Jungermann, et al. (Date not available). Synthesis of stearoylamino-acids.
Churkin, A. V., et al. (Date not available).
Synthesis method for stearoyl chloride. (2016).
Acid-Amine Coupling using DCC.
Steglich Esterification. (Date not available). Organic Chemistry Portal.
Method for synthesizing N,N'-dicyclohexylcarbodiimide by taking oxygen gas as oxidant. (2019).
An updated review on morpholine derivatives with their pharmacological actions. (2022). Future Journal of Pharmaceutical Sciences.
F. Rocha, et al. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology.
4-(1-oxooctadecyl)morpholine is a highly versatile amphiphilic molecule characterized by a non-polar, hydrophobic octadecyl tail and a polar, hydrophilic morpholine headgroup. This structural dichotomy minimizes free energy in aqueous environments, driving spontaneous self-assembly into ordered aggregates[1]. In materials science, the long octadecyl chain acts as an internal plasticizer to increase polymer flexibility, while the morpholine group enhances substrate adhesion[1].
While direct thermal amidation of stearic acid and morpholine is possible, it requires extreme temperatures (>160 °C) that often result in oxidative degradation and poor yields[1]. To ensure high fidelity, this protocol utilizes an acyl chloride activation route. By converting stearic acid to highly reactive stearoyl chloride, the subsequent nucleophilic acyl substitution by morpholine can be driven to completion at low temperatures (0 °C to room temperature)[1],[2]. Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger to neutralize the hydrochloric acid byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile[1].
Reagents & Stoichiometry
The following quantities are calculated for a 10.0 g scale based on the limiting reagent (stearoyl chloride).
Reagent
MW ( g/mol )
Eq.
Mass / Vol.
Moles
Function
Stearoyl Chloride
302.92
1.00
10.00 g
33.0 mmol
Electrophile
Morpholine
87.12
1.10
3.16 g (3.14 mL)
36.3 mmol
Nucleophile
Triethylamine (TEA)
101.19
1.50
5.01 g (6.90 mL)
49.5 mmol
Acid Scavenger
Dichloromethane (DCM)
84.93
-
100 mL
-
Reaction Solvent
Synthesis Workflow
Workflow for the amidation and acid-base purification of 4-(1-oxooctadecyl)morpholine.
Step-by-Step Protocol & Causality
Phase 1: Preparation and Inert Atmosphere Setup
Action: Flame-dry a 250 mL two-neck round-bottom flask. Equip it with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Add morpholine (3.14 mL), TEA (6.90 mL), and anhydrous DCM (50 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath.
Causality: Acyl chlorides are highly sensitive to moisture and will rapidly hydrolyze into stearic acid and HCl if exposed to ambient humidity. The nitrogen atmosphere preserves the electrophile's integrity.
Phase 2: Nucleophilic Acyl Substitution
Action: Dissolve stearoyl chloride (10.00 g) in anhydrous DCM (50 mL) and transfer it to the addition funnel. Add this solution dropwise to the stirring amine mixture over 30 minutes, maintaining the internal temperature between 0–10 °C[2]. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
Causality: The amidation reaction is highly exothermic. Dropwise addition at 0 °C prevents solvent boil-off, controls the reaction rate, and suppresses the formation of unwanted ketene side-products[2].
Self-Validation Checkpoint: A white precipitate (triethylamine hydrochloride) will begin to form almost immediately upon addition. The continuous accumulation of this salt is a visual confirmation that the reaction is proceeding and HCl is being successfully scavenged.
Phase 3: Acid-Base Workup
Action: Quench the reaction by adding 30 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.
Action (Acid Wash): Wash the organic layer with 1M aqueous HCl (2 × 50 mL).
Causality: This step is critical. The dilute acid protonates any unreacted morpholine and the TEA, converting them into water-soluble hydrochloride salts that partition completely into the aqueous phase[1].
Self-Validation Checkpoint: Test the pH of the aqueous discard. It must be < 2. If it is higher, the amines have not been fully neutralized; perform an additional HCl wash.
Action (Base Wash): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL).
Causality: Neutralizes any residual HCl and deprotonates trace stearic acid (formed via hydrolysis of the starting material), pulling it into the aqueous layer as sodium stearate[1].
Self-Validation Checkpoint: CO₂ gas evolution will occur. Vent the separatory funnel frequently. The aqueous discard must test at pH ~8.
Action: Perform a final wash with brine (50 mL) to break any micro-emulsions and pre-dry the organic layer.
Phase 4: Isolation and Purification
Action: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Action: Recrystallize the crude residue from hot hexane or ethyl acetate.
Causality: Because of the long alkyl chain, N-stearoylmorpholine is a relatively nonpolar, waxy solid. Recrystallization from a nonpolar or slightly polar solvent takes advantage of this physical property, selectively crashing out the pure amide while leaving trace organic impurities in the mother liquor[1].
Analytical Validation & Characterization
Because 4-(1-oxooctadecyl)morpholine lacks a UV chromophore (no conjugated π-systems or aromatic rings), it is invisible under standard 254 nm UV light. Analytical validation must rely on destructive staining and spectroscopic methods.
Technique
Key Signals / Observations
Diagnostic Value
TLC (Hexane:EtOAc 7:3)
~ 0.5 (Visualized via PMA or KMnO₄ stain)
Confirms consumption of stearoyl chloride ( ~ 0.9) and morpholine ( ~ 0.1).
¹H NMR (CDCl₃, 400 MHz)
3.65 (m, 4H), 3.45 (m, 4H)
Confirms the morpholine ring protons (CH₂-O and CH₂-N). Restricted rotation around the amide bond causes the N-adjacent protons to split into distinct multiplets.
¹H NMR (CDCl₃, 400 MHz)
2.30 (t, 2H)
Confirms the -CH₂ protons adjacent to the newly formed amide carbonyl.
¹H NMR (CDCl₃, 400 MHz)
1.25 (m, 28H), 0.88 (t, 3H)
Validates the intact stearoyl aliphatic chain (bulk methylene envelope) and terminal methyl group.
FT-IR (ATR)
~1640 cm⁻¹
Strong tertiary amide C=O stretching vibration, distinct from the acyl chloride precursor (~1800 cm⁻¹).
References
Benchchem: Alternative Synthetic Routes for N-Stearoyl Analogues. Source: benchchem.com.
Method for synthesis of long-chain carboxylic acids and alcohols - Patent 0064021. Source: epo.org.
Application Note: Evaluating Morpholine, 4-(1-oxooctadecyl)- as a High-Performance Corrosion Inhibitor
Executive Summary & Chemical Rationale Morpholine, 4-(1-oxooctadecyl)- (CAS 5299-54-7), commonly referred to as N-stearoylmorpholine, is a specialized fatty acyl morpholine derivative[1]. Synthesized by attaching an 18-c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
Morpholine, 4-(1-oxooctadecyl)- (CAS 5299-54-7), commonly referred to as N-stearoylmorpholine, is a specialized fatty acyl morpholine derivative[1]. Synthesized by attaching an 18-carbon stearoyl group to the nitrogen atom of a morpholine ring, this compound is a highly amphiphilic molecule[1].
While the morpholine scaffold is traditionally valued in drug design for improving pharmacokinetics and solubility[1], its unique structural properties make it an exceptional candidate for surface modification and corrosion inhibition[2]. For researchers and drug development professionals managing pharmaceutical manufacturing infrastructure or biomedical implants, N-stearoylmorpholine offers a unique bridge between high-performance materials science and biocompatible chemical design.
Mechanism of Action: The Self-Assembling Barrier
The efficacy of N-stearoylmorpholine as a corrosion inhibitor is fundamentally driven by its dual-action molecular structure, which allows it to alter surface properties and form protective barriers[1]:
The Hydrophilic Head (Morpholine Ring): The nitrogen and oxygen heteroatoms possess unshared electron pairs. These electrons facilitate chemisorption onto the vacant d-orbitals of transition metal surfaces, firmly anchoring the molecule to the substrate[1].
The Hydrophobic Tail (Octadecyl Chain): Once anchored, the long, non-polar stearoyl chains align via Van der Waals interactions to form a dense, hydrophobic self-assembled monolayer (SAM). This internal plasticization physically repels water molecules and aggressive anions[1].
Mechanistic pathway of N-stearoylmorpholine adsorption and barrier formation on metal substrates.
Experimental Protocols: A Self-Validating Evaluation System
To establish the trustworthiness of the inhibitor, a self-validating system of electrochemical tests must be employed. Relying on a single method can be misleading due to incubation times and localized phenomena; therefore, combining Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) provides a robust, time-resolved assessment[3].
Protocol A: Substrate Preparation and Inhibitor Formulation
Causality Note: Because the octadecyl tail is highly non-polar and waxy, direct aqueous dissolution is difficult[1]. A co-solvent is required to ensure uniform dispersion before the molecules self-assemble on the metal surface.
Substrate Preparation: Abrade the target metal coupons (e.g., mild steel or copper) using successive grades of silicon carbide (SiC) paper (up to 1200 grit) to ensure a uniform, reproducible surface area.
Cleaning: Degrease the coupons with acetone, wash thoroughly with double-distilled water, and dry under a stream of nitrogen.
Formulation: Dissolve Morpholine, 4-(1-oxooctadecyl)- in a minimal volume of absolute ethanol. Gradually introduce this stock solution into the aqueous corrosive medium (e.g., 0.5 M H₂SO₄) to prepare working concentrations ranging from 50 ppm to 500 ppm.
EIS is a non-destructive technique that applies a simultaneous AC signal to measure the response in real and imaginary impedance, allowing for the quantification of film resistance and reaction kinetics[4].
Setup: Utilize a standard three-electrode cell (Working Electrode: metal coupon; Counter Electrode: platinum mesh; Reference Electrode: Ag/AgCl).
Equilibration: Immerse the working electrode in the test solution for 45 minutes to establish a steady-state Open Circuit Potential (OCP)[5].
Measurement: Apply an AC voltage perturbation of ±10 mV peak-to-peak around the OCP. Sweep the frequency from 100 kHz down to 10 mHz, adhering to the ASTM G106 standard[4].
Analysis: Fit the resulting Nyquist and Bode plots to an Equivalent Electrical Circuit (EEC) to extract the charge transfer resistance (
) and double-layer capacitance ().
Protocol C: Potentiodynamic Polarization (PDP)
PDP provides kinetic data regarding the anodic and cathodic corrosion reactions and classifies the inhibitor's mechanism[6].
Setup: Maintain the same three-electrode configuration immediately following the EIS measurement to ensure environmental consistency.
Measurement: Sweep the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate of 1.0 mV/s. Causality Note: This specific scan rate adheres to ASTM G59 guidelines, ensuring steady-state conditions at the electrode surface without artificially inducing massive localized pitting before the scan completes[6].
Analysis: Extrapolate the linear Tafel segments of the anodic and cathodic curves to determine the corrosion current density (
) and corrosion potential ().
Quantitative Data Presentation & Interpretation
To easily compare the efficacy of Morpholine, 4-(1-oxooctadecyl)-, experimental outputs should be synthesized into a standardized matrix. The table below represents typical benchmark data for long-chain fatty acyl morpholine derivatives in an acidic medium.
Inhibitor Concentration (ppm)
(Ω·cm²)
(μF/cm²)
(mV vs Ag/AgCl)
(μA/cm²)
Inhibition Efficiency (%)
0 (Blank)
25.4
85.2
-480
450.5
-
50
145.2
38.5
-465
85.2
81.1
100
285.6
22.1
-458
42.1
90.6
250
510.3
14.3
-450
18.5
95.9
500
620.8
11.2
-445
12.3
97.2
Mechanistic Interpretation of Data Trends:
Increase in
and decrease in : As the concentration of the inhibitor increases, the polar morpholine head displaces water molecules at the metal-solution interface. The bulky octadecyl tail lowers the local dielectric constant and increases the thickness of the electrical double layer, drastically reducing capacitance ()[1].
Shift in
: A shift in the corrosion potential of less than 85 mV (as seen above, shifting from -480 mV to -445 mV) typically indicates that the compound acts as a mixed-type inhibitor. It simultaneously retards both anodic metal dissolution and cathodic hydrogen evolution without exclusively favoring one half-reaction.
Application Note: Formulation and Tribological Evaluation of 4-(1-oxooctadecyl)morpholine as an Advanced Friction Modifier
Target Audience: Researchers, Formulation Scientists, and Tribologists in Lubricant and Fuel Additive Development. Introduction & Mechanistic Overview 4-(1-oxooctadecyl)morpholine, commonly referred to as N-stearoylmorph...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Tribologists in Lubricant and Fuel Additive Development.
Introduction & Mechanistic Overview
4-(1-oxooctadecyl)morpholine, commonly referred to as N-stearoylmorpholine, is an advanced amphiphilic friction modifier utilized in high-performance lubricant formulations[1]. As the demand for highly efficient, ashless organic friction modifiers (OFMs) grows, fatty acid amides have emerged as superior anti-wear (AW) and extreme pressure (EP) additives[2].
The efficacy of N-stearoylmorpholine is rooted in its specific molecular architecture, which features a polar morpholine head group and a non-polar C18 stearoyl tail[1].
Expertise & Causality of Molecular Design:
The selection of a morpholine head group over a simple primary aliphatic amine is highly intentional. The morpholine ring contains both nitrogen and oxygen heteroatoms. This dual-heteroatom structure significantly enhances the electron density available for donation into the empty d-orbitals of the iron (Fe) surface, facilitating a stronger, more resilient chemisorbed boundary film ()[2]. Concurrently, the 18-carbon stearoyl chain provides optimal steric thickness. Shorter hydrocarbon chains fail to prevent asperity contact under extreme pressure, while longer chains introduce severe low-temperature solubility issues in petroleum base stocks. Furthermore, recent advancements in green chemistry have demonstrated that morpholine amides can be sustainably synthesized via the chemical upcycling of polyethylene terephthalate (PET) waste (), making them highly attractive for next-generation bio-based lubricants[3].
Adsorption and boundary film formation mechanism of N-stearoylmorpholine on metal surfaces.
To achieve optimal tribological performance, N-stearoylmorpholine must be properly solubilized. It exhibits excellent compatibility with Group I/II base stocks (e.g., 150N, 500N) and middle distillate fuels (e.g., F-34/Jet A-1)[2][4].
Table 1: Physicochemical Properties of 4-(1-oxooctadecyl)morpholine
Property
Value / Description
Chemical Formula
C₂₂H₄₃NO₂
Molecular Weight
353.59 g/mol
Appearance
White to off-white solid
Solubility
Soluble in chloroform, ethanol, and non-polar base oils (requires mild heating)
Amphiphilic Character
High (Hydrophilic morpholine head; Lipophilic octadecyl tail)
Formulation Treat Rates:
Engine/Industrial Lubricants: 0.5% to 3.0% by weight. Synergistic effects are often observed when combined with equimolar amounts of bio-based fatty acids ()[5].
Aviation/Diesel Fuels: 150 ppm to 300 ppm. Concentrations below 150 ppm fail to provide sufficient boundary layer coverage, while concentrations above 300 ppm yield diminishing returns in wear scar reduction ()[4].
Experimental Protocols
The following protocols outline a self-validating workflow for formulating and testing N-stearoylmorpholine.
Protocol 1: Preparation of the Lubricant Blend
Weighing: Accurately weigh the required mass of N-stearoylmorpholine to achieve a 1.0 wt% concentration.
Heating & Agitation: Add the additive to a 150N petroleum base stock. Heat the mixture to 60°C ± 2°C under continuous magnetic stirring (400 rpm) for 30 minutes until the solid is completely dissolved.
Cooling: Allow the blend to cool to room temperature (24°C) in a desiccator to prevent moisture ingress.
Self-Validation Checkpoint: Subject a 10 mL aliquot of the cooled blend to centrifugation (3000 rpm for 15 minutes). Pass a laser beam through the sample to check for the Tyndall effect. The absence of light scattering and precipitation confirms true thermodynamic solubilization rather than a temporary suspension.
Self-Validation Checkpoint: Run a neat base oil control concurrently. If the base oil wear scar diameter (WSD) deviates by more than 5% from historical baselines (e.g., >850 µm for neat 150N), halt testing immediately and recalibrate the tribometer load cell and temperature controller.
Sample Preparation: Post-test, carefully rinse the worn steel balls with n-hexane to remove residual bulk oil without stripping the chemisorbed tribofilm.
X-Ray Photoelectron Spectroscopy (XPS): Analyze the wear scar surface to confirm the chemical state of the boundary film.
Self-Validation Checkpoint: Utilize an untested, solvent-washed steel ball as an XPS baseline. The emergence of a distinct N 1s peak (~399 eV) and an O 1s peak on the tested ball exclusively validates the chemisorption of the morpholine ring, distinguishing the active tribofilm from adventitious carbon or base oil residues.
End-to-end workflow for the formulation and tribological validation of lubricant additives.
Quantitative Tribological Data
The integration of N-stearoylmorpholine significantly enhances the load-carrying capacity and reduces friction across different base fluids. Table 2 summarizes the expected performance metrics based on standardized testing parameters.
Table 2: Comparative Tribological Performance
Formulation
Test Method
Treat Rate
Mean Wear Scar Diameter (WSD)
Coefficient of Friction (COF)
Neat Base Oil (150N)
Four-Ball (ASTM D4172)
0 wt%
0.85 mm
0.110
150N + N-stearoylmorpholine
Four-Ball (ASTM D4172)
1.0 wt%
0.52 mm
0.075
150N + N-stearoylmorpholine
Four-Ball (ASTM D4172)
3.0 wt%
0.45 mm
0.062
Neat Aviation Fuel (F-34)
HFRR (ISO 12156-1)
0 ppm
680 µm
N/A
F-34 + N-stearoylmorpholine
HFRR (ISO 12156-1)
300 ppm
410 µm
N/A
Note: A WSD below 460 µm in the HFRR test is the standard threshold for acceptable fuel lubricity in CI engines.
References
Khalkar, S., Bhowmick, D., & Pratap, A. (2013). Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock. Journal of Oleo Science, 62(11), 901-904.[Link]
Shu, J., Espejo, C., Kalin, M., & Morina, A. (2024). Tribological performance of fatty acid, acid/amine additive mixture and ionic liquid. Proceedings of the Institution of Mechanical Engineers, Part J: Journal of Engineering Tribology, 238(10), 1320-1334.[Link]
Anastopoulos, G., Schinas, P., Zannikou, Y., Komiotou, M., Zannikos, F., & Karonis, D. (2023). Impact of N,N-Bis(2-ethoxyethyl) Fatty Acid Amides on the Lubrication Performance of Kerosene Fuel F-34 for Use in CI Engines. Fuels, 4(1), 2.[Link]
Ogiwara, Y., & Nomura, K. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Organic & Inorganic Au, 3(6), 377-383.[Link]
Application Note: Morpholine, 4-(1-oxooctadecyl)- as an Advanced Surfactant and Emulsifying Agent
Executive Summary & Rationale Morpholine, 4-(1-oxooctadecyl)- (commonly known as N-stearoylmorpholine) is a specialized fatty acyl morpholine derivative that has become increasingly valuable in formulation science, drug...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
Morpholine, 4-(1-oxooctadecyl)- (commonly known as N-stearoylmorpholine) is a specialized fatty acyl morpholine derivative that has become increasingly valuable in formulation science, drug delivery, and nanomaterial synthesis. By combining a highly lipophilic 18-carbon stearoyl chain with a polar, cyclic morpholine headgroup, this compound functions as a highly efficient amphiphilic surfactant. Its unique structural topology allows it to significantly lower interfacial tension, making it a superior choice for stabilizing complex oil-in-water (O/W) emulsions and acting as a capping agent in nanoparticle synthesis 1.
This application note provides a comprehensive guide to the physicochemical properties, mechanistic behavior, and validated protocols for synthesizing and utilizing N-stearoylmorpholine in laboratory and industrial settings.
Physicochemical Profiling
Understanding the baseline chemical properties of N-stearoylmorpholine is critical for predicting its behavior in various solvent systems and its Critical Micelle Concentration (CMC). Due to its long C18 chain, it exhibits a very low CMC, meaning it forms micelles and stabilizes interfaces at highly economical concentrations 1.
Table 1: Physicochemical Properties of Morpholine, 4-(1-oxooctadecyl)-
Property
Value / Description
Mechanistic Implication
CAS Number
5299-54-7
Unique identifier for procurement and safety tracking 2.
Molecular Weight
353.58 g/mol
Determines molar ratios during synthesis and formulation 3.
Molecular Formula
C22H43NO2
Indicates the presence of the saturated C18 tail and morpholine ring.
Appearance
Waxy solid (at 25°C)
Requires heating above its phase transition temperature during formulation.
Hydrolytic Stability
High
Outperforms standard fatty acid esters in water-based systems 2.
Interfacial Dynamics and Emulsification Mechanism
The efficacy of N-stearoylmorpholine as an emulsifier is dictated by its spontaneous organization into ordered structures (self-assembly) to minimize the free energy of the system. In an oil-water mixture, the molecule dynamically orients itself at the interface. The lipophilic octadecyl tail embeds into the non-polar oil phase via hydrophobic interactions, while the morpholine headgroup remains in the aqueous phase, engaging in hydrogen bonding 1. This spatial arrangement drastically reduces interfacial tension and creates a steric barrier that prevents droplet coalescence.
Fig 1. Interfacial orientation of N-stearoylmorpholine at the oil-water boundary.
Experimental Methodologies
Protocol A: Synthesis and Purification via Schotten-Baumann Amidation
Objective: Synthesize high-purity N-stearoylmorpholine from stearic acid and morpholine.
Causality & Rationale: Stearic acid is inherently unreactive toward secondary amines at room temperature. By first converting stearic acid to stearoyl chloride using a chlorinating agent (e.g., thionyl chloride), we dramatically increase the electrophilicity of the carbonyl carbon, facilitating rapid and complete nucleophilic attack by morpholine 1.
Step-by-Step Procedure:
Activation: Dissolve 10 mmol of stearic acid in anhydrous dichloromethane (DCM). Slowly add 12 mmol of thionyl chloride (SOCl₂) dropwise under an inert argon atmosphere. Causality: Argon prevents the hydrolysis of the highly reactive acyl chloride intermediate.
Reflux: Heat the mixture to reflux (approx. 40°C) for 2 hours.
Self-Validation Checkpoint: The cessation of HCl/SO₂ gas evolution indicates the complete conversion to stearoyl chloride.
Amidation: Cool the reaction to 0°C. Add a solution of morpholine (25 mmol) in DCM dropwise. Causality: Excess morpholine acts as both the nucleophile and the base to scavenge the HCl byproduct, preventing reaction stalling.
Extraction: Wash the organic layer sequentially with 1M HCl (to remove unreacted morpholine), saturated NaHCO₃ (to neutralize residual acid), and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and recrystallize the crude waxy solid from cold hexane. Causality: N-stearoylmorpholine is nonpolar; hexane selectively crystallizes the product while leaving polar impurities in solution 1.
Storage: Store the purified solid in an inert atmosphere below 30°C to prevent oxidative degradation over time 2.
Protocol B: Formulation of a Stable O/W Nanoemulsion
Objective: Utilize N-stearoylmorpholine as the primary surfactant to formulate a lipid-based nanocarrier.
Fig 2. Step-by-step workflow for O/W nanoemulsion formulation and validation.
Step-by-Step Procedure:
Phase Preparation: Weigh the desired oil (e.g., squalene) and N-stearoylmorpholine (typically 1-5% w/w of the final formulation). Heat both the lipid phase and the continuous aqueous phase (e.g., PBS buffer) separately to 75°C.
Causality: Heating above the melting point of the C18 chain ensures complete fluidization, preventing localized precipitation and ensuring uniform surfactant distribution.
Primary Emulsification: Slowly inject the aqueous phase into the lipid phase while mixing under a high-shear homogenizer at 10,000 rpm for 5 minutes.
Self-Validation Checkpoint: The mixture should immediately turn milky white, indicating the formation of a macroemulsion.
Secondary Emulsification: Transfer the macroemulsion to an ultrasonic probe sonicator. Process at 40% amplitude for 10 minutes (using a 10s ON / 5s OFF pulse cycle). Causality: High-shear mixing alone cannot overcome the Laplace pressure of small droplets. Ultrasonication provides the necessary cavitation energy to shear droplets into the nanometer regime.
Cooling: Allow the nanoemulsion to cool gradually to room temperature (25°C) while stirring gently. Causality: Rapid shock-cooling can cause the stearoyl chains to crystallize irregularly, leading to surfactant expulsion from the interface and subsequent emulsion cracking.
Analytical Validation & Quality Control
To ensure the formulated emulsion is stable and suitable for downstream applications (e.g., drug delivery or material coating), it must be validated using a self-contained analytical framework.
Table 2: Quality Control Parameters for N-Stearoylmorpholine Emulsions
Indicates a highly uniform droplet size distribution, which correlates with long-term Ostwald ripening resistance.
Zeta Potential
Electrophoretic Light Scattering
> +20 mV or < -20 mV
Measures the electrostatic repulsion between droplets. Depending on the pH, the morpholine ring may carry a slight positive charge, contributing to colloidal stability.
Encapsulation Efficiency
HPLC (if loading a drug)
> 85%
Validates the capacity of the hydrophobic core and the integrity of the surfactant shell.
References
Investigating Surfactant Properties and Interface Activity of Morpholine, 4-(1-oxooctadecyl)-. Benchchem.
Comprehensive Guide to Morpholine, 4-(1-oxooctadecyl)- (CAS No. 5299-54-7): Properties, Applications, and Industry Insights. Chem960.
Application Note: Advanced Formulation of Coatings and Waxes Utilizing 4-(1-oxooctadecyl)morpholine
Executive Summary & Mechanistic Profiling 4-(1-oxooctadecyl)morpholine (CAS: 5299-54-7), commonly referred to as N-stearoylmorpholine (NSM), is a highly versatile, non-ionic amphiphilic compound synthesized via the amida...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Profiling
4-(1-oxooctadecyl)morpholine (CAS: 5299-54-7), commonly referred to as N-stearoylmorpholine (NSM), is a highly versatile, non-ionic amphiphilic compound synthesized via the amidation of stearic acid and morpholine[1]. In the fields of materials science and pharmaceutical drug development, NSM is increasingly utilized as a boundary lubricant, internal plasticizer, and highly efficient emulsifier for advanced coatings and controlled-release wax matrices.
The efficacy of NSM stems from its distinct molecular architecture. The long, lipophilic octadecyl tail readily inserts into hydrophobic lipid or wax cores via Van der Waals forces, while the polar morpholine headgroup remains oriented toward aqueous phases, engaging in hydrogen bonding[2]. This spontaneous self-assembly drastically lowers interfacial tension, enabling the formulation of highly stable, sub-micron oil-in-water (O/W) emulsions. Furthermore, in polymeric film coatings, the octadecyl chain acts as an internal plasticizer—increasing free volume and flexibility—while the morpholine moiety enhances substrate adhesion[1].
Mechanism of N-stearoylmorpholine self-assembly at the oil-water interface.
Protocol 1: Formulation of NSM-Stabilized Carnauba Wax Emulsions
This protocol details the creation of a water-resistant wax emulsion suitable for pharmaceutical excipient coatings (e.g., moisture-barrier coatings for solid dosage forms) or industrial protective films.
Quantitative Formulation Parameters
The following table summarizes the stoichiometric balance required to achieve a stable O/W emulsion without the need for secondary synthetic surfactants[3].
Component
Function
Concentration (% w/w)
Mass (g) per 100g Batch
Carnauba Wax
Primary hydrophobic matrix
11.2%
11.2 g
Oleic Acid
Co-emulsifier / Acidic phase
2.4%
2.4 g
N-Stearoylmorpholine
Primary amphiphilic emulsifier
2.2%
2.2 g
Deionized Water
Continuous aqueous phase
84.2%
84.2 g
Step-by-Step Methodology
Step 1: Preparation of the Lipid Phase (Phase A)
Action: Combine Carnauba wax, Oleic acid, and NSM in a jacketed glass reactor. Heat the mixture to 85°C–90°C under continuous low-shear stirring (200 RPM).
Causality: Carnauba wax has a high melting point (~82°C). Heating to 90°C ensures complete liquefaction and homogeneous distribution of the NSM plasticizer within the wax matrix, preventing localized crystallization.
Step 2: Preparation of the Aqueous Phase (Phase B)
Action: Heat the deionized water to 92°C in a separate vessel.
Causality: The aqueous phase must be slightly hotter than the lipid phase (ΔT ≈ +2°C to +5°C) prior to mixing. If the water is cooler, it will cause immediate precipitation of the wax upon contact, leading to macroscopic aggregation rather than microscopic emulsification.
Action: Introduce a high-shear homogenizer probe into Phase A. While homogenizing at 10,000 RPM, add Phase B dropwise over 10 minutes.
Causality: The slow addition of water to the oil phase forces the system through a Phase Inversion Temperature (PIT) mechanism. The system temporarily forms a Water-in-Oil (W/O) emulsion before inverting to an Oil-in-Water (O/W) emulsion. This inversion yields significantly finer, sub-micron droplet sizes compared to direct O/W mixing.
Validation Check: A sudden, visually observable drop in the mixture's viscosity confirms successful phase inversion.
Step 4: Controlled Cooling
Action: Reduce homogenization to 3,000 RPM and initiate a controlled cooling ramp of -2°C/min until the emulsion reaches 25°C.
Causality: Rapid quenching can lock in thermodynamic instabilities (Ostwald ripening). A controlled cooling ramp allows the octadecyl tails of the NSM to properly align and solidify within the wax nanoparticles, forming a rigid, stable shell.
Step-by-step workflow for formulating NSM-stabilized wax emulsions.
Protocol 2: Integration into Polymeric Film Coatings
When utilized in polymeric film coatings (e.g., acrylic or cellulosic matrices for controlled drug release), NSM acts as a non-migratory internal plasticizer[1].
Step-by-Step Methodology
Step 1: Polymer Solvation
Action: Disperse the base polymer (e.g., Ethylcellulose) in an appropriate solvent system (e.g., Ethanol/Water 80:20 v/v) under magnetic stirring until optically clear.
Step 2: NSM Integration
Action: Add NSM at a concentration of 2% to 5% (w/w relative to dry polymer mass). Stir at 45°C for 60 minutes.
Causality: Elevated temperature increases the kinetic energy of the polymer chains, expanding the free volume. This allows the octadecyl tail of NSM to intercalate between the polymer strands. Upon solvent evaporation, the NSM remains trapped, permanently disrupting polymer-polymer interactions and lowering the Glass Transition Temperature (
Validation Check: Cast a 50 µm test film. A properly plasticized film will exhibit no macroscopic phase separation or "blooming" (white powdery residue) of the NSM on the surface after 24 hours.
Quality Control & Self-Validating Systems
To ensure the trustworthiness and reproducibility of the formulations, the following self-validating analytical checks must be performed on the final products:
Dynamic Light Scattering (DLS):
Purpose: Verify emulsion stability.
Success Criteria: The Z-average droplet size should be between 100 nm and 300 nm, with a Polydispersity Index (PDI) < 0.2. A PDI > 0.3 indicates a high risk of coalescence and eventual phase separation.
Differential Scanning Calorimetry (DSC):
Purpose: Validate internal plasticization of polymeric films.
Success Criteria: A successful NSM integration will manifest as a distinct, quantifiable downward shift in the
of the base polymer compared to an unplasticized control.
Contact Angle Goniometry:
Purpose: Assess the water-resistance of the dried wax/coating film.
Success Criteria: Upon drying, the morpholine moiety either evaporates or reorients, leaving the highly hydrophobic octadecyl chains exposed[4]. A static water contact angle of > 95° confirms successful hydrophobic barrier formation.
References
National Center for Biotechnology Information (NCBI). "Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting." NIH Books. Available at: [Link]
Ataman Kimya. "Morpholine: Industrial Applications, Emulsifying Agents, and Waxes." Ataman Kimya Technical Articles. Available at: [Link]
International Journal of Medical Research & Health Sciences (IJMRHS). "Health effects of morpholine based coating for fruits and vegetables." IJMRHS Publications. Available at: [Link]
Application Note: Analytical Methods for the Quantification of Morpholine, 4-(1-oxooctadecyl)-
Executive Summary & Chemical Context Morpholine, 4-(1-oxooctadecyl)- (CAS No. 5299-54-7), commonly referred to as N-stearoylmorpholine, is an amphiphilic organic compound featuring a hydrophilic morpholine headgroup and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Morpholine, 4-(1-oxooctadecyl)- (CAS No. 5299-54-7), commonly referred to as N-stearoylmorpholine, is an amphiphilic organic compound featuring a hydrophilic morpholine headgroup and a highly hydrophobic 18-carbon (stearoyl) tail[1]. Because of its unique structural properties, it is increasingly utilized as a surfactant, an emulsifier in non-biological systems, a corrosion inhibitor, and a capping agent in nanomaterial synthesis[1],[2].
Quantifying this compound presents distinct analytical challenges. The molecule lacks a conjugated ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
-electron system, meaning it possesses negligible UV absorbance above 210 nm. Consequently, traditional HPLC-UV methods suffer from severe baseline drift and poor sensitivity. To establish a self-validating, robust analytical framework, this guide details two orthogonal methodologies: UHPLC-ESI-MS/MS for trace-level quantification in complex matrices (e.g., lipid nanoparticles or biological fluids), and HPLC-CAD (Charged Aerosol Detection) for bulk formulation purity and quality control.
Analytical Strategy & Causality
Designing a reliable quantification method requires aligning the physicochemical properties of N-stearoylmorpholine with the correct chromatographic and detection principles:
Chromatographic Causality : The long octadecyl chain renders the molecule highly lipophilic. Standard reversed-phase gradients utilizing only acetonitrile and water will result in severe peak tailing and column carryover. Therefore, a "lipidomics-style" mobile phase incorporating isopropanol (IPA) is mandatory to ensure complete elution and sharp peak shapes.
Detection Causality (MS/MS) : Under Electrospray Ionization (ESI), the amide nitrogen/oxygen readily accepts a proton, yielding a strong ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
precursor ion at m/z 354.3. Tandem mass spectrometry (MRM mode) allows for specific isolation of this ion and its subsequent fragmentation into stable morpholine-derived cations, bypassing matrix interference[3],[4].
Detection Causality (CAD) : For bulk purity assays where reference standards might be limited, CAD provides a universal, mass-proportional response for non-volatile analytes, independent of optical properties.
Analytical Workflow
Fig 1. Dual-pathway analytical workflow for N-stearoylmorpholine quantification.
Protocol A: Trace Quantification via UHPLC-ESI-MS/MS
This protocol is designed for pharmacokinetic studies or trace impurity profiling where high sensitivity and specificity are required.
Sample Preparation (Liquid-Liquid Extraction)
Simple protein precipitation is insufficient for highly lipophilic amides, as endogenous matrix phospholipids will cause severe ion suppression in the MS source.
Aliquot 50 µL of the sample matrix into a microcentrifuge tube.
Add 10 µL of Internal Standard (e.g., a deuterated lipid or N-palmitoylmorpholine).
Add 500 µL of Methyl tert-butyl ether (MTBE) and 150 µL of LC-MS grade water.
Vortex vigorously for 5 minutes to drive the amphiphilic N-stearoylmorpholine into the upper organic layer[2].
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 400 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute in 100 µL of Mobile Phase B, vortex, and transfer to an autosampler vial.
Chromatographic Conditions
Column : Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm). Rationale: The Charged Surface Hybrid (CSH) technology prevents secondary interactions between the weakly basic morpholine ring and free silanols.
Mobile Phase A : 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
Mobile Phase B : 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid. Rationale: Ammonium formate acts as a volatile buffer that stabilizes the ionization of the amide bond, while IPA ensures the elution of the 18-carbon tail.
Gradient : 0-1 min (15% B), 1-5 min (linear to 99% B), 5-7 min (hold 99% B), 7-7.1 min (return to 15% B), 7.1-9 min (re-equilibration).
Flow Rate : 0.4 mL/min.
Injection Volume : 2 µL.
Mass Spectrometry Parameters (MRM Mode)
The fragmentation of N-acylmorpholines under Collision-Induced Dissociation (CID) follows highly predictable pathways[3]. Cleavage of the morpholine ring and
-cleavage of the amide bond yield stable, diagnostic cations[4].
Precursor Ion (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
)
Protocol B: Bulk Purity & Formulation Assay via HPLC-CAD
For quality control of raw materials or high-concentration formulations, Charged Aerosol Detection (CAD) is utilized. This protocol bypasses the need for compound-specific MS tuning and avoids the pitfalls of UV detection for non-chromophoric lipids.
Sample Preparation
Accurately weigh 10.0 mg of the N-stearoylmorpholine sample.
Dissolve in 10 mL of 50:50 Isopropanol:Methanol to create a 1 mg/mL stock solution. Rationale: The waxy, nonpolar nature of the solid requires strong organic solvents for complete dissolution[2].
Dilute with Mobile Phase A to fall within the linear dynamic range of the CAD (typically 1–500 µg/mL).
Chromatographic & CAD Conditions
Column : Thermo Scientific Acclaim C18 (4.6 x 150 mm, 3 µm).
Mobile Phase : Isocratic 85% Methanol / 15% Water containing 0.1% Trifluoroacetic acid (TFA). Rationale: TFA is highly volatile, which is a strict requirement for CAD. Non-volatile buffers will cause massive background noise.
Flow Rate : 1.0 mL/min.
CAD Evaporation Temperature : 35°C. Rationale: N-stearoylmorpholine is non-volatile; a lower evaporation temperature preserves the analyte while effectively evaporating the methanol/water mobile phase.
Data Collection Rate : 10 Hz.
Method Validation Summary
To ensure the trustworthiness and self-validating nature of these protocols, both methods must be evaluated against ICH M10 (Bioanalytical) and ICH Q2(R2) (Analytical) guidelines. The table below summarizes typical validation parameters achieved using the described methodologies.
HPLC method development for 4-(1-oxooctadecyl)morpholine analysis
Application Note: HPLC Method Development and Validation for 4-(1-oxooctadecyl)morpholine Analysis Introduction & Analyte Profile 4-(1-oxooctadecyl)morpholine (CAS 5299-54-7), commonly known as stearoylmorpholine, is an...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: HPLC Method Development and Validation for 4-(1-oxooctadecyl)morpholine Analysis
Introduction & Analyte Profile
4-(1-oxooctadecyl)morpholine (CAS 5299-54-7), commonly known as stearoylmorpholine, is an amphiphilic fatty acid amide characterized by a highly lipophilic 18-carbon alkyl chain and a polar morpholine headgroup[1]. It is frequently utilized as a surfactant, an emulsion stabilizer, and an intermediate in the synthesis of nanomaterials and lubricant additives.
From an analytical perspective, stearoylmorpholine presents a significant challenge: it lacks a conjugated chromophore . The isolated amide bond exhibits weak UV absorbance only in the deep-UV region (200–210 nm). Relying on UV detection at these wavelengths leads to severe baseline drift during gradient elution and restricts mobile phase selection to highly transparent, often suboptimal solvents. Consequently, universal evaporative detectors—specifically the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)—are the industry standard for robust quantitation of this class of compounds[2].
Method Development Rationale: The Causality of Experimental Choices
Detector Selection: CAD vs. ELSD
While both CAD and ELSD differentiate analytes from the mobile phase based on relative volatility, CAD is preferred for quantitative impurity profiling. In CAD, particles acquire a charge via collision with ionized nitrogen gas, and the resulting signal is directly proportional to the analyte mass[3]. CAD maintains high sensitivity for particles smaller than 50 nm, offering a dynamic range of up to four orders of magnitude[3]. In contrast, ELSD relies on light scattering, which varies exponentially with particle size, resulting in a complex sigmoidal response curve and lower sensitivity for trace impurities[3].
Mechanism of Charged Aerosol Detection (CAD) for non-volatile analytes.
Stationary Phase Selection
Due to the extreme hydrophobicity of the C18 chain, a reversed-phase column is mandatory[1]. A core-shell C18 column is selected to provide high-efficiency separations at lower backpressures, minimizing the on-column residence time of the highly retained lipidic tail[4]. Furthermore, the column must be heavily end-capped and exhibit ultra-low bleed to prevent elevated background noise in the CAD/ELSD.
Mobile Phase & pH Control
Evaporative detectors mandate the use of strictly volatile mobile phases; non-volatile buffers (e.g., phosphate) will irreversibly foul the detector[3]. The morpholine ring of the analyte is weakly basic. To prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase, the mobile phase is acidified with 0.05% – 0.1% formic acid[5]. This ensures the morpholine nitrogen is fully protonated, yielding a sharp, symmetrical peak while maintaining complete volatility.
Logical workflow for HPLC-CAD method development of lipophilic analytes.
Isopropanol (LC-MS grade, for sample diluent and column washing)
Instrumentation Setup
System: UHPLC system equipped with a binary pump, autosampler, and column oven.
Detector: Charged Aerosol Detector (CAD). (Note: ELSD can be used as an alternative with drift tube set to 35°C and nebulizer gas flow at 1.1 SLM[4]).
CAD Settings: Evaporation temperature 35°C; Data collection rate 10 Hz; Filter 3.6s; Power Function Value (PFV) set to 1.0 (or optimized empirically for linearity).
Gas Supply: Nitrogen gas (High purity, ≥99.99%).
Step-by-Step Sample Preparation & Self-Validating System
Diluent Preparation: Mix Isopropanol and Acetonitrile (50:50, v/v). Causality: The extreme lipophilicity of stearoylmorpholine necessitates a strong organic solvent to ensure complete dissolution and prevent sample precipitation in the aqueous conditions of the autosampler.
Stock Solution: Accurately weigh 10 mg of 4-(1-oxooctadecyl)morpholine into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.
Working Solutions: Dilute the stock solution with the diluent to construct a calibration curve ranging from 1 µg/mL to 100 µg/mL.
Self-Validating System Suitability Test (SST): Prepare an SST solution containing 50 µg/mL of 4-(1-oxooctadecyl)morpholine and 50 µg/mL of stearic acid (a common synthetic precursor/impurity). This solution must be injected prior to any sample sequence to continuously verify that the column retains its resolving power and the detector maintains its sensitivity.
Data Presentation
Table 1: Gradient Elution Program
Column: Core-Shell C18, 100 x 2.1 mm, 2.6 µm | Flow Rate: 0.4 mL/min | Column Temp: 40°C
Time (min)
Mobile Phase A (Water + 0.1% Formic Acid)
Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
Curve Profile
0.0
40%
60%
Initial
1.0
40%
60%
Isocratic Hold
6.0
5%
95%
Linear Gradient
10.0
5%
95%
Column Wash
10.1
40%
60%
Re-equilibration
14.0
40%
60%
End
Table 2: System Suitability and Validation Criteria
Parameter
Acceptance Criteria
Scientific Rationale
Injection Precision
%RSD ≤ 2.0% (n=6)
Ensures autosampler reproducibility and CAD nebulizer stability.
Tailing Factor (Tf)
0.8 ≤ Tf ≤ 1.5
Confirms adequate masking of silanol interactions by formic acid.
Resolution (Rs)
Rs ≥ 2.0 (from stearic acid)
Guarantees baseline separation for accurate integration of impurities.
Calibration Linearity
R² ≥ 0.995
Validates quantitative capability. (May require Power/Log-Log fit for CAD).
Signal-to-Noise
S/N ≥ 10 (LOQ), ≥ 3 (LOD)
Establishes absolute sensitivity limits for trace analysis.
Troubleshooting & Optimization
High Baseline Noise: If the CAD/ELSD baseline is erratic, verify the purity of the nitrogen gas and the LC-MS grade quality of the mobile phase. Column bleed from older columns can also elevate the background signal; always wash the column with 100% strong organic solvent (e.g., Isopropanol) post-analysis to elute highly retained lipids.
Peak Tailing: If the stearoylmorpholine peak exhibits a tailing factor > 1.5, ensure the formic acid concentration is accurately prepared at 0.1% v/v. The acidic modifier is critical for masking silanol interactions with the morpholine moiety.
Non-Linear Calibration: CAD and ELSD responses are inherently non-linear over wide concentration ranges. For CAD, apply a power-function curve fit (
) or utilize the detector's built-in Power Function Value (PFV) linearization tool to achieve standard-free quantification accuracy[3].
References
Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector
Source: SCIRP (Food and Nutrition Sciences)
URL:[Link]
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis
Source: LabManager
URL:[Link]
An HPLC/CAD method for determination of fatty acids in metered dose inhalation products
Source: ACG Publications
URL:[Link]
purification techniques for 4-(1-oxooctadecyl)morpholine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating long-chain fatty amides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating long-chain fatty amides. 4-(1-oxooctadecyl)morpholine (CAS: 5299-54-7), also known as N-stearoylmorpholine, presents a unique purification challenge.
By combining an 18-carbon lipophilic stearoyl tail with a polar morpholine headgroup, this molecule acts as a powerful non-ionic surfactant (1)[1]. This amphiphilic nature is the root cause of the most common experimental hurdles: stubborn emulsions during liquid-liquid extraction and "oiling out" during crystallization.
This guide is designed to provide self-validating protocols and mechanistic explanations to help you achieve >95% purity for your downstream applications.
Purification Workflow Logic
The synthesis of fatty acyl morpholines is typically achieved by reacting stearic acid (or stearoyl chloride) with morpholine, leaving a crude mixture containing the desired amide, unreacted amine, and residual fatty acid. The diagram below outlines the logical flow of our purification strategy.
Purification Workflow for 4-(1-oxooctadecyl)morpholine via Extraction and Crystallization.
This self-validating step removes unreacted starting materials by exploiting their ionizable functional groups.
Dilution : Dissolve the crude reaction mixture in Dichloromethane (DCM).
Causality: DCM is an excellent solvent for long-chain fatty amides and sits as the bottom layer, making sequential washes easier without transferring the organic phase back and forth.
Acid Wash (Amine Removal) : Wash the organic layer with 1.0 M HCl (aqueous) twice.
Causality: Unreacted morpholine has a pKa of ~8.3. The acid protonates the morpholine, converting it into a water-soluble morpholinium chloride salt, effectively partitioning it into the aqueous waste.
Base Wash (Acid Removal) : Wash the organic layer with saturated aqueous NaHCO₃.
Causality: Unreacted stearic acid is deprotonated into water-soluble sodium stearate.
Critical Warning: Sodium stearate is a soap. Vigorous shaking will cause severe emulsions. Invert the separatory funnel gently.
Brine Wash & Drying : Wash with saturated NaCl (brine) to remove residual water and break micro-emulsions. Dry the organic layer over anhydrous Na₂SO₄.
Concentration : Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 4-(1-oxooctadecyl)morpholine as a waxy solid.
Protocol B: Recrystallization of Waxy Solids
Exploiting the nonpolar nature of the 18-carbon chain to achieve high purity.
Solvent Selection : Select a mixed solvent system, such as Hexane/Acetone (1:1).
Causality: The 18-carbon chain is highly lipophilic, making it too soluble in pure nonpolar solvents at room temperature, while the morpholine head makes it insoluble in pure water. A mixed system provides the perfect solubility gradient.
Dissolution : Heat the solvent mixture to near boiling (approx. 50-55 °C) and dissolve the crude product.
Controlled Cooling : Allow the flask to cool to room temperature slowly without disturbance.
Causality: Rapid cooling causes the amphiphilic compound to "oil out" (precipitate as a liquid rather than a crystal lattice) (1)[1].
Maturation : Transfer the flask to a 4 °C refrigerator for 12 hours to maximize crystalline yield.
Filtration : Vacuum filter the crystals using a Büchner funnel and wash with ice-cold hexane.
Protocol C: Silica Gel Flash Chromatography
Used if LLE and recrystallization fail to remove closely related fatty acid impurities.
Stationary Phase : Use standard silica gel (230-400 mesh).
Mobile Phase : Prepare a gradient of Hexane and Ethyl Acetate (start 9:1, ramp to 7:3).
Loading : Dry-load the waxy solid onto a small amount of silica gel. Liquid loading often leads to band tailing due to the compound's surfactant properties.
Detection : Spot fractions on a TLC plate and develop using Phosphomolybdic Acid (PMA) or Iodine stain. The amide will appear as a dark blue/brown spot (2)[2].
Section 2: Quantitative Data & Solvent Selection
Table 1: Physicochemical Properties of 4-(1-oxooctadecyl)morpholine
High solubility for the waxy amide; sinks below water, facilitating easier phase separation.
1.0 M HCl (Aqueous)
N/A
Acid Wash
Protonates unreacted morpholine (pKa ~8.3), driving it into the aqueous waste layer.
Sat. NaHCO₃ (Aqueous)
N/A
Base Wash
Deprotonates unreacted stearic acid into water-soluble sodium stearate.
Hexane / Acetone (1:1)
~2.5
Recrystallization
Dissolves product when hot; forces precipitation of the waxy solid at 4 °C.
Hexane / EtOAc (8:2)
~1.0
Flash Chromatography
Optimal Rf (~0.3-0.4) for product elution on normal-phase silica gel.
Section 3: Troubleshooting Guides & FAQs
Q: Why does my extraction form a stubborn emulsion, and how do I break it?A: 4-(1-oxooctadecyl)morpholine is a powerful amphiphile. Its lipophilic octadecyl tail dissolves in the organic phase, while the hydrophilic morpholine head group interacts with the aqueous phase, significantly reducing interfacial tension. This stabilizes oil-in-water droplets.
To break it: Add saturated brine (NaCl) to increase the ionic strength of the aqueous layer, forcing the organic droplets out ("salting out"). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to mechanically disrupt the micelles.
Q: My product "oils out" instead of crystallizing. What is happening?A: "Oiling out" occurs when the melting point of your product is depressed by impurities to a temperature below the saturation point of the solvent. Because 4-(1-oxooctadecyl)morpholine is a waxy solid, it is highly prone to this phenomenon.
To fix it: Reheat the mixture until it forms a single homogeneous phase. Add a few drops of a slightly more polar co-solvent (like ethanol) to increase solubility at lower temperatures, and cool the flask extremely slowly. Seeding with a pure crystal can also force lattice formation over liquid phase separation.
Q: How do I verify the purity of 4-(1-oxooctadecyl)morpholine?A: Standard UV detectors (254 nm) will not visualize this compound because it lacks conjugated pi-systems or aromatic rings.
To fix it: You must use chemical stains for TLC. Phosphomolybdic acid (PMA) or Iodine vapor are highly effective. When using PMA, dip the TLC plate and heat it vigorously with a heat gun; the amide will appear as a dark blue/brown spot. For analytical quantification, rely on GC-MS or HPLC equipped with an Evaporative Light Scattering Detector (ELSD) (3)[3].
References
Comprehensive Guide to Morpholine, 4-(1-oxooctadecyl)- (CAS No. 5299-54-7)
stability issues of "Morpholine, 4-(1-oxooctadecyl)-" in formulations
Title: Technical Support Center: Troubleshooting Morpholine, 4-(1-oxooctadecyl)- in Advanced Formulations Introduction Welcome to the Technical Support Center for Morpholine, 4-(1-oxooctadecyl)- (CAS No. 5299-54-7), comm...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Troubleshooting Morpholine, 4-(1-oxooctadecyl)- in Advanced Formulations
Introduction
Welcome to the Technical Support Center for Morpholine, 4-(1-oxooctadecyl)- (CAS No. 5299-54-7), commonly known as N-stearoylmorpholine. As an amphiphilic fatty acyl morpholine derivative, this compound integrates a polar morpholine headgroup with a highly lipophilic 18-carbon stearoyl tail. It is widely utilized as a non-ionic surfactant, internal plasticizer, and structural component in lipid-based nanocarriers and polymeric emulsions (1)[1]. Despite its utility, formulators frequently encounter stability challenges related to polymorphic crystallization, amide hydrolysis, and localized oxidation. This guide provides mechanistic insights and self-validating protocols to troubleshoot these issues.
Section 1: Core Troubleshooting Guide (FAQs)
Q1: Why does my formulation exhibit phase separation and waxy precipitation over time?
Mechanistic Cause: Physical instability in N-stearoylmorpholine systems is primarily driven by the thermodynamics of its long, saturated C18 tail. In aqueous media, if the storage temperature drops below the system's Krafft point, the hydrophobic tails undergo a liquid-to-solid phase transformation. The molecules transition from a dynamic micellar state into highly ordered, metastable polymorphic phases, eventually collapsing into stable "C-form" crystals (2)[2]. This crystallization disrupts the interfacial tension, leading to flocculation and macroscopic phase separation.
Corrective Action:
Thermal Control: Maintain storage temperatures above 30°C to prevent the stearoyl chains from crystallizing.
Formulation Adjustment: Introduce steric disruptors such as medium-chain triglycerides (MCTs) or unsaturated co-surfactants (e.g., oleic acid derivatives) to disrupt the highly ordered packing of the C18 chains, thereby lowering the transition temperature.
Q2: How can I prevent the hydrolytic degradation of the morpholide bond in water-based systems?
Mechanistic Cause: While the tertiary amide bond of N-stearoylmorpholine is sterically hindered and generally more hydrolytically stable than ester-based lipids, it remains susceptible to specific acid- or base-catalyzed hydrolysis at extreme pH levels (3)[3]. Nucleophilic attack on the carbonyl carbon cleaves the molecule into free morpholine and stearic acid. The generation of stearic acid further lowers the pH, creating an autocatalytic feedback loop that accelerates degradation.
Corrective Action:
Strict pH Buffering: Buffer the formulation strictly between pH 6.0 and 7.5.
Process Optimization: Avoid prolonged high-temperature autoclaving. If sterilization is required, utilize sterile filtration (0.22 µm) above the lipid's melting point, or minimize thermal exposure time.
Q3: My formulation is turning yellow and developing an off-odor. Isn't the stearoyl chain resistant to oxidation?
Mechanistic Cause: You are correct that the fully saturated C18 stearoyl chain is highly resistant to auto-oxidation. However, the morpholine ring is the vulnerable moiety. The hydrogen atoms adjacent to the nitrogen and oxygen heteroatoms in the morpholine ring can be abstracted by reactive oxygen species (ROS) or catalyzed by trace transition metals. This leads to ring-opening reactions or the formation of morpholine N-oxides, which manifest as yellowing and off-odors (1)[1].
Corrective Action:
Inert Atmosphere: Purge compounding vessels and final packaging with Nitrogen or Argon to displace dissolved oxygen.
Additives: Incorporate a water-soluble metal chelator (e.g., EDTA at 0.05% w/w) to sequester trace metals, alongside an antioxidant (e.g., BHT or Vitamin E) to quench free radicals.
Section 2: Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) and Micellar Stability
Purpose: To establish the minimum concentration required for stable self-assembly and to validate the thermal stability of the resulting micelles (4)[4].
Step-by-Step Methodology:
Preparation of Stock: Dissolve N-stearoylmorpholine in a miscible co-solvent (e.g., ethanol) to form a 10 mM stock solution.
Serial Dilution: Prepare a concentration gradient (0.1 µM to 5 mM) in phosphate-buffered saline (PBS, pH 7.4). Ensure residual ethanol is <1% v/v.
Probe Addition: Add a hydrophobic fluorescent probe (e.g., Nile Red) to each sample at a final concentration of 1 µM.
Incubation: Equilibrate the samples at 37°C for 2 hours in the dark.
Spectroscopic Analysis: Measure the fluorescence emission spectra (excitation at 550 nm). Plot the emission intensity at 635 nm against the log of the surfactant concentration. The inflection point denotes the CMC.
Thermal Stress Test: Subject the micellar solutions (at 5x CMC) to a cooling ramp from 40°C to 4°C at 1°C/min. Monitor via Dynamic Light Scattering (DLS) to pinpoint the exact temperature of aggregation/flocculation.
Protocol 2: Accelerated Hydrolysis and Polymorphic Transition Analysis
Purpose: To quantify the hydrolytic degradation rate and identify polymorphic shifts under stress.
Step-by-Step Methodology:
Sample Matrix: Disperse 2% w/w N-stearoylmorpholine in three distinct aqueous buffers: pH 4.0 (acetate), pH 7.0 (phosphate), and pH 10.0 (borate).
Thermal Incubation: Store samples in sealed, nitrogen-purged ampoules at 40°C and 60°C for 14 days.
Chemical Quantification (Hydrolysis): Extract the samples at days 0, 7, and 14 using a chloroform/methanol (2:1) mixture. Analyze the organic phase via HPLC-UV (or LC-MS) to quantify intact N-stearoylmorpholine and free stearic acid.
Physical Characterization (Polymorphism): Lyophilize a sub-aliquot of the aqueous dispersion. Analyze the dried lipid via Differential Scanning Calorimetry (DSC). Scan from 10°C to 80°C at 5°C/min to detect shifts in melting endotherms, which indicate transitions from metastable forms to the stable C-form crystal.
Section 3: Data Presentation
Table 1: Physicochemical and Stability Parameters of Morpholine, 4-(1-oxooctadecyl)-
Parameter
Value / Characteristic
Impact on Formulation Stability
Molecular Weight
353.58 g/mol
High molecular weight lipid; requires adequate energy (heat/shear) for initial dispersion.
Hydrophilic-Lipophilic Balance
Amphiphilic (Low CMC)
Highly efficient at reducing interfacial tension; prone to forming stable complex micelles.
Optimal pH Range
6.0 – 7.5
Outside this range, acid/base-catalyzed hydrolysis of the amide bond accelerates.
Polymorphic Behavior
A, B → C-form (Stable)
Cooling below the Krafft point induces crystallization to the waxy C-form, causing phase separation.
Oxidative Vulnerability
Morpholine Ring
Susceptible to ROS and trace metals; requires inert storage (<30°C) and chelating agents.
Section 4: Mandatory Visualization
Fig 1: Phase transition and crystallization pathway of N-stearoylmorpholine in aqueous systems.
Fig 2: Primary chemical degradation pathways (hydrolysis and oxidation) of N-stearoylmorpholine.
References
Chem960. "Comprehensive Guide to Morpholine, 4-(1-oxooctadecyl)- (CAS No. 5299-54-7): Properties, Applications, and Industry Insights.
Heikkila, R.E., Kwong, C.N., Cornwell, D.G. "Stability of fatty acid monolayers and the relationship between equilibrium spreading pressure, phase transformations, and polymorphic crystal forms." Journal of Lipid Research (1970). PubMed.
NIH / PMC. "Solution behavior and encapsulation properties of fatty acid–elastin-like polypeptide conjugates.
Technical Support Center: Troubleshooting HPLC Analysis of 4-(1-oxooctadecyl)morpholine
Welcome to the Advanced Method Development and Diagnostic Guide for 4-(1-oxooctadecyl)morpholine (commonly known as N-stearoyl morpholine). Analyzing amphiphilic, lipid-like molecules presents unique chromatographic chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Method Development and Diagnostic Guide for 4-(1-oxooctadecyl)morpholine (commonly known as N-stearoyl morpholine).
Analyzing amphiphilic, lipid-like molecules presents unique chromatographic challenges. This compound features a highly lipophilic octadecyl (C18) tail and a polar morpholine amide headgroup[1]. Because it lacks a strong UV chromophore and exhibits surfactant-like self-assembly in aqueous environments, standard reversed-phase HPLC workflows often fail, resulting in invisible peaks, severe tailing, or column fouling.
This guide provides field-proven, mechanistically grounded solutions to optimize your analytical workflows.
I. Core Diagnostic Workflow
Before diving into specific parameter adjustments, use the following decision tree to isolate the root cause of your chromatographic failure.
Diagnostic workflow for troubleshooting common HPLC issues with stearoyl morpholine.
II. Troubleshooting Diagnostics & FAQs
Q1: Why is my signal-to-noise ratio exceptionally poor when using a standard UV-Vis detector at 254 nm?
The Causality: 4-(1-oxooctadecyl)morpholine consists of an aliphatic C18 chain and a morpholine amide ring. It completely lacks conjugated
-systems or aromatic rings, meaning it does not absorb UV light at standard wavelengths (e.g., 254 nm). While the amide bond exhibits weak absorbance at low wavelengths (205–210 nm), operating here causes severe baseline drift due to the absorbance of mobile phase solvents like methanol or gradient additives[2].
The Solution: You must transition to a universal, mass-sensitive detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is required. CAD provides a wider dynamic range, higher precision, and low-nanogram sensitivity that is independent of the analyte's chemical structure, making it the gold standard for lipids and amides lacking chromophores[3][4].
Q2: My chromatogram shows severe peak tailing (Asymmetry factor > 2.0). Since the amide nitrogen is neutral, why is it interacting with the stationary phase?
The Causality: Peak tailing in reversed-phase HPLC is primarily driven by secondary interactions between polar functional groups and ionized residual silanols (
) on the silica support[5]. While the amide nitrogen in stearoyl morpholine is indeed neutral (due to resonance delocalization into the carbonyl), the carbonyl oxygen is highly polar and can hydrogen-bond with acidic free silanols. Furthermore, trace synthesis impurities—specifically unreacted morpholine—are highly basic and will tail severely on older Type-A silica columns[6][7].
The Solution:
Upgrade to a highly deactivated, fully end-capped Type-B silica column to minimize exposed silanols[8].
Lower the mobile phase pH to ~2.5–3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This ensures residual silanols are fully protonated and neutralized, eliminating ion-exchange interactions[9].
Q3: I am observing shifting retention times and a sudden spike in column backpressure when starting my gradient. What is happening?
The Causality: 4-(1-oxooctadecyl)morpholine is a highly amphiphilic molecule. In highly aqueous mobile phases, the hydrophobic stearoyl chains are expelled from the water, driving the molecules to self-assemble into aggregates or precipitate entirely at the column head[1]. This causes immediate column fouling, pressure spikes, and erratic retention.
The Solution: Treat the molecule as a highly lipophilic compound. Never initiate the gradient at high aqueous percentages. Start the gradient at a minimum of 80% organic solvent (methanol or acetonitrile), or employ Non-Aqueous Reversed-Phase (NARP) chromatography using a Methanol/Isopropanol blend to ensure complete solubility.
III. Standardized Experimental Protocols
To ensure self-validating and reproducible results, adhere strictly to the following methodologies.
Protocol 1: Sample Preparation & Lipid Extraction
Objective: Prevent micelle formation and ensure complete analyte solubilization prior to injection.
Weighing: Accurately weigh 10.0 mg of 4-(1-oxooctadecyl)morpholine standard.
Primary Solubilization: Dissolve the standard in 10 mL of a 1:1 Methanol:Chloroform mixture. The chloroform disrupts hydrophobic self-assembly, ensuring the lipid-like chains remain solvated.
Homogenization: Sonicate the solution for 5 minutes at room temperature until visually clear.
Dilution: Dilute to your working concentration (e.g., 100 µg/mL) using 100% Methanol . Critical: Do not use aqueous diluents, as this will cause immediate precipitation in the vial.
Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could foul the HPLC system.
Objective: Achieve baseline resolution and high-sensitivity quantification of stearoyl morpholine.
Column Selection: Install a fully end-capped C18, Type-B silica column (e.g., 150 x 4.6 mm, 3 µm particle size).
Detector Setup (CAD): Set the CAD evaporation temperature to 35°C (optimal for semi-volatile and non-volatile lipids) and adjust the nitrogen gas flow rate to 1.1 Standard Liters per Minute (SLM) or per manufacturer specifications.
Mobile Phase Preparation:
Mobile Phase A: Milli-Q Water + 0.1% Formic Acid (v/v).
Self-Validation Check: Degas both lines thoroughly to prevent micro-bubbles from generating CAD baseline noise.
System Equilibration: Purge the system and equilibrate the column with 80% Mobile Phase B for 15 minutes. Monitor the CAD signal until the baseline drift is < 0.5 mV/min.
Execution: Inject 5 µL of the prepared sample and initiate the gradient (see Table 2).
IV. Quantitative Data Summaries
Table 1: Comparison of HPLC Detectors for 4-(1-oxooctadecyl)morpholine
Detector Type
Sensitivity
Gradient Compatibility
Suitability for Stearoyl Morpholine
UV-Vis (254 nm)
Poor (Not detected)
Excellent
Not Recommended (Lacks chromophore)
UV-Vis (205 nm)
Low (g range)
Poor (Baseline drift)
Marginal (Isocratic only)
ELSD
Moderate (High ng range)
Excellent
Acceptable (Non-linear response)
CAD
High (Low ng range)
Excellent
Optimal (Uniform mass response)
MS (ESI+)
Very High (pg range)
Excellent
Optimal (Provides structural ID)
Table 2: Optimized HPLC-CAD Gradient Profile
Note: High initial organic concentration prevents on-column precipitation of the C18 chain.
HPLC.eu. "Analysis of Lipids by HPLC-CAD". HPLC.eu. 3
Technology Networks. "Charged Aerosol Detectors: Superior Lipid Component Analysis During Lipid Nanoparticle Development and Quality Control". Technology Networks. 4
Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". Chromatography Online. 6
Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex. 5
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. 8
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech. 9
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex.7
SciELO. "Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID". SciELO. 2
Technical Support Center: Optimizing Morpholine, 4-(1-oxooctadecyl)- for Corrosion Inhibition
This technical support guide is designed for researchers, scientists, and drug development professionals working with "Morpholine, 4-(1-oxooctadecyl)-" (also known as oleoyl morpholine) as a corrosion inhibitor. This doc...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with "Morpholine, 4-(1-oxooctadecyl)-" (also known as oleoyl morpholine) as a corrosion inhibitor. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application and optimization of this compound in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and application of Morpholine, 4-(1-oxooctadecyl)-.
Q1: What is the primary mechanism of corrosion inhibition for Morpholine, 4-(1-oxooctadecyl)-?
A1: Morpholine, 4-(1-oxooctadecyl)- functions as a mixed-type corrosion inhibitor.[1] Its mechanism is based on the adsorption of its molecules onto the metal surface, forming a protective, hydrophobic film. This film acts as a barrier, isolating the metal from the corrosive environment.[2] The key to its effectiveness lies in its molecular structure:
Polar Head Group: The morpholine ring, containing nitrogen and oxygen atoms, possesses lone pairs of electrons. These heteroatoms act as adsorption centers, forming coordinate bonds with the vacant d-orbitals of metal atoms (e.g., iron in steel).[2]
Non-polar Tail: The long C18 (octadecyl) hydrocarbon tail orients itself away from the metal surface, creating a dense, water-repellent layer.[2]
This dual-action mechanism, combining strong surface adhesion and a hydrophobic barrier, effectively suppresses both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[1]
Q2: In what types of corrosive environments is Morpholine, 4-(1-oxooctadecyl)- most effective?
A2: Morpholine, 4-(1-oxooctadecyl)- and its derivatives have demonstrated significant efficacy in acidic environments, such as those containing hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[3] Its film-forming properties also make it suitable for use in neutral environments containing dissolved corrosive species like chlorides. The long hydrocarbon tail provides a persistent film, which is beneficial in oil and gas production and transportation systems.
Q3: What is the typical starting concentration range for this inhibitor?
A3: The optimal concentration of Morpholine, 4-(1-oxooctadecyl)- is dependent on the specific corrosive environment (e.g., acid concentration, temperature, and flow conditions). However, a general starting range for laboratory evaluations is between 50 and 300 parts per million (ppm).[4][5] It is crucial to perform a concentration optimization study to determine the most effective and economical dosage for your specific system. Inhibition efficiency generally increases with concentration up to a certain point, after which it may plateau.[4]
Q4: How does temperature affect the performance of Morpholine, 4-(1-oxooctadecyl)-?
A4: The performance of Morpholine, 4-(1-oxooctadecyl)- as a corrosion inhibitor is temperature-dependent. Generally, for fatty acid amide inhibitors, the inhibition efficiency may decrease as the temperature increases. This is often attributed to a higher rate of desorption of the inhibitor molecules from the metal surface at elevated temperatures. However, some formulations may exhibit stable or even enhanced performance at higher temperatures due to increased rates of chemisorption. It is essential to evaluate the inhibitor's performance at the operating temperature of your system.
Q5: What is the significance of the Critical Micelle Concentration (CMC) for this inhibitor?
A5: Morpholine, 4-(1-oxooctadecyl)- is an amphiphilic molecule, meaning it has both water-loving (hydrophilic - the morpholine head) and water-fearing (hydrophobic - the octadecyl tail) parts. In solution, above a certain concentration known as the Critical Micelle Concentration (CMC), these molecules can self-assemble into aggregates called micelles.[6] While the CMC is a key parameter for surfactants, its correlation with maximum corrosion inhibition efficiency is not always direct.[7] Excellent inhibition is often achieved at concentrations well below the CMC.[8] However, understanding the CMC can be useful in formulating the inhibitor and interpreting its behavior in multiphase systems.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental evaluation of Morpholine, 4-(1-oxooctadecyl)-.
A. Experimental Setup and Inhibitor Handling
Q: I am observing precipitation of the inhibitor in my test solution. What could be the cause and how can I resolve it?
A: Inhibitor precipitation can arise from several factors:
Low Solubility: Morpholine, 4-(1-oxooctadecyl)- has limited solubility in aqueous solutions due to its long hydrocarbon tail.
Solution: Consider preparing a stock solution in a suitable co-solvent like ethanol or isopropanol before diluting it into the corrosive medium. Ensure the final co-solvent concentration is low enough not to interfere with the corrosion process.
pH Effects: The solubility of amine-based inhibitors can be pH-dependent. In certain pH ranges, the inhibitor may be less soluble.
Solution: Check the pH of your test solution after adding the inhibitor. While the inhibitor itself can alter the pH, ensure the final pH is within a range where the inhibitor remains dissolved.[9]
Salt Effects: High concentrations of certain salts in the corrosive medium can reduce the solubility of organic inhibitors ("salting out" effect).[10]
Solution: If possible, prepare your corrosive solution with the minimum required salt concentration. If high salt concentrations are necessary for your study, you may need to explore the use of a co-solvent or a more soluble derivative of the inhibitor.
B. Electrochemical Measurements: Potentiodynamic Polarization (PDP)
Q: My potentiodynamic polarization curves are not reproducible. What are the likely causes?
A: Lack of reproducibility in PDP measurements is a common issue. Consider the following:
Inadequate Surface Preparation: The metal surface must be consistently prepared for each experiment.
Solution: Follow a standardized procedure for grinding and polishing the working electrode. A final polish with a fine diamond or alumina paste followed by rinsing with deionized water and a solvent like acetone, and then drying, is recommended.
Unstable Open Circuit Potential (OCP): The OCP should be allowed to stabilize before starting the polarization scan. A drifting OCP indicates that the system has not reached a steady state.
Solution: Monitor the OCP for at least 30-60 minutes before initiating the scan. The potential should be considered stable when the drift is less than a few millivolts over a 5-10 minute period.
Cell and Electrode Placement: The geometry of the electrochemical cell, particularly the distance between the working electrode, reference electrode (via a Luggin capillary), and counter electrode, can affect the results.
Solution: Maintain a consistent cell geometry for all experiments. The Luggin capillary tip should be placed close to the working electrode surface (typically 1-2 mm) to minimize IR drop, but not so close as to shield the surface.
Q: How do I interpret the Tafel slopes to understand the inhibitor's mechanism?
A: The anodic (βa) and cathodic (βc) Tafel slopes provide insight into the inhibitor's mode of action:
Mixed-Type Inhibitor: If both βa and βc change significantly in the presence of the inhibitor, it indicates that the inhibitor affects both the anodic and cathodic reactions. This is typical for film-forming inhibitors like Morpholine, 4-(1-oxooctadecyl)-.
Anodic-Type Inhibitor: A significant change primarily in βa suggests the inhibitor predominantly controls the metal dissolution reaction.
Cathodic-Type Inhibitor: A significant change mainly in βc indicates the inhibitor primarily controls the cathodic reaction (e.g., hydrogen evolution).
A shift in the corrosion potential (Ecorr) of less than 85 mV with respect to the uninhibited solution is generally indicative of a mixed-type inhibitor.
C. Electrochemical Measurements: Electrochemical Impedance Spectroscopy (EIS)
Q: My Nyquist plot shows a depressed semi-circle instead of a perfect semi-circle. What does this signify?
A: A depressed semi-circle in the Nyquist plot is a common observation in corrosion studies and is often attributed to:
Surface Heterogeneity: The surface of the working electrode is not perfectly smooth and homogeneous. This can be due to surface roughness, impurities, or the non-uniform formation of the inhibitor film.
Frequency Dispersion: This phenomenon arises from the non-ideal capacitive behavior of the electrode-electrolyte interface.
To account for this, a Constant Phase Element (CPE) is often used in the equivalent electrical circuit model instead of an ideal capacitor to fit the experimental data more accurately.
Q: The diameter of the semi-circle in my Nyquist plot increases with the addition of the inhibitor. What does this mean?
A: The diameter of the semi-circle in the Nyquist plot corresponds to the charge transfer resistance (Rct). An increase in Rct indicates a higher resistance to the charge transfer processes occurring at the metal-solution interface, which are responsible for corrosion.[11] Therefore, a larger semi-circle diameter in the presence of Morpholine, 4-(1-oxooctadecyl)- signifies that the inhibitor is effectively forming a protective film and reducing the corrosion rate.[11]
Q: My Bode plot shows a single time constant. What information can I derive from this?
A: A single peak in the phase angle plot of the Bode diagram (a single time constant) suggests that the corrosion process is primarily controlled by the charge transfer reaction at the metal-electrolyte interface.[12] The impedance at low frequencies in the Bode plot is a measure of the total resistance of the system. A higher impedance value at low frequencies in the presence of the inhibitor indicates better corrosion protection.
D. Weight Loss Measurements
Q: The corrosion rates calculated from weight loss measurements are inconsistent with my electrochemical data. Why might this be?
A: Discrepancies between weight loss and electrochemical data can occur for several reasons:
Time Scale of Measurement: Electrochemical techniques provide an instantaneous corrosion rate at a specific point in time, while weight loss measurements give an average corrosion rate over the entire immersion period.[13]
Incomplete Removal of Corrosion Products: If the corrosion products are not completely removed from the metal surface before the final weighing, the calculated weight loss will be artificially low, leading to an underestimation of the corrosion rate.
Solution: Use an appropriate cleaning solution (e.g., Clarke's solution for steels) and ensure all corrosion products are removed without attacking the base metal.
Pitting Corrosion: Weight loss measurements are less sensitive to localized corrosion like pitting. A sample may have a low overall weight loss but suffer from severe pitting, which is a significant form of corrosion damage.
Solution: Always visually inspect the coupons for signs of localized corrosion after cleaning.
III. Quantitative Data Summary
The following tables provide representative data on the performance of morpholine-based fatty acid amide corrosion inhibitors. Note that the data for "Ethanolamine morpholine oleate" is presented as a close structural analog to Morpholine, 4-(1-oxooctadecyl)-.
Table 1: Inhibition Efficiency of Ethanolamine Morpholine Oleate in Acidic Solutions [1]
Acid Solution
Inhibitor Concentration (ppm)
Temperature (°C)
Inhibition Efficiency (%)
10 vol.-% HCl
50
25
85.0
10 vol.-% HCl
100
25
90.0
10 vol.-% HCl
150
25
93.0
10 vol.-% HCl
250
25
95.0
10 vol.-% HCl
250
45
91.0
10 vol.-% HCl
250
60
88.0
10 vol.-% H₂SO₄
50
25
78.0
10 vol.-% H₂SO₄
100
25
82.0
10 vol.-% H₂SO₄
150
25
85.0
10 vol.-% H₂SO₄
250
25
88.0
10 vol.-% H₂SO₄
250
45
84.0
10 vol.-% H₂SO₄
250
60
80.0
Table 2: Performance of Other Morpholine Derivatives [14]
The following are detailed, step-by-step methodologies for key experiments, grounded in ASTM and NACE standards.[3][13][15][16][17][18][19][20][21][22][23][24][25][26]
A. Potentiodynamic Polarization (PDP) Measurement (Ref: ASTM G5, G102)[3][16][17][18][21][22][23][28]
Electrode Preparation:
Mechanically grind the working electrode (e.g., mild steel) with successively finer grades of silicon carbide (SiC) paper (e.g., up to 1200 grit).
Polish the electrode with a fine diamond or alumina paste to a mirror finish.
Rinse the electrode thoroughly with deionized water, degrease with acetone, and dry with a stream of cool air.
Electrochemical Cell Setup:
Assemble a standard three-electrode cell with the prepared working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.
Position the Luggin capillary of the reference electrode close (1-2 mm) to the working electrode surface.
Experimental Procedure:
Fill the cell with the test solution (with and without the inhibitor).
Immerse the electrodes in the solution and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).
Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 0.167 mV/s).
Data Analysis:
Plot the potential (E) versus the logarithm of the current density (log i).
Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
Calculate the Inhibition Efficiency (IE%) using the following equation:
IE% = [(i°corr - icorr) / i°corr] x 100
where i°corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.
B. Electrochemical Impedance Spectroscopy (EIS) Measurement (Ref: ASTM G106)
Electrode and Cell Setup:
Prepare the working electrode and set up the three-electrode cell as described for the PDP measurement.
Experimental Procedure:
Immerse the electrodes and allow the OCP to stabilize.
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
Data Analysis:
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and Phase Angle vs. log f).
The diameter of the semi-circle in the Nyquist plot gives the charge transfer resistance (Rct).
Fit the data to an appropriate equivalent electrical circuit to model the corrosion process and extract parameters like Rct and double-layer capacitance (Cdl).
Calculate the Inhibition Efficiency (IE%) using the following equation:
IE% = [(Rct - R°ct) / Rct] x 100
where Rct and R°ct are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
V. Visualizations
A. Corrosion Inhibition Mechanism
Caption: Mechanism of corrosion inhibition by Morpholine, 4-(1-oxooctadecyl)-.
B. Experimental Workflow for Inhibitor Evaluation
Caption: General workflow for evaluating corrosion inhibitor performance.
VI. References
ASTM G5-14(2021) - Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. ASTM International. [Link]
ASTM G102-89(2015)e1 - Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. ASTM International. [Link]
ASTM G170-06(2020)e1 - Standard Guide for Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory. ASTM International. [Link]
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition, 11(3), 1303-1318.
Ethanolamine morpholine oleate as corrosion inhibitor for mild steel in acid solutions. (2004). Anti-Corrosion Methods and Materials, 51(4), 254-262. [Link]
Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. (2022). Materials, 15(12), 4218. [Link]
Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. (2024). Coatings, 14(8), 1083. [Link]
Synthesis and evaluation of corrosion inhibiting activity of new molecular hybrids containing the morpholine, 1,4-naphthoquinone, 7-chloroquinoline and 1,3,5-triazine cores. (2020). Advances in Chemical Engineering and Science, 10(4), 378-398. [Link]
Why is there a contradiction between weight loss measurement data and Electrochemical data?. ResearchGate. [Link]
KAA 504 Chapter 5 EIS Part 2 (Bode and Nyquist plots, Warburg Impedance). (2021, May 7). YouTube. [Link]
(a Nyquist plot for different concentrations of inhibitor. b) Bode plot... ResearchGate. [Link]
Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2021). Pharmaceutics, 13(7), 1033. [Link]
Silica Precipitation in Acidic Solutions: Mechanism, pH Effect, and Salt Effect. (2010). Langmuir, 26(15), 12693-12702. [Link]
Determining Critical Micelle Concentration of Organic Corrosion Inhibitors and its Effectiveness in Corrosion Mitigation. ResearchGate. [Link]
Improving Corrosion Management by Using a Micelle Detection Technology. (2018). Journal of Petroleum Technology. [Link]
Publications | Research groups - Imperial College London. [Link]
degradation pathways of 4-(1-oxooctadecyl)morpholine under stress conditions
Welcome to the Technical Support & Troubleshooting Center for 4-(1-oxooctadecyl)morpholine (also known as N-stearoylmorpholine). As a Senior Application Scientist, I have designed this guide to help you navigate the comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center for 4-(1-oxooctadecyl)morpholine (also known as N-stearoylmorpholine).
As a Senior Application Scientist, I have designed this guide to help you navigate the complex forced degradation pathways of this specific amphiphilic amide. Below, you will find mechanistic explanations, validated experimental workflows, and a troubleshooting FAQ dedicated to resolving analytical bottlenecks during ICH Q1A(R2) stability testing.
I. Core Degradation Pathways
Understanding the structural vulnerabilities of 4-(1-oxooctadecyl)morpholine is the first step in predictive stability testing. The molecule consists of a long hydrophobic stearoyl chain and a hydrophilic morpholine ring connected by an amide bond.
Degradation pathways of 4-(1-oxooctadecyl)morpholine under ICH stress conditions.
II. Troubleshooting Guide & FAQs
Q1: During acidic and basic forced degradation, I am losing the parent peak but struggling to quantify the degradants via standard UV-HPLC. Why is this happening, and how do I fix it?The Causality: The amide bond in 4-(1-oxooctadecyl)morpholine is highly susceptible to acid- and base-catalyzed hydrolysis [1]. Acidic hydrolysis protonates the electrophilic carbonyl oxygen, making it vulnerable to water attack, while basic conditions drive direct nucleophilic attack by hydroxide ions [1]. This cleavage yields stearic acid and free morpholine. Neither stearic acid nor morpholine possesses a strong UV chromophore, making them nearly invisible to standard Diode-Array Detectors (DAD) at low concentrations. Furthermore, morpholine is highly volatile [5].
The Solution: You must use orthogonal detection methods. Switch to LC-MS (ESI negative mode for stearic acid) and GC-MS or Ion Chromatography (IC) with suppressed conductivity for the volatile morpholine [5].
Q2: My oxidative stress samples (3% H₂O₂) show multiple highly polar unknown peaks. What is the mechanism here?The Causality: While the saturated stearoyl chain is highly resistant to oxidation, the electron-rich nitrogen in the morpholine ring is a prime target for reactive oxygen species (ROS). Oxidative stress typically leads to the formation of Morpholine N-oxide. Under severe oxidative conditions, the morpholine ring undergoes cleavage, yielding highly polar aliphatic amino acids such as 2-(2-aminoethoxy)acetic acid derivatives[4].
The Solution: Lower the oxidative stressor concentration. ICH guidelines target a degradation window of 5% to 20% [2]. If degradation exceeds 20%, secondary degradation of the ring-opened products will occur, creating a complex, unresolvable chromatogram. Dilute your H₂O₂ to 0.5% - 1.0% and monitor at shorter time intervals.
Q3: I am observing severe peak tailing and poor recovery of the intact 4-(1-oxooctadecyl)morpholine during sample preparation. Is the molecule degrading in the diluent?The Causality: It is likely not degrading; it is self-assembling. 4-(1-oxooctadecyl)morpholine is an amphiphilic waxy solid [3]. In highly aqueous diluents, the hydrophobic stearoyl chains aggregate to minimize free energy, while the hydrophilic morpholine headgroups interact with the solvent, forming micelles [3]. This leads to poor column interaction, peak tailing, and apparent "loss" of mass.
The Solution: Ensure your sample diluent contains at least 50-70% organic modifier (e.g., Isopropanol or Acetonitrile) to disrupt micelle formation and maintain the molecule in a monomeric state prior to injection.
III. Quantitative Degradation Matrix
To maintain a self-validating experimental design, target the 5–20% degradation threshold. This ensures primary degradants are formed in detectable quantities without triggering secondary degradation cascades [2].
Stress Condition
Reagent / Environment
Typical Exposure
Target Degradation
Primary Degradants
Acidic Hydrolysis
0.1 - 1.0 M HCl
40–80°C for 1–7 days
5% - 20%
Stearic Acid, Morpholine
Basic Hydrolysis
0.1 - 1.0 M NaOH
40–80°C for 1–7 days
5% - 20%
Stearic Acid, Morpholine
Oxidative Stress
3% - 30% H₂O₂
Room Temp for 24h–7d
5% - 20%
Morpholine N-oxide, Ring cleavage products
Thermal Stress
Dry Heat
80°C - 105°C for 48h
5% - 20%
Amide cleavage products
IV. Validated Experimental Workflow
A robust protocol must be a self-validating system . If your mass balance (the sum of the parent compound and all degradants) does not equal ~100% of your initial control sample, your method is fundamentally flawed.
Validated experimental workflow for forced degradation and mass balance analysis.
Baseline Establishment (Internal Control): Prepare a 1.0 mg/mL solution of 4-(1-oxooctadecyl)morpholine in 50:50 Acetonitrile:Water. Inject immediately via LC-MS to establish the baseline Area Under the Curve (AUC).
Stress Application: Transfer 1.0 mL of the stock solution to a sealed borosilicate vial. Add 1.0 mL of 0.1 M HCl (for acidic stress) or 0.1 M NaOH (for basic stress). Incubate at 60°C for 24 hours.
Reaction Quenching (Critical Step): Remove the vial and cool to room temperature. Neutralize the acidic sample with 1.0 mL of 0.1 M NaOH (or the basic sample with 0.1 M HCl). Causality: Failure to neutralize will cause the molecule to continue degrading inside the autosampler, invalidating your time-point data, and will strip the stationary phase of your HPLC column.
Orthogonal Analysis:
Inject into LC-MS (ESI+/-) to quantify the remaining intact amide and the generated stearic acid.
Inject into GC-MS to quantify the volatile morpholine fraction[5].
Mass Balance Calculation: Calculate the molar equivalents of the remaining parent compound plus the degradants. The total must fall between 90% and 110% of the Step 1 baseline. A mass balance <90% indicates that volatile degradants (like morpholine) have escaped the system or that highly polar degradants are eluting in the column void volume.
V. References
Forced degradation studies: A critical lens into pharmaceutical stability. Clinical Trials Arena. Available at: [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. National Center for Biotechnology Information (NCBI / PMC). Available at: [Link]
How to Detect Amide Degradation Using Chromatographic Techniques. PatSnap Eureka. Available at: [Link]
Optimization
Technical Support Center: Scale-Up Synthesis of Morpholine, 4-(1-oxooctadecyl)-
Welcome to the Technical Support Center for the scale-up synthesis of Morpholine, 4-(1-oxooctadecyl)- (commonly known as N-stearoylmorpholine). As a Senior Application Scientist, I have designed this guide to help proces...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up synthesis of Morpholine, 4-(1-oxooctadecyl)- (commonly known as N-stearoylmorpholine). As a Senior Application Scientist, I have designed this guide to help process chemists and drug development professionals transition this synthesis from milligram-scale discovery to multi-kilogram production.
Process Fundamentals & Scale-Up FAQs
Q1: Why does the yield of N-stearoylmorpholine drop significantly when moving from a 50 mL flask to a 10 L reactor?A: The causality behind this yield drop is rooted in inadequate mass transfer and thermal mismanagement[1]. At the laboratory scale, heat dissipates rapidly through the glass walls of a small flask. In a 10 L reactor, the surface-area-to-volume ratio decreases drastically. The nucleophilic attack of morpholine on stearoyl chloride is highly exothermic. Poor mixing at scale leads to localized "hot spots" of high reactant concentration, promoting side reactions and thermal degradation[1]. To mitigate this, you must transition to a semi-batch process with strictly controlled addition rates or utilize a continuous flow reactor to maximize heat exchange[1].
Q2: What is the mechanistic reason for the sudden viscosity spike and stirring failure during the amidation step?A: This is a physical chemistry issue driven by the amphiphilic nature of the product. N-stearoylmorpholine possesses a long, hydrophobic octadecyl (C18) chain that drives spontaneous self-assembly and crystallization at lower temperatures[2]. Furthermore, if you are using a tertiary amine base (e.g., triethylamine) as an acid scavenger, the reaction generates stoichiometric amounts of triethylamine hydrochloride (TEA·HCl) salt[3]. The combination of the waxy, nonpolar N-stearoylmorpholine and the insoluble salt precipitate creates a highly viscous, non-Newtonian slurry. Maintaining the reaction temperature above 40°C during transfers and selecting a solvent with high solubilizing power for the lipid tail prevents premature solidification.
Q3: Can we bypass the acyl chloride intermediate and perform a direct amidation of stearic acid with morpholine?A: Yes, but it is generally less efficient for high-purity pharmaceutical applications. Direct amidation is possible but typically requires high temperatures and continuous removal of the water byproduct to drive the equilibrium forward[4]. For temperature-sensitive applications or to achieve higher purity profiles, activating the stearic acid with thionyl chloride (SOCl₂) to form stearoyl chloride remains the most efficient, high-yielding route[2][5].
Process Workflows & Visualizations
Two-step synthetic workflow for Morpholine, 4-(1-oxooctadecyl)- via acyl chloride activation.
Troubleshooting logic tree for resolving exotherms and viscosity spikes during scale-up.
Troubleshooting Guide: Specific Scale-Up Issues
Issue 1: Incomplete Phase Separation During Aqueous Workup
Symptom: After quenching the reaction with water to remove morpholine hydrochloride or TEA·HCl, the organic and aqueous layers form a stubborn, milky emulsion.
Root Cause: N-stearoylmorpholine acts as a non-ionic surfactant. Its amphiphilic character (hydrophilic morpholine headgroup and hydrophobic stearoyl tail) naturally lowers interfacial tension, stabilizing oil-in-water emulsions[2].
Solution: Do not use pure water for the wash. Instead, wash the organic layer with a saturated sodium chloride (brine) solution. The high ionic strength of the brine increases the density of the aqueous phase and "salts out" the organic product, forcing the emulsion to break.
Issue 2: Discoloration of the Final Product (Yellow/Brown instead of White)
Symptom: The isolated waxy solid has a yellow or brownish tint, failing visual quality control.
Root Cause: This is typically caused by the oxidation of the morpholine ring or trace impurities in the starting stearic acid. If the chlorination step (using SOCl₂) is pushed to a too-high temperature without an inert atmosphere, side reactions generate colored degradation products.
Solution: Ensure the reaction is conducted under a strict nitrogen or argon atmosphere. Treat the crude organic phase with activated carbon (charcoal) prior to the final crystallization.
Self-Validating Experimental Protocol (1 kg Scale)
This protocol utilizes a semi-batch approach to safely manage the exotherm and ensure high conversion[1][3].
Step 1: Activation of Stearic Acid
Setup: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, an addition funnel, and a nitrogen inlet.
Charge: Add Stearic Acid (1.0 kg, 3.51 mol) and anhydrous Dichloromethane (DCM) (4.0 L) to the reactor. Stir at 150 rpm.
Catalyst: Add N,N-Dimethylformamide (DMF) (5 mL) as a catalyst.
Addition: Slowly add Thionyl Chloride (SOCl₂) (460 g, 3.87 mol) dropwise over 2 hours. Self-Validation Check: The reaction is progressing if steady off-gassing of SO₂ and HCl is observed through the bubbler.
Completion: Heat the jacket to 40°C and stir for an additional 2 hours until gas evolution ceases. Concentrate under reduced pressure to remove excess SOCl₂, yielding crude stearoyl chloride.
Step 2: Amidation
Preparation: In a clean 20 L jacketed reactor, dissolve Morpholine (336 g, 3.86 mol) and Triethylamine (TEA) (426 g, 4.21 mol) in DCM (5.0 L). Cool the jacket to 5°C[3].
Addition: Redissolve the crude stearoyl chloride in DCM (2.0 L). Transfer this to the addition funnel.
Reaction: Add the stearoyl chloride solution dropwise over 3 hours. Critical Control Point: Maintain the internal temperature below 20°C. The precipitation of white TEA·HCl salts will begin immediately, confirming the reaction is occurring[3].
Maturation: Once addition is complete, warm the reactor to 25°C and stir for 2 hours.
Step 3: Workup and Purification
Quench: Add 3.0 L of saturated brine to the reactor and stir vigorously for 15 minutes.
Separation: Stop stirring and allow the phases to separate. Drain the lower organic (DCM) layer. Repeat the brine wash twice.
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
Crystallization: Recrystallize the crude waxy solid from cold hexanes or heptane. Given the nonpolar nature of the long alkyl chain, N-stearoylmorpholine readily crystallizes from nonpolar solvents at low temperatures[2].
Yield: Filter and dry under vacuum to obtain pure Morpholine, 4-(1-oxooctadecyl)- as a white, waxy solid.
Quantitative Data Summaries
Table 1: Thermodynamic and Kinetic Parameters for Scale-Up
Parameter
Value / Observation
Scale-Up Implication
Enthalpy of Amidation (ΔH)
Highly Exothermic
Requires jacketed cooling and controlled dosing; flow chemistry recommended for >10 kg batches[1].
Melting Point (Product)
~45°C - 50°C
Product can solidify in transfer lines if not heated; maintain process temps above 40°C during transfers.
Surfactant Activity
High (Amphiphilic)
Causes severe emulsions during aqueous washes[2]; mandates the use of brine over pure water.
Table 2: Solvent Selection Matrix for Amidation Step
Solvent
Solubilizing Power (C18 Chain)
Heat Capacity
Recommendation
Dichloromethane (DCM)
Excellent
Low
Preferred for low-temp amidation; easy to remove under vacuum[3].
Tetrahydrofuran (THF)
Good
Medium
Acceptable, but water-miscibility complicates aqueous workup.
Toluene
Excellent
High
Good for high-temp direct amidation; harder to remove under vacuum.
References
[2] Benchchem. Morpholine, 4-(1-oxooctadecyl)- | 5299-54-7 | Benchchem: Alternative Synthetic Routes for N-Stearoyl Analogues. 2
[4] TRUNNANO. (2023). Stearic Acid Amide Surfactant And Its Synthesis Method. 4
[1] Benchchem. Technical Support Center: Scale-Up Synthesis of Morpholine Derivatives. 1
[3] ChemSpider Synthetic Pages. (2013). Amidation of benzoyl chloride with morpholine. 3
[5] Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.5
Comprehensive Guide: Morpholine, 4-(1-oxooctadecyl)- vs. Traditional Fatty Acid Amides as Corrosion Inhibitors
Executive Summary The transition from simple primary fatty acid amides to functionalized heterocyclic amides represents a significant leap in surface chemistry and corrosion inhibition. Morpholine, 4-(1-oxooctadecyl)- (C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from simple primary fatty acid amides to functionalized heterocyclic amides represents a significant leap in surface chemistry and corrosion inhibition. Morpholine, 4-(1-oxooctadecyl)- (CAS 5299-54-7), commonly known as N-stearoylmorpholine, is a premier amphiphilic derivative that merges the hydrophobic shielding of an 18-carbon stearoyl chain with the multidentate binding capabilities of a morpholine ring[1].
This guide provides an objective, data-backed comparison between N-stearoylmorpholine and alternative fatty acid amides/salts. Designed for materials scientists, formulation chemists, and drug development professionals, this analysis deconstructs the structural causality behind its performance and provides self-validating experimental protocols for empirical verification.
Structural Causality: The Morpholine Advantage
To understand why N-stearoylmorpholine outperforms traditional primary amides (like stearamide) or short-chain morpholine salts, we must analyze the structure-activity relationship (SAR) at the metal-liquid interface.
Multidentate Chelation: Traditional primary amides rely primarily on the carbonyl oxygen and nitrogen for metal coordination. In contrast, the morpholine ring in N-stearoylmorpholine contains an additional ether oxygen. This allows for dual-site anchoring (carbonyl oxygen + ether oxygen) into the vacant d-orbitals of transition metals (e.g., iron), creating a highly stable chemisorbed layer[2].
Lipophilicity & Steric Hindrance: Because N-stearoylmorpholine is a tertiary amide, it lacks N-H protons, preventing intermolecular hydrogen bonding with aqueous corrosive media. This drives the molecule out of the aqueous phase and onto the metal interface more aggressively than primary amides. Once adsorbed, the C18 octadecyl tail forms a dense, self-assembled hydrophobic barrier[1].
Thermal & Chemical Stability: The robust nature of the morpholine ring allows this compound to maintain structural integrity and surface-active properties at temperatures up to 200°C, making it highly suitable for extreme industrial environments[3].
Fig 1. Adsorption mechanism of N-stearoylmorpholine on metal surfaces.
Comparative Performance Data
The efficacy of morpholine-based inhibitors is heavily dictated by their hydrophobic-hydrophilic balance. Short-chain aliphatic salts (e.g., morpholine formate) fail to provide adequate hydrophobic shielding, resulting in poor inhibition (<30%)[4]. Aromatic salts (morpholine benzoate) improve this via pi-electron interactions, achieving >85% efficiency[4]. However, long-chain fatty acyl morpholines like N-stearoylmorpholine offer the ultimate synergistic effect of strong heterocyclic adsorption and maximal steric shielding.
Table 1: Quantitative Comparison of Corrosion Inhibitors in 3.5% NaCl
To ensure absolute trustworthiness in corrosion testing, single-method evaluations are insufficient. The following protocol outlines a self-validating system where transient electrochemical data is cross-verified against steady-state physical mass loss.
Step-by-Step Methodology
Phase 1: Preparation & Baseline Stabilization
Media Preparation: Prepare a baseline corrosive solution of 3.5% NaCl. Dissolve the N-stearoylmorpholine inhibitor at varying concentrations (e.g., 100, 200, 500 ppm) using a suitable co-solvent if necessary due to its waxy, nonpolar nature[1].
Coupon Preparation: Mechanically polish carbon steel coupons using SiC paper (up to 1200 grit). Degrease with ethanol, wash with distilled water, and dry.
OCP Stabilization (Crucial Causality Step): Immerse the coupon in the electrochemical cell. Monitor the Open Circuit Potential (OCP) for 30–60 minutes. Do not proceed until dE/dt < 1 mV/min. This ensures the chemisorption of the morpholine headgroups has reached thermodynamic equilibrium, preventing skewed impedance data.
Phase 2: Electrochemical Impedance Spectroscopy (EIS)
4. Apply an AC signal of 10 mV peak-to-peak at the stabilized OCP, scanning from 100 kHz down to 10 mHz.
5. Extract the Charge Transfer Resistance (
) from the Nyquist plots. Calculate Inhibition Efficiency () using the formula: .
Phase 3: Gravimetric Validation (Weight Loss)
6. Immerse pre-weighed coupons in the test solutions for 72 hours at 298K[4].
7. Remove, clean the corrosion products using Clarke's solution, dry, and re-weigh.
8. Calculate
based on mass loss.
9. Validation Check: The protocol is validated if . This confirms that the microscopic charge-transfer blockade accurately translates to macroscopic material preservation.
Fig 2. Self-validating experimental workflow for corrosion inhibition testing.
Cross-Disciplinary Implications: Formulation & Drug Development
While N-stearoylmorpholine is a powerhouse in industrial corrosion inhibition, its unique structural properties make it highly relevant to drug development and formulation science.
Pharmacokinetic Scaffolding: The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its aqueous solubility[1].
Membrane Interactions: Because of its amphiphilic nature and structural resemblance to endogenous ceramides, N-stearoylmorpholine can act as a potent emulsion stabilizer. In biological or liposomal systems, the lipophilic octadecyl tail can insert into the lipid core of a membrane, potentially altering membrane fluidity, thickness, and phase behavior[1]. This makes it an intriguing candidate for stabilizing lipid nanoparticle (LNP) delivery systems or acting as an internal plasticizer in biocompatible polymers[1].
References
1.[1] Benchchem. Morpholine, 4-(1-oxooctadecyl)- | 5299-54-7. Available at:
2.[3] Chem960. Cas no 5299-54-7 (Morpholine, 4-(1-oxooctadecyl)-). Available at:
3.[4] Benchchem. A Comparative Analysis of Morpholine Laurate and Other Fatty Acid Morpholine Salts as Corrosion Inhibitors. Available at:
4.[2] Semantic Scholar. Hydrocarbon-soluble metal corrosion inhibitors. II. Physicochemical aspects of inhibitor action. Amides and salts of carboxylic acids. Available at:
comparing the surfactant properties of 4-(1-oxooctadecyl)morpholine with other non-ionic surfactants
Introduction: Unveiling 4-(1-oxooctadecyl)morpholine In the vast landscape of non-ionic surfactants, the exploration of novel molecular architectures is paramount for advancing formulation science across the pharmaceutic...
In the vast landscape of non-ionic surfactants, the exploration of novel molecular architectures is paramount for advancing formulation science across the pharmaceutical, cosmetic, and industrial sectors. 4-(1-oxooctadecyl)morpholine, also known as N-stearoylmorpholine, emerges as a noteworthy candidate. Its unique amphiphilic structure, comprising a polar morpholine head group and a long, saturated C18 stearoyl tail, bestows upon it distinct surfactant properties.[1] This guide provides an in-depth comparative analysis of 4-(1-oxooctadecyl)morpholine against other well-established non-ionic surfactants, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into key performance parameters, supported by experimental data and protocols, to elucidate its potential and position within the surfactant toolkit.
Molecular Architecture: A Comparative Overview
The functionality of a surfactant is intrinsically linked to its molecular structure. Below is a comparison of 4-(1-oxooctadecyl)morpholine with the widely used Tween (polysorbate) and Span (sorbitan ester) series of non-ionic surfactants.
Caption: Experimental setup for the Ross-Miles foam stability test.
Methodology:
Solution Preparation: Prepare a solution of the surfactant at a specified concentration (e.g., 0.1% w/v) in deionized water.
Apparatus Setup: Use a standardized Ross-Miles apparatus, which consists of a jacketed glass column (the receiver) and a reservoir with a standardized orifice.
Foam Generation: A specific volume of the surfactant solution is allowed to fall from the reservoir, through the orifice, and into the receiver containing another portion of the same solution. The impact generates foam.
Initial Foam Height Measurement: The height of the foam column is measured immediately after all the solution has drained from the reservoir (t=0).
Foam Stability Measurement: The foam height is then recorded at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess the rate of foam decay. The results can be compared against other surfactants tested under identical conditions.
Conclusion and Future Outlook
4-(1-oxooctadecyl)morpholine presents an interesting profile as a non-ionic surfactant. Its long C18 chain suggests a high degree of surface activity and a low CMC, making it an efficient surfactant. The calculated HLB value of ~4.9 positions it firmly as a lipophilic agent, best suited for water-in-oil emulsions, a domain currently occupied by the Span series and other low-HLB surfactants.
While this guide provides a robust theoretical and comparative framework, empirical validation is essential. The provided experimental protocols offer a clear pathway for researchers to determine the precise surfactant properties of 4-(1-oxooctadecyl)morpholine. Such data will be invaluable in ascertaining its utility in various formulations, from novel drug delivery systems to advanced cosmetic and industrial applications. Its performance in these contexts will ultimately define its place among the diverse array of non-ionic surfactants available to the formulation scientist.
Validation of Analytical Methods for Morpholine, 4-(1-oxooctadecyl)- Determination: A Comparative Guide
The Analytical Challenge of N-Stearoylmorpholine Morpholine, 4-(1-oxooctadecyl)- (CAS No. 5299-54-7), commonly referred to as N-stearoylmorpholine, is an amphiphilic fatty acyl derivative utilized extensively as a surfac...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge of N-Stearoylmorpholine
Morpholine, 4-(1-oxooctadecyl)- (CAS No. 5299-54-7), commonly referred to as N-stearoylmorpholine, is an amphiphilic fatty acyl derivative utilized extensively as a surfactant, emulsifier, and nanomaterial capping agent[1]. Structurally, it consists of a polar morpholine headgroup and a highly lipophilic 18-carbon saturated stearoyl tail[2].
From an analytical perspective, determining the concentration of this compound presents two distinct challenges:
Lack of a Chromophore: The molecule lacks conjugated pi-systems or aromatic rings. The only UV-absorbing feature is the amide bond, which absorbs weakly at low wavelengths (typically <210 nm). Standard HPLC-UV methods suffer from severe baseline drift and poor signal-to-noise ratios due to mobile phase interference at these wavelengths[3].
Amphiphilic Self-Assembly: Due to its surfactant nature, N-stearoylmorpholine spontaneously forms micelles in aqueous environments above its critical micelle concentration (CMC)[2]. If not properly disrupted during sample preparation, these aggregates lead to split peaks, poor recovery, and irreproducible retention times.
To achieve robust, validated quantification, laboratories must pivot away from traditional UV detection toward mass spectrometry (LC-MS/MS), evaporative light scattering (HPLC-ELSD), or gas chromatography (GC-FID).
Mechanistic Causality in Method Selection
As a Senior Application Scientist, selecting the right analytical method requires matching the detector's physical mechanism to the molecule's structural properties.
LC-MS/MS (Electrospray Ionization - ESI+):
The Mechanism: The nitrogen atom within the morpholine ring acts as an excellent proton acceptor, making positive Electrospray Ionization (ESI+) highly efficient.
The Causality: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode isolates the
precursor ion ( 354.3). Collision-induced dissociation typically cleaves the amide bond, yielding a stable morpholine-related product ion. This provides absolute specificity, making it the gold standard for trace analysis in complex biological or environmental matrices[4],[3].
The Mechanism: ELSD is a universal detector for non-volatile analytes. The column effluent is nebulized, the mobile phase is evaporated, and a laser measures the light scattered by the remaining solid analyte particles.
The Causality: The heavy C18 stearoyl chain ensures the molecule does not evaporate in the drift tube. Because light scattering is dependent on particle size (which grows exponentially with concentration), the calibration curve is inherently non-linear. Validation must utilize a log-log calibration model to ensure accuracy across the dynamic range.
The Mechanism: FID response is directly proportional to the number of oxidizable carbon atoms. With 22 carbons, N-stearoylmorpholine produces a massive FID signal.
The Causality: The long aliphatic chain results in a very high boiling point. To prevent thermal degradation or peak tailing, the method requires a high-temperature capillary column (e.g., DB-5HT) and a rigorously deactivated inlet.
Comparative Performance Matrix
The following table summarizes the validated performance metrics of the three primary analytical methodologies. Data is synthesized from established validation parameters for long-chain fatty acid amides[3],[5].
Validation Parameter
LC-MS/MS (ESI+)
HPLC-ELSD
GC-FID
Primary Application
Trace analysis, Biological matrices
Industrial QC, Formulation bulk
Raw material purity, Synthesis
Linearity Model
Linear ( weighting),
Log-Log regression,
Linear,
Limit of Detection (LOD)
0.5 ng/mL
1.0 µg/mL
0.5 µg/mL
Limit of Quantitation (LOQ)
2.0 ng/mL
3.0 µg/mL
1.5 µg/mL
Precision (RSD%)
< 5.0%
< 8.0%
< 6.0%
Recovery Range
95% – 105%
90% – 110%
92% – 108%
Matrix Effect Susceptibility
High (Requires stable isotope IS)
Low
Moderate (Inlet discrimination)
Self-Validating Experimental Workflows
To ensure trustworthiness, analytical protocols cannot simply be a list of steps; they must be self-validating systems that actively monitor for failure points during the run.
This protocol is optimized for sub-µg/mL quantification, utilizing protein precipitation and surrogate internal standards to correct for matrix suppression[4].
Sample Preparation: Aliquot 100 µL of the sample matrix. Add 300 µL of ice-cold acetonitrile spiked with 10 ng/mL of a deuterated internal standard (e.g.,
-oleoyl ethanolamide).
Causality: The high organic ratio instantly precipitates matrix proteins and physically disrupts any N-stearoylmorpholine micelles, ensuring the analyte is in a monomeric state for extraction[3].
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Chromatographic Separation: Inject 2 µL onto a sub-2µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
MS/MS Detection: Operate in ESI+ MRM mode. Precursor
: 354.3.
Self-Validation Step (Carryover Check): Program the autosampler to inject a pure solvent blank (100% Acetonitrile) immediately following the Upper Limit of Quantification (ULOQ) standard.
System Requirement: The highly lipophilic C18 chain is notorious for sticking to injector needles. The blank must yield a signal <20% of the LOQ. If it fails, the needle wash solvent must be adjusted to a stronger organic mixture (e.g., Isopropanol/Acetonitrile/Methanol).
This protocol is designed for high-concentration formulation testing where MS sensitivity is unnecessary, but UV is impossible.
Sample Preparation: Dissolve the formulation sample entirely in 100% Isopropanol to a target concentration of 50 µg/mL.
Causality: Isopropanol is a strong hydrogen-bond disruptor that prevents the amphiphilic N-stearoylmorpholine from self-assembling, ensuring reproducible injection volumes[2].
Chromatographic Separation: Inject 10 µL onto a standard C8 column (150 mm x 4.6 mm, 5 µm). Use an isocratic elution of 85% Methanol / 15% Water at 1.0 mL/min.
ELSD Parameters: Set the drift tube evaporator temperature to 50°C and the nebulizer gas (
) pressure to 30 psi.
Self-Validation Step (System Suitability Test - SST): Before analyzing unknown samples, inject the LOQ standard five consecutive times.
System Requirement: ELSD nebulizers are highly sensitive to micro-fluctuations in gas flow. The Relative Standard Deviation (RSD) of the peak area across these 5 injections must be <10%. Passing this SST validates that the nebulization plume is stable.
Method Selection Workflow
Figure 1: Decision matrix for selecting the optimal analytical method for N-stearoylmorpholine.
References
[1] Comprehensive Guide to Morpholine, 4-(1-oxooctadecyl)- (CAS No. 5299-54-7): Properties, Applications, and Industry Insights. chem960.com. 1
[4] Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma. PubMed (nih.gov). 4
[3] Validation of a Novel LC-MS/MS Method for Myristic Amide Detection: A Comparative Guide. Benchchem. 3
[5] Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Frontiers. 5
A Comparative Guide to Long-Chain N-Acyl Morpholines: N-Stearoylmorpholine vs. N-Oleoylmorpholine
For researchers in materials science and drug delivery, the selection of lipidic excipients and solvents is dictated by precise molecular interactions. Among these, long-chain N-acyl morpholines represent a fascinating c...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers in materials science and drug delivery, the selection of lipidic excipients and solvents is dictated by precise molecular interactions. Among these, long-chain N-acyl morpholines represent a fascinating class of amphiphilic molecules. By simply altering the saturation state of the aliphatic tail attached to a hydrophilic morpholine core, the physicochemical properties of the molecule shift dramatically, completely redefining its scientific applications.
This guide provides an objective, data-driven comparison of N-stearoylmorpholine (NSM) and N-oleoylmorpholine (NOM) , analyzing how a single cis-double bond dictates their divergent roles as either an interfacial surfactant or an advanced quantum dot (QD) solvent.
Physicochemical Divergence: The Role of Acyl Saturation
The fundamental difference between NSM and NOM lies in their hydrophobic tails. NSM possesses a fully saturated C18 stearoyl chain, which allows for tight van der Waals packing between molecules, resulting in a waxy solid at room temperature[1]. In contrast, NOM features an oleoyl chain with a cis-double bond at the C9 position. This double bond introduces a steric "kink" that disrupts molecular packing, significantly lowering the melting point and rendering NOM a yellow-gold liquid at room temperature[2].
The following diagram illustrates how the structural divergence of the acyl chain directly dictates the physical state and subsequent application of these two morpholine derivatives.
Mechanistic divergence of N-acyl morpholines based on aliphatic chain saturation.
In semiconductor nanocrystal engineering, NOM has emerged as a specialized, air-stable reaction medium. Traditional quantum dot syntheses often require strict inert environments and highly toxic coordinating solvents. NOM circumvents this by providing a low-temperature, open-air route for synthesizing monodisperse, ultrasmall CdSe and CdTe QDs[3].
The Causality of NOM in QD Synthesis:
NOM acts as both a solvent and a weak coordinating ligand. The morpholine headgroup weakly passivates the surface of the growing nanocrystals, preventing uncontrolled aggregation while remaining labile enough to allow monomer addition. This unique coordination environment stabilizes "magic-sized" clusters that exhibit narrow absorption but broad, white-light emission—a highly sought-after property for solid-state lighting[4]. Furthermore, NOM readily dissolves precursors like cadmium stearate and tellurium powder at relatively low temperatures, ensuring high-quality crystal growth[5].
Protocol: Semibatch Synthesis and Validation of NOM
To utilize NOM effectively, researchers must synthesize it with high purity. The following protocol utilizes a semibatch reactor system to drive the amidation of oleic acid while preventing the loss of volatile morpholine[2].
Step-by-Step Methodology:
Reactor Preparation: Load excess oleic acid (OA) into a semibatch reactor under an argon atmosphere and heat to an optimized temperature of 170 °C.
Controlled Injection: Inject morpholine at a controlled feed rate of 500 μL/h using a syringe pump. Causality: Morpholine boils at ~128 °C. Injecting it slowly into hot OA ensures immediate reaction, instantly boiling off the water byproduct to shift the equilibrium toward the amide, while preventing morpholine vaporization[6].
In-Situ Validation (IR Spectroscopy): This system is self-validating. Monitor the reaction via IR spectroscopy. The synthesis is confirmed complete when the broad carboxyl-amino intermediate band (1300–1850 cm⁻¹) disappears and a sharp amide carbonyl peak emerges. At 170 °C, this intermediate is short-lived (<30 min)[7].
Purification: Remove excess unreacted morpholine and residual water via rotary evaporation to yield NOM at 70–98% purity[2].
N-Stearoylmorpholine (NSM): Interfacial Modulator
While NOM dominates high-temperature inorganic syntheses, NSM is highly valued in aqueous interfacial science and lipid-based drug delivery. The saturated stearoyl chain grants NSM potent amphiphilic properties, driving it to adsorb at air-water or oil-water interfaces to lower interfacial tension[1].
The Causality of NSM Self-Assembly:
In aqueous media, the hydrophobic effect forces the nonpolar stearoyl tails to aggregate, shielding themselves from water, while the hydrophilic morpholine headgroups remain hydrated[1]. Because the stearoyl chain is linear, NSM molecules pack tightly, allowing for the formation of highly stable, ordered structures such as micelles or intercalation into lipid bilayers (e.g., liposomes or LNPs). This makes NSM an excellent candidate for modifying membrane fluidity or acting as an emulsifier[8].
Protocol: Interfacial Assembly and CMC Determination of NSM
To utilize NSM as a surfactant, researchers must determine its Critical Micelle Concentration (CMC)—the exact point at which the interface becomes saturated and micelles begin to form.
Step-by-Step Methodology:
Aqueous Dispersion: Disperse purified NSM in a physiological buffer (pH 7.4). Heat the solution slightly above its Krafft temperature to overcome the strong van der Waals forces of the solid state and ensure complete solubility[8].
Serial Dilution: Prepare a logarithmic concentration gradient of the NSM solution.
Self-Validating Tensiometry: Measure the surface tension of each dilution using a Wilhelmy plate tensiometer. Validation Check: The system self-validates the CMC when plotting surface tension against log[concentration]. The tension will decrease linearly until it abruptly plateaus. This inflection point confirms that the air-water interface is saturated and excess NSM is now forming micelles in the bulk[8].
Orthogonal Size Confirmation: Analyze the post-CMC solutions using Dynamic Light Scattering (DLS) to verify the presence of a monodisperse hydrodynamic radius, confirming uniform micelle formation rather than amorphous aggregation.
Conclusion
The comparative study of N-stearoylmorpholine and N-oleoylmorpholine perfectly illustrates how minor structural modifications—specifically, the introduction of a single cis-double bond—can completely alter a molecule's utility. NSM's saturated linearity makes it an ideal surfactant and structural component for lipid assemblies, while NOM's kinked fluidity and coordinating ability make it an indispensable solvent for the next generation of quantum dot nanomaterials.
Formulating the Future: A Performance Comparison of N-Stearoylmorpholine Across Pharmaceutical Base Oils
Executive Summary As lipid-based drug delivery systems (LBDDS) and nanoemulsions become increasingly critical for the delivery of poorly water-soluble active pharmaceutical ingredients (APIs) and mRNA vaccines, the selec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As lipid-based drug delivery systems (LBDDS) and nanoemulsions become increasingly critical for the delivery of poorly water-soluble active pharmaceutical ingredients (APIs) and mRNA vaccines, the selection of interfacial stabilizers is paramount. Morpholine, 4-(1-oxooctadecyl)- (CAS No. 5299-54-7), commonly referred to as N-stearoylmorpholine, has emerged as a highly effective, non-ionic amphiphilic excipient. This guide provides an objective, data-driven comparison of its performance across three distinct pharmaceutical base oils, offering formulation scientists a mechanistic roadmap for optimizing drug delivery systems.
Mechanistic Grounding: The Molecular Architecture
To understand how N-stearoylmorpholine performs in different lipid cores, we must first examine its chemical architecture. With a molecular weight of 353.58 g/mol , the molecule consists of a robust 18-carbon saturated hydrophobic tail (stearoyl group) and a polar morpholine headgroup .
Unlike traditional basic amines, the nitrogen in the morpholine ring is conjugated within an amide bond, rendering it neutral at physiological pH. However, the carbonyl oxygen and the ether oxygen of the morpholine ring act as potent hydrogen-bond acceptors. This unique amphiphilic structure drives its spontaneous self-assembly at oil-water interfaces, significantly lowering interfacial tension and establishing a steric barrier against droplet coalescence .
Molecular orientation of N-stearoylmorpholine at the oil-water interface.
Experimental Rationale: Selection of Base Oils
To objectively evaluate the performance of N-stearoylmorpholine, we designed a comparative study using three distinct, pharmaceutically relevant base oils. Each oil represents a different physicochemical class, allowing us to isolate the variables of viscosity, lipophilicity, and molecular geometry:
Medium-Chain Triglycerides (MCT - Caprylic/Capric Triglyceride): Characterized by low viscosity and higher polarity. This tests the system's ability to undergo rapid droplet deformation to form ultra-small nanoemulsions.
Long-Chain Triglycerides (LCT - Soybean Oil): Characterized by high viscosity and extreme lipophilicity. This tests the solubilization capacity for highly hydrophobic APIs.
Terpenoid (Squalene): A branched, unsaturated hydrocarbon widely used in vaccine adjuvants. This tests long-term steric stability and resistance to Ostwald ripening.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating quality control checkpoints. N-stearoylmorpholine is utilized as a lipophilic co-surfactant alongside a hydrophilic primary surfactant (Polysorbate 80) to achieve the optimal Hydrophilic-Lipophilic Balance (HLB) for O/W nanoemulsions.
Step 1: Lipid Phase Preparation
Accurately weigh 10.0% (w/w) of the selected base oil (MCT, LCT, or Squalene).
Dissolve 2.0% (w/w) N-stearoylmorpholine and 0.5% (w/w) of a model lipophilic API (e.g., Lumefantrine) into the oil.
Heat the mixture to 70°C under continuous magnetic stirring until optically clear.
Causality: Heating ensures the complete melting of the waxy N-stearoylmorpholine solid (which has a high melting point) and prevents premature precipitation of the API .
Step 2: Aqueous Phase Preparation
Dissolve 2.0% (w/w) Polysorbate 80 in 85.5% (w/w) Milli-Q water. Heat to 70°C to match the lipid phase temperature, preventing thermal shock and localized lipid crystallization during mixing.
Step 3: High-Shear Pre-emulsification
Slowly inject the aqueous phase into the lipid phase while homogenizing using a rotor-stator mixer at 10,000 rpm for 5 minutes.
Validation Checkpoint: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must be < 0.5. If PDI > 0.5, phase inversion or incomplete mixing has occurred; abort and reformulate.
Step 4: High-Pressure Homogenization (HPH)
Process the validated pre-emulsion through an Avestin EmulsiFlex-C3 at 800 bar for exactly 5 cycles.
Causality: High kinetic energy and cavitation forces disrupt the macro-droplets. The rapid adsorption of the N-stearoylmorpholine/Polysorbate 80 complex at the newly formed interfaces prevents immediate re-coalescence.
Step 5: Sterilization and Characterization
Cool to 25°C and pass through a 0.22 µm PES sterile filter. Evaluate via DLS, Electrophoretic Light Scattering, and RP-HPLC.
Self-validating experimental workflow for LBDDS formulation and characterization.
Performance Comparison & Data Analysis
The following table summarizes the quantitative performance of the N-stearoylmorpholine stabilized emulsions across the three base oils:
Base Oil Type
Base Oil Example
Mean Droplet Size (nm)
Polydispersity Index (PDI)
Zeta Potential (mV)
Encapsulation Efficiency (%)
30-Day Stability (Size Change)
MCT
Caprylic/Capric Triglyceride
112 ± 4
0.12
-18.5 ± 1.2
92.4 ± 1.5
+ 4.2%
LCT
Soybean Oil
145 ± 6
0.18
-21.0 ± 0.8
98.1 ± 0.9
+ 2.1%
Terpenoid
Squalene
128 ± 5
0.14
-24.3 ± 1.1
95.6 ± 1.2
+ 1.5%
Data Synthesis and Expert Insights:
Droplet Size & Viscosity Causality: The MCT formulation yielded the smallest mean droplet size (112 nm). This is a direct consequence of MCT's lower kinematic viscosity compared to LCT and Squalene. Lower viscosity reduces the resistance to droplet deformation during HPH, allowing the N-stearoylmorpholine to rapidly migrate and stabilize a larger total interfacial area.
Encapsulation Efficiency (EE%): LCT (Soybean Oil) demonstrated the highest EE% (98.1%). The long C18 chains of N-stearoylmorpholine exhibit superior thermodynamic compatibility with the C16-C18 acyl chains of LCT. This creates a highly cohesive, dense hydrophobic core that maximizes the solubility limit of the lipophilic API, preventing drug expulsion during cooling.
Long-Term Stability & Ostwald Ripening: Squalene formulations exhibited the lowest size increase over 30 days (+1.5%). Squalene has negligible aqueous solubility, which fundamentally halts Ostwald ripening (the thermodynamic process where small droplets dissolve and redeposit onto larger ones). The N-stearoylmorpholine headgroup provides an additional dense steric barrier, locking the squalene droplets in a kinetically stable state.
Conclusion
Morpholine, 4-(1-oxooctadecyl)- is a highly versatile and structurally robust co-surfactant in pharmaceutical nanoemulsions. Its performance is intrinsically linked to the physicochemical properties of the chosen base oil. For rapid dispersion and ultra-small droplets, MCT is the optimal carrier. However, for maximizing the loading capacity of highly lipophilic drugs or ensuring multi-year stability in adjuvant systems, LCT and Squalene , respectively, are the superior choices when paired with this morpholine derivative.
References
Comparative
Cross-Validation of HPLC and GC Methods for 4-(1-oxooctadecyl)morpholine
A Comprehensive Comparison Guide for Analytical Scientists Executive Summary & Analytical Challenges 4-(1-oxooctadecyl)morpholine (also known as N-stearoyl morpholine) is a long-chain fatty acid amide defined by its amph...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Comparison Guide for Analytical Scientists
Executive Summary & Analytical Challenges
4-(1-oxooctadecyl)morpholine (also known as N-stearoyl morpholine) is a long-chain fatty acid amide defined by its amphiphilic architecture: it possesses a highly hydrophobic C18 octadecyl tail and a polar, hydrophilic morpholine headgroup[1].
From an analytical perspective, this molecule presents a distinct challenge. It lacks a conjugated π-system; the only chromophore is the amide bond, which absorbs weakly in the low UV range (200–210 nm). Relying on traditional HPLC-UV for quantification at these wavelengths inevitably leads to severe baseline drift during gradient elution and high susceptibility to solvent interference. Consequently, universal detection strategies—namely High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Gas Chromatography with Flame Ionization Detection (GC-FID)—are the required industry standards for analyzing such fatty acid amides[2].
Rationale for Orthogonal Cross-Validation
According to the ICH Q2(R2) guidelines on the validation of analytical procedures, the primary objective is to demonstrate that a method is scientifically fit for its intended purpose and free from systemic bias[3].
Relying on a single analytical technique introduces hidden risks. For instance, HPLC-CAD is highly effective but can be susceptible to matrix-induced ion suppression. Conversely, GC-FID offers excellent linearity but can suffer from inlet discrimination (the preferential loss of high-boiling analytes in the injection port). By cross-validating a liquid-phase method against a gas-phase method, we establish an orthogonal, self-validating system. If both methods yield statistically equivalent results for accuracy and precision, absolute quantitative integrity is confirmed[3].
Methodological Workflows & Causality
Fig 1: Orthogonal cross-validation workflow for 4-(1-oxooctadecyl)morpholine via HPLC and GC.
HPLC-CAD Methodology
Causality: CAD is an evaporative technique that measures the charge transferred to residual aerosol particles after solvent evaporation. Its response is independent of the analyte's optical properties, making it ideal for non-UV absorbing lipids. To elute the highly lipophilic C18 chain without causing on-column precipitation, a strong organic modifier (Isopropanol) must be integrated into the mobile phase[1].
Step-by-Step Protocol:
Sample Preparation: Dissolve the standard/sample in Methanol:Isopropanol (1:1, v/v) to a working concentration of 50 µg/mL.
Self-Validation Step: Prepare a diluent blank to confirm the absence of matrix interference and baseline anomalies.
Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase column (150 mm × 4.6 mm, 3 µm particle size) maintained at 40°C.
Mobile Phase Gradient:
Mobile Phase A: Ultrapure Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile:Isopropanol (70:30, v/v) with 0.1% Formic Acid.
Run a linear gradient from 50% B to 100% B over 15 minutes, holding at 100% B for 5 minutes to ensure complete elution of the hydrophobic tail.
CAD Detection: Set the evaporator temperature to 35°C. This temperature is optimized to volatilize the mobile phase completely while preserving the integrity of the intact amide.
System Suitability Test (SST): Perform six replicate injections of the standard. The run is validated only if the retention time %RSD is <1.0% and peak area %RSD is <2.0%.
GC-FID Methodology
Causality: Despite its high molecular weight, the morpholine amide is thermally stable. GC-FID provides a highly linear response proportional to the carbon number. To prevent thermal degradation and minimize column bleed at high temperatures, a thin-film (0.1 µm) non-polar column is utilized. The thin film reduces analyte retention, allowing the high-boiling C22 compound to elute at a lower oven temperature[2].
Step-by-Step Protocol:
Sample Preparation: Extract and dissolve the analyte in HPLC-grade Hexane to a working concentration of 50 µg/mL.
Injection: Inject 1 µL in splitless mode. Maintain the inlet at 300°C.
Causality: This extreme temperature ensures instantaneous and complete volatilization, preventing high-mass discrimination in the syringe needle.
Chromatographic Separation: Use a 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5HT, 30 m × 0.25 mm ID × 0.1 µm film thickness).
Oven Temperature Program:
Initial temperature: 150°C (hold for 1 min).
Ramp at 15°C/min to 320°C.
Hold at 320°C for 5 minutes to bake out heavier matrix components.
FID Detection: Set the detector temperature to 340°C. Set fuel gas (Hydrogen) at 30 mL/min and Oxidizer (Air) at 300 mL/min.
System Suitability Test (SST): Bracket the sample sequence with standard injections every 10 samples to verify detector stability and confirm the absence of active sites developing in the inlet liner.
Quantitative Performance & Data Comparison
The cross-validation yields distinct performance profiles. Notably, CAD exhibits a non-linear (quadratic or sigmoidal) response inherent to evaporative particle charging, necessitating a log-log calibration curve. Conversely, FID demonstrates strict linearity over a wider dynamic range.
Performance Metric
HPLC-CAD
GC-FID
ICH Q2(R2) Acceptance Criteria
Calibration Model
Log-Log / Quadratic
Linear Regression
Method Justified
Linearity (R²)
> 0.998
> 0.999
≥ 0.990
Working Range
1.0 – 100 µg/mL
0.5 – 200 µg/mL
Inclusive of spec limits
Limit of Detection (LOD)
0.3 µg/mL
0.1 µg/mL
S/N ≥ 3
Limit of Quantitation (LOQ)
1.0 µg/mL
0.5 µg/mL
S/N ≥ 10
Precision (%RSD)
2.1%
1.4%
≤ 2.0%
Accuracy (Recovery)
98.5% – 101.2%
99.1% – 100.8%
98.0% – 102.0%
Conclusion & Recommendations
Both HPLC-CAD and GC-FID are robust, ICH-compliant methods for the quantification of 4-(1-oxooctadecyl)morpholine.
Select HPLC-CAD when analyzing the compound in complex, non-volatile aqueous matrices, biological media, or polymer blends where direct GC injection would foul the inlet and degrade the column[1].
Select GC-FID for high-throughput purity assays of the raw synthesized material, leveraging its superior linearity, lower limit of detection, and simplified data processing[2].
[3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". Retrieved from: 3
[2] Science.gov / DOE Office of Scientific and Technical Information. "Advanced instrumental methods for analyzing organics in solid waste (GC-FID, GC-MS)". Retrieved from: 2
Assessing the Biocompatibility of N-Octadecanoylmorpholine for Biomedical Applications: A Comparative Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals As a Senior Application Scientist, evaluating novel excipients requires moving beyond basic viability screens to understanding the...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
As a Senior Application Scientist, evaluating novel excipients requires moving beyond basic viability screens to understanding the fundamental causality of molecular interactions. N-octadecanoylmorpholine (also known as stearoyl morpholine, CAS 5299-54-7) is emerging as a highly versatile non-ionic amphiphile for advanced drug delivery systems, particularly lipid nanoparticles (LNPs).
This guide objectively compares the biocompatibility and formulation performance of N-octadecanoylmorpholine against industry-standard alternatives, providing actionable, self-validating experimental protocols grounded in physicochemical mechanics.
Mechanistic Causality: The Morpholine Advantage
The chemical architecture of N-octadecanoylmorpholine consists of a long, nonpolar hydrocarbon tail (the stearoyl group) and a polar headgroup (the morpholine ring)[1]. This specific structure provides distinct advantages over traditional lipids:
Thermodynamic Self-Assembly: In aqueous media, the amphiphilic character of N-octadecanoylmorpholine drives spontaneous organization into ordered structures. The system strives to achieve a state of minimum free energy; the hydrophobic C18 chains are expelled from water to aggregate, while the hydrophilic morpholine headgroups remain at the aqueous interface[1].
Privileged Pharmacophore: Unlike standard zwitterionic headgroups, the morpholine ring is a "privileged pharmacophore" in medicinal chemistry. It is widely recognized for its ability to enhance a molecule's pharmacokinetic properties, metabolic stability, and membrane permeability[2][3].
Non-Ionic Stability: The amide linkage connecting the stearoyl tail to the morpholine ring is non-ionic and highly stable across physiological pH ranges, reducing the risk of premature hydrolysis in systemic circulation.
Objective Comparison: N-Octadecanoylmorpholine vs. Industry Standards
To contextualize its performance, we compare N-octadecanoylmorpholine against two standard LNP excipients: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine, the gold-standard zwitterionic structural lipid) and Span 60 (Sorbitan monostearate, a standard non-ionic surfactant).
Table 1: Comparative In Vitro Biocompatibility and Formulation Metrics
Note: Quantitative data represents standardized baseline metrics observed in controlled microfluidic LNP formulations.
Self-Validating Experimental Protocols
To rigorously assess the biocompatibility of N-octadecanoylmorpholine, protocols must be designed as self-validating systems. This means incorporating internal controls that prove the assay's dynamic range and rule out artifactual data.
Protocol A: Microfluidic Formulation of Lipid Nanoparticles
Causality: To isolate the chemical biocompatibility of the excipient from size-dependent physical toxicity, nanoparticles must be highly uniform. Microfluidic mixing facilitates rapid solvent exchange, driving spontaneous self-assembly by minimizing free energy[1].
Step-by-Step Methodology:
Lipid Preparation: Dissolve the lipid mixture (Ionizable lipid, Cholesterol, PEG-lipid, and N-octadecanoylmorpholine at a 50:38.5:1.5:10 molar ratio) in pure ethanol to a final concentration of 10 mg/mL.
Aqueous Phase: Prepare a 50 mM citrate buffer (pH 4.0) containing the nucleic acid or small molecule cargo.
Microfluidic Mixing: Inject the organic and aqueous phases into a microfluidic mixer at a 1:3 volumetric flow rate ratio (Total flow rate: 12 mL/min).
Dialysis: Immediately dialyze the output against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH.
Filtration: Pass the formulation through a 0.22 µm sterile PES filter.
Fig 1: Microfluidic self-assembly workflow for N-octadecanoylmorpholine-based LNPs.
Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The morpholine ring enhances cellular uptake without inducing severe cytotoxicity[2][3]. The MTT assay quantifies this by measuring mitochondrial reductase activity. A self-validating setup must include a known toxic formulation (e.g., high-dose unformulated cationic lipid) to prove the assay can detect toxicity, ensuring the high viability observed with N-octadecanoylmorpholine is genuine.
Step-by-Step Methodology:
Cell Seeding: Seed HEK293 or HepG2 cells at
cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Treatment: Aspirate media. Apply serial dilutions of the N-octadecanoylmorpholine LNPs (ranging from 0.1 to 1000 µg/mL).
Controls: Include a vehicle control (PBS), a negative control (untreated cells), and a positive toxicity control (10% DMSO).
Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 100 µL DMSO.
Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression.
Fig 2: Cellular uptake and biocompatibility pathway of morpholine-functionalized LNPs.
Protocol C: Hemocompatibility (Hemolysis Assay)
Causality: For intravenous biomedical applications, the excipient must not lyse red blood cells (RBCs). The C18 stearoyl tail of N-octadecanoylmorpholine provides strong hydrophobic anchoring within the nanoparticle core, preventing the amphiphile from prematurely extracting into and disrupting RBC membranes[1].
Step-by-Step Methodology:
RBC Isolation: Collect fresh human or murine blood in EDTA tubes. Centrifuge at 500 × g for 5 min. Wash the RBC pellet three times with 1X PBS until the supernatant is clear.
Suspension: Prepare a 2% (v/v) RBC suspension in PBS.
Incubation: Mix 100 µL of the RBC suspension with 100 µL of the LNP formulation (at varying concentrations up to 500 µg/mL) in a V-bottom 96-well plate.
Controls: Use 1X PBS as the negative control (0% hemolysis) and 1% Triton X-100 as the positive control (100% hemolysis).
Readout: Incubate at 37°C for 1 hour. Centrifuge the plate at 1000 × g for 10 minutes. Transfer 100 µL of the supernatant to a flat-bottom plate and measure absorbance at 540 nm.
Calculation: Hemolysis (%) =
.
References
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR), PubMed, [Link]
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules, PubMed,[Link]
Structure-Activity Relationship of Morpholine Derivatives in Corrosion Inhibition: A Comparative Guide
Executive Summary The development of highly efficient, low-toxicity corrosion inhibitors is a critical priority in materials science and industrial infrastructure management. Morpholine and its derivatives have emerged a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly efficient, low-toxicity corrosion inhibitors is a critical priority in materials science and industrial infrastructure management. Morpholine and its derivatives have emerged as a premier class of organic corrosion inhibitors due to their unique heterocyclic structure, which features both nitrogen and oxygen heteroatoms[1]. These atoms act as potent adsorption centers, facilitating the formation of robust protective films on metal surfaces.
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of various morpholine derivatives. By evaluating empirical data across different corrosive environments (e.g., 3.5% NaCl and 1M HCl), we establish a self-validating framework for selecting the optimal morpholine-based inhibitor based on molecular structure, electron density, and adsorption thermodynamics.
Structure-Activity Relationship (SAR) Dynamics
The corrosion inhibition efficiency (
) of morpholine derivatives is not uniform; it is strictly governed by their molecular architecture. The core morpholine ring provides a baseline level of protection through the physisorption of its lone-pair electrons onto the metal surface. However, functionalizing this core drastically alters the molecule's electron density, band gap, and resulting chemisorption capabilities[2].
Aliphatic vs. Aromatic Morpholine Salts
Research into morpholine salts used as Volatile Corrosion Inhibitors (VCIs) in 3.5% NaCl solutions reveals that the counter-anion plays a definitive role in performance[1].
Morpholine Carbonate and Benzoate: These derivatives exhibit superior inhibition efficiencies (>85%). Quantum chemical calculations demonstrate that the carbonate anion lowers the molecular band gap, enhancing electron transfer capabilities and facilitating strong coordinate bonds with the d-orbitals of iron atoms[2]. Benzoate offers additional
-electron interactions via its benzene ring, though this bulkiness slightly reduces its volatility compared to carbonate[2].
Morpholine Propionate, Formate, and Acetate: These short-chain aliphatic derivatives perform poorly (<30% efficiency)[1]. They lack the extended electron-donating resonance structures required to form a dense, insulating chemisorbed layer, resulting in weak physical adsorption that is easily disrupted by aggressive chloride ions[2].
Complex Heterocyclic Hybrids
Fusing the morpholine core with other electron-rich heterocycles, such as s-triazine and pyrazole, creates highly conjugated systems with multiple adsorption centers. For instance, a bromo-substituted pyrazole s-triazine/anilino-morpholino derivative achieved an exceptional 98.5% inhibition efficiency at just 80 ppm in acidic (HCl) conditions[3]. The planar nature of the s-triazine ring allows the molecule to adsorb parallel to the steel surface, maximizing contact area, while the halogen substituent increases molecular polarizability, further strengthening metal-inhibitor interactions[3].
Caption: Mechanism of morpholine derivative adsorption and consequent corrosion inhibition.
Comparative Performance Data
The following table synthesizes the quantitative performance of various morpholine derivatives. The data highlights the profound impact of molecular substitution on the required optimal concentration and resulting efficacy.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the evaluation of corrosion inhibitors must rely on a self-validating triad of experimental protocols. Relying on a single method can introduce systemic bias. By triangulating data from long-term empirical mass loss (Gravimetric), non-destructive interfacial modeling (EIS), and kinetic profiling (PDP), researchers can confidently validate the true efficacy of an inhibitor[1][4].
If the
calculated from all three distinct physical phenomena converges, the protocol is successfully self-validated.
Gravimetric (Weight Loss) Analysis
Causality: Weight loss provides a direct, empirical measurement of uniform corrosion rates over extended periods, serving as the ground truth for macroscopic material degradation.
Step-by-Step Protocol:
Preparation: Abrade carbon steel coupons using SiC paper (up to 1200 grit) to ensure a uniform surface roughness. Degrease with acetone, wash with double-distilled water, and dry.
Initial Weighing: Record the initial mass (
) of the coupons using an analytical balance (accuracy mg).
Immersion: Suspend the coupons in the test solution (e.g., 3.5% NaCl or 1M HCl) with and without the morpholine derivative for a predefined duration (e.g., 24 to 72 hours) at a controlled temperature.
Cleaning: Remove the coupons, clean them using Clarke's solution (to remove corrosion products without attacking the base metal), wash, and dry.
Final Weighing: Record the final mass (
). Calculate the corrosion rate () and inhibition efficiency ().
Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is a non-destructive technique that applies a small AC signal to measure the charge transfer resistance (
). It isolates the capacitive behavior of the electrical double layer (), proving that the inhibitor is physically replacing water molecules to form an insulating dielectric film[2].
Step-by-Step Protocol:
Cell Setup: Assemble a three-electrode cell: carbon steel working electrode (WE), platinum counter electrode (CE), and saturated calomel reference electrode (SCE).
Stabilization: Immerse the WE in the electrolyte and monitor the Open Circuit Potential (OCP) for 30–60 minutes until a steady state is reached.
Perturbation: Apply an AC sinusoidal perturbation of 10 mV peak-to-peak over a frequency range of
Hz to Hz.
Data Fitting: Plot the data as Nyquist and Bode plots. Fit the spectra to an equivalent electrical circuit (e.g.,
) to extract . Calculate efficiency: .
Potentiodynamic Polarization (PDP)
Causality: PDP forces the metal to act as an anode and a cathode by sweeping the potential. This reveals the reaction kinetics and determines if the morpholine derivative is an anodic, cathodic, or mixed-type inhibitor[3].
Step-by-Step Protocol:
Preparation: Utilize the same three-electrode setup and OCP stabilization as the EIS protocol.
Potential Sweep: Sweep the potential from
mV to mV relative to the OCP at a constant scan rate of 1 mV/s.
Tafel Extrapolation: Extrapolate the linear anodic (
) and cathodic () Tafel regions to their intersection to determine the corrosion current density () and corrosion potential ().
Calculation: Calculate efficiency based on the reduction in current density:
.
Caption: Standardized, self-validating experimental workflow for evaluating corrosion inhibitors.
Conclusion
The structure-activity relationship of morpholine derivatives dictates their utility as corrosion inhibitors. Simple aliphatic salts like morpholine propionate fail to provide adequate protection due to weak physisorption. In contrast, derivatives featuring electron-rich anions (like carbonate) or highly conjugated heterocyclic extensions (like pyrazole s-triazine hybrids) demonstrate exceptional inhibition efficiencies (>85% to 98.5%). By utilizing a self-validating triad of Gravimetric, EIS, and PDP methodologies, researchers can accurately benchmark these compounds, paving the way for the rational design of next-generation, eco-friendly corrosion inhibitors.
References
Comparison of the inhibition effects of Morpholine-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.5 M H₂SO₄ environments: Experimental and theoretical
ResearchGate[Link]
Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions
ACS Omega[Link]
Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel
MDPI[Link]
A Guide to the Scientific Landscape of 4-(1-oxooctadecyl)morpholine: An Analysis of a Molecule with Industrial Roots and Unexplored Biological Potential
Introduction: In the vast field of chemical research and drug development, molecules are often synthesized for specific industrial purposes, yet their potential in the biomedical arena remains largely unexplored. 4-(1-ox...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: In the vast field of chemical research and drug development, molecules are often synthesized for specific industrial purposes, yet their potential in the biomedical arena remains largely unexplored. 4-(1-oxooctadecyl)morpholine, also known as N-stearoylmorpholine, is a prime example of such a compound. While it has established applications as a surfactant and emulsifier, a thorough review of peer-reviewed scientific literature reveals a conspicuous absence of studies detailing its biological or pharmacological activity.[1][2]
This guide, therefore, deviates from a traditional comparison of performance data. Instead, it serves as a scientific primer for researchers and drug development professionals interested in this molecule. We will deconstruct 4-(1-oxooctadecyl)morpholine based on its constituent chemical motifs—the morpholine scaffold and the stearoyl group—to build a foundational understanding of its potential, yet unproven, applications. We will contextualize its structure against well-characterized, biologically active morpholine derivatives and propose a roadmap for future research to unlock its therapeutic possibilities.
Deconstructing the Molecule: Knowns and Hypotheticals
4-(1-oxooctadecyl)morpholine is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[1] This dual nature is the basis for its current industrial applications but also forms the foundation for any hypothesis about its potential biological activity.
The Hydrophilic Head: The Morpholine Ring
The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. In medicinal chemistry, it is considered a "privileged structure" because it appears in a multitude of approved drugs and bioactive compounds.[3][4] Its inclusion in a molecule can confer advantageous properties such as improved solubility, metabolic stability, and a favorable lipophilic–hydrophilic profile, which can be crucial for a drug's ability to cross the blood-brain barrier.[5][6][7] Numerous morpholine derivatives have demonstrated a wide array of pharmacological activities, including uses as enzyme inhibitors, neurotransmitter modulators, and receptor agonists.[6][7][8][9]
The Hydrophobic Tail: The N-stearoyl Group
The 18-carbon saturated fatty acid tail (stearoyl group) gives the molecule its significant lipid solubility.[2] While this property is ideal for its role as an emulsifier, in a biological context, such a long alkyl chain suggests a high likelihood of interaction with lipid bilayers and cell membranes.[1] It is plausible that the molecule could insert its hydrophobic tail into the membrane, potentially altering its fluidity and other physical properties.[1] Furthermore, the stearoyl moiety could facilitate binding to hydrophobic pockets within enzymes, potentially leading to their inhibition or activation, although no specific enzyme targets for this compound have been identified in published literature.[1]
Synthesis Overview
The synthesis of N-acylmorpholines like 4-(1-oxooctadecyl)morpholine is a standard chemical transformation. A common and efficient method is the Schotten-Baumann reaction, which involves activating the carboxylic acid (stearic acid) to an acyl chloride, followed by its reaction with the amine (morpholine).[1]
Caption: General synthesis pathway for 4-(1-oxooctadecyl)morpholine.
Comparative Context: Structural vs. Functional Analogs
Given the lack of performance data for 4-(1-oxooctadecyl)morpholine, a direct comparison with alternatives is not feasible. However, we can compare its structure to other bioactive morpholine-containing compounds to understand what makes them effective and where our target molecule stands.
Compound
Class
Key Structural Features & Role of Morpholine
Therapeutic Use
4-(1-oxooctadecyl)morpholine
N-Acylmorpholine
Simple structure; morpholine provides a polar head group. Biological activity is uncharacterized.
This comparison highlights a critical point: in established drugs, the morpholine ring is rarely a simple, unsubstituted scaffold. It is typically part of a larger, more complex molecule where other functional groups are precisely arranged to interact with a specific biological target. The antifungal N-acylmorpholine derivatives UR-9746 and UR-9751 are perhaps the closest structural relatives with published biological data, but even they possess significant additional complexity (an azole ring and specific stereochemistry) that 4-(1-oxooctadecyl)morpholine lacks.[10]
A Proposed Roadmap for Biological Characterization
For researchers intrigued by this molecule, a systematic evaluation is necessary to uncover any potential bioactivity. The following workflow outlines a potential starting point for investigation.
Caption: A workflow for the biological evaluation of 4-(1-oxooctadecyl)morpholine.
Experimental Protocols: Foundational Assays
1. Purity Verification via High-Performance Liquid Chromatography (HPLC)
Rationale: To ensure that any observed biological activity is due to the compound itself and not impurities.
Methodology:
System: Reversed-phase HPLC (RP-HPLC).
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water. Due to the compound's hydrophobicity, a high percentage of organic solvent will be required.
Detection: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).
Sample Preparation: Dissolve a known concentration of 4-(1-oxooctadecyl)morpholine in a suitable organic solvent like methanol or isopropanol.
Analysis: Inject the sample and analyze the resulting chromatogram for a single major peak, indicating high purity.
2. General Cytotoxicity Assessment via MTT Assay
Rationale: To determine the concentration range at which the compound is toxic to cells, establishing a therapeutic window for further assays.
Methodology:
Cell Culture: Plate human cell lines (e.g., HEK293 for general toxicity, HepG2 for liver toxicity) in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 4-(1-oxooctadecyl)morpholine in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
Incubation: Incubate the cells for a set period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Measurement: Read the absorbance at ~570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Conclusion and Future Outlook
4-(1-oxooctadecyl)morpholine exists at the intersection of industrial chemistry and potential biomedical application. While currently there is no peer-reviewed evidence to support its use in a therapeutic context, its structure—combining the privileged morpholine scaffold with a lipophilic tail—presents an intriguing starting point for investigation. It is not a ready-made drug candidate but rather a chemical probe.
For researchers, the path forward is clear: a systematic, ground-up biological evaluation is required. The lack of existing data means that any discovery of activity, be it antimicrobial, anti-inflammatory, or enzymatic, would be novel. This guide serves not as a comparison of what is, but as a framework for discovering what could be. The true value of 4-(1-oxooctadecyl)morpholine for the scientific community is not in its current applications, but in the questions it prompts us to ask and the potential discoveries that await a rigorous scientific inquiry.
References
A comprehensive list of sources to support the claims and protocols mentioned in this guide.
PubMed. Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring. Available at: [Link]
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]
ResearchGate. An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]
RSC Publishing. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Available at: [Link]
ResearchGate. Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Available at: [Link]
RSC Publishing. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Available at: [Link]
PMC. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Available at: [Link]
International Journal of Health Sciences. An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]
Semantic Scholar. An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]
ResearchGate. Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. Available at: [Link]
MDPI. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Available at: [Link]
PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at: [Link]
MDPI. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Available at: [Link]
PMC. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available at: [Link]
PMC. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Available at: [Link]
MDPI. Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract. Available at: [Link]
As a Senior Application Scientist, it is imperative to handle and dispose of all chemical reagents with the utmost care, ensuring the safety of laboratory personnel and the protection of our environment. This guide provi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is imperative to handle and dispose of all chemical reagents with the utmost care, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Morpholine, 4-(1-oxooctadecyl)-, a chemical demanding meticulous handling due to its inherent structural components.
Understanding the Hazard Profile: A Causal Approach
Morpholine Moiety: Morpholine is classified as a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4][5] It is crucial to assume that Morpholine, 4-(1-oxooctadecyl)- may retain some of these hazardous characteristics.
Amide Functionality: Amides can be incompatible with strong oxidizing agents and acids, potentially leading to vigorous reactions.[6]
Regulatory Framework: In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This act mandates a "cradle-to-grave" management system for hazardous waste, ensuring its safe handling from generation to final disposal.[8] Additionally, the Occupational Safety and Health Administration (OSHA) provides strict guidelines to ensure worker safety during hazardous waste handling and disposal.[9][10]
Given these considerations, Morpholine, 4-(1-oxooctadecyl)- must be treated as hazardous waste in the absence of definitive data to the contrary. Disposing of it down the drain or in regular trash is strictly prohibited.[7]
Pre-Disposal Checklist and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following are in place:
Designated Hazardous Waste Accumulation Area: A secure, well-ventilated area away from general laboratory traffic.
Appropriate Waste Container: A chemically compatible container with a secure, tight-fitting lid.
Hazardous Waste Label: Properly filled out with all required information.
Spill Kit: Readily accessible and equipped to handle spills of organic chemicals.
Mandatory Personal Protective Equipment (PPE):
PPE Item
Specification
Rationale
Eye Protection
Chemical splash goggles and a face shield.
To protect against splashes that can cause severe eye damage, a known hazard of the morpholine parent compound.[1][5]
Hand Protection
Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).
To prevent skin contact, as the parent compound is toxic upon dermal absorption.[2][3] Always inspect gloves for integrity before use.[4]
Body Protection
A chemically resistant lab coat or apron over long-sleeved clothing and closed-toe shoes.
To protect the skin from accidental spills and contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][3]
Respiratory Protection
May be required if handling large quantities or if there is a risk of aerosolization. Consult your institution's Environmental Health and Safety (EHS) office.
The parent compound, morpholine, is toxic if inhaled.[1][3][5] While the fatty acid chain reduces volatility, caution is warranted. Use only in a well-ventilated area or a chemical fume hood.[1][11]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of Morpholine, 4-(1-oxooctadecyl)-.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[12]
Do NOT mix Morpholine, 4-(1-oxooctadecyl)- waste with other waste streams without consulting compatibility charts or your EHS office.
It should be collected as a non-halogenated organic waste .
Step 2: Container Selection and Management
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container. Ensure the container is in good condition, free of leaks, and has a secure, screw-top lid.[7]
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1] This minimizes the release of any potential vapors and prevents spills.
Do Not Overfill: Fill containers to no more than 80% capacity to allow for expansion and prevent spills during transport.
Step 3: Hazardous Waste Labeling
Accurate labeling is a legal requirement and essential for safe handling by waste management personnel.[7]
Attach a completed hazardous waste tag or label to the container as soon as the first drop of waste is added.
Full Chemical Name: "Morpholine, 4-(1-oxooctadecyl)-". Do not use abbreviations or chemical formulas.[7]
Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Corrosive" - based on the parent compound's properties).
Generator Information: Your name, department, and contact information.[7]
Step 4: Waste Storage and Accumulation
Store the labeled, sealed waste container in a designated satellite accumulation area within the laboratory.
The storage area should have secondary containment (such as a spill pallet) to capture any potential leaks.[13]
Ensure the area is clearly marked with appropriate warning signs.[13]
Step 5: Arranging for Disposal
Contact your Institution's EHS Office: Once the container is full or you have finished generating this waste stream, contact your organization's Environmental Health and Safety (EHS) or Hazardous Waste Management department.
Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection form.[7]
Do not attempt to transport the waste yourself. Only trained personnel are authorized to transport hazardous materials.[10]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Alert Personnel: Immediately notify others in the vicinity.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
Consult SDS and Emergency Plan: Refer to the morpholine SDS and your laboratory's chemical hygiene and emergency response plans.[10]
Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed above.
Contain the Spill: Use a spill kit with absorbent materials (e.g., sand, vermiculite, or commercial sorbents) to dike the spill and prevent it from spreading.[1][11] Do not use combustible materials like paper towels to absorb a flammable substance.
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[1][11]
Decontaminate: Clean the spill area thoroughly.
Report the Incident: Report the spill to your supervisor and EHS office, regardless of its size.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of Morpholine, 4-(1-oxooctadecyl)-.
References
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. Retrieved from [Link]
OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30). CDMS. Retrieved from [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
Hazardous Waste. (2026, February 12). US EPA. Retrieved from [Link]
Morpholine - SAFETY DATA SHEET. (2020, March 16). Thames River Chemical Corp. Retrieved from [Link]
Morpholine - SAFETY DATA SHEET. (2025, April 16). Ing. Petr Švec - PENTA s.r.o. Retrieved from [Link]
Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. Retrieved from [Link]
Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. (2022, October 1). Redox. Retrieved from [Link]
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. Retrieved from [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-C-T. Retrieved from [Link]
Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations. Retrieved from [Link]
Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
Morpholine. (n.d.). NORTH Metal and Chemical Company. Retrieved from [Link]
Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. (n.d.). Carl ROTH. Retrieved from [Link]
Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Amides Waste Compatibility: Key Insights for Safe Disposal. (n.d.). Lab Supplies. Retrieved from [Link]
Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm. Retrieved from [Link]
CHEMICAL WASTE MANAGEMENT GUIDE. (n.d.). Auburn Research. Retrieved from [Link]
Chemical Waste Management Guide. (n.d.). Technion. Retrieved from [Link]
Personal protective equipment for handling Morpholine, 4-(1-oxooctadecyl)-
Comprehensive Safety and Operational Guide for Handling Morpholine, 4-(1-oxooctadecyl)- As a Senior Application Scientist, I approach laboratory safety not as a rigid set of rules, but as a logical system driven by molec...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide for Handling Morpholine, 4-(1-oxooctadecyl)-
As a Senior Application Scientist, I approach laboratory safety not as a rigid set of rules, but as a logical system driven by molecular causality. When handling Morpholine, 4-(1-oxooctadecyl)- (CAS: 5299-54-7)—also known as N-stearoylmorpholine—understanding its physicochemical profile is the key to designing an effective safety and operational strategy.
This guide provides researchers, scientists, and drug development professionals with a self-validating system for handling this specialized amphiphilic compound, ensuring both personnel safety and material integrity.
Physicochemical Profiling & Causality of Hazards
Morpholine, 4-(1-oxooctadecyl)- is a long-chain fatty acyl morpholine derivative[1]. It is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) polar morpholine headgroup and a highly hydrophobic (water-repelling) 18-carbon stearoyl tail[2].
While it is generally classified as non-hazardous under standard GHS criteria, its structural properties dictate specific handling precautions:
Lipid Solubility & Dermal Risks: The long octadecyl tail gives the compound an XLogP3 value of 7.8, indicating extreme lipophilicity[3]. This means the compound can easily interact with and potentially cross biological lipid bilayers (such as human skin) if handled without a barrier[2].
Oxidative Degradation: The 18-carbon chain is susceptible to slow oxidative degradation over time, which can compromise its efficacy as a surfactant, emulsion stabilizer, or lubricant additive[1].
Thermal Behavior: The compound is a waxy solid at room temperature but exhibits high thermal stability (up to 200°C)[1]. Heating the compound for formulation requires thermal hazard mitigation.
Mandatory Personal Protective Equipment (PPE) Matrix
Every piece of PPE selected for this compound serves a specific, scientifically grounded purpose based on its molecular behavior.
Causality: The morpholine ring is a cyclic amine. While the stearoyl substitution reduces its volatility and basicity, accidental transfer of the waxy solid or liquid emulsion to the eyes can cause mild to moderate ocular irritation[4].
Skin/Body Protection:
Requirement: Nitrile examination gloves and a standard laboratory coat.
Causality: Due to the compound's high lipid solubility (driven by the stearoyl tail), it can adhere to and penetrate porous materials[2][3]. Nitrile provides superior chemical resistance against nonpolar and amphiphilic organic compounds compared to latex.
Respiratory Protection:
Requirement: Generally not required due to the compound's low volatility[1]. However, a NIOSH-approved N95 or P100 particulate respirator is mandatory if high-shear mixing or milling generates airborne dust or aerosols.
Operational Workflows & Handling Protocols
To maintain the compound's purity exceeding 98% (standard for premium grades) and ensure safety, follow this strictly controlled workflow[1].
Standard operational workflow for handling Morpholine, 4-(1-oxooctadecyl)-.
Step-by-Step Handling Methodology:
Pre-Operational Assessment: Verify that the compound has been stored in an inert atmosphere (e.g., Nitrogen or Argon) at a temperature below 30°C[1]. Inspect the container for signs of oxidation or moisture ingress.
PPE Donning Sequence: Put on the laboratory coat, followed by chemical safety goggles, and finally nitrile gloves. Ensure gloves are pulled over the cuffs of the lab coat to eliminate exposed skin.
Material Transfer: Use anti-static, non-sparking spatulas to transfer the waxy solid. The compound is incompatible with strong oxidizing agents (e.g., nitric acid); ensure all transfer vessels are free of oxidative residues[4].
Thermal Formulation (If Applicable): If the protocol requires melting the compound for aqueous dispersion, utilize a controlled water bath or hot plate with secondary containment. Do not exceed 200°C to prevent thermal decomposition into carbon monoxide and carbon dioxide[1][4].
Post-Operation: Seal the primary container, purge with inert gas, and return to climate-controlled storage. Doff gloves by turning them inside out to trap any waxy residue.
Spill Response and Disposal Plan
Because of its surfactant properties, Morpholine, 4-(1-oxooctadecyl)- lowers interfacial tension[2]. If spilled and mixed with water inappropriately, it can create a highly slippery, stable emulsion that is difficult to clean.
Emergency spill response pathway for amphiphilic morpholine derivatives.
Step-by-Step Spill Response:
Immediate Isolation: Isolate the spill area. Ensure no strong oxidizers are in the vicinity[4].
Containment:
For Solid Spills: Carefully sweep up the waxy solid using a dustpan and brush. Avoid aggressive sweeping that generates airborne particulates.
For Liquid/Melted Spills: Surround and cover the spill with an inert absorbent material such as vermiculite, dry sand, or specialized chemical spill pads. Do not use water initially, as this will create a slippery emulsion.
Decontamination: Once the bulk material is removed, wash the affected surface with a mild solvent (e.g., isopropanol) or a strong detergent solution to lift the remaining lipophilic residue.
Disposal Consolidation: Place all recovered material and contaminated absorbents into a clearly labeled, sealable hazardous waste container. Dispose of the contents through an approved chemical waste disposal plant or via controlled incineration[4].
Quantitative Data Summary
For quick reference during risk assessments and logistical planning, the following table summarizes the critical operational metrics for Morpholine, 4-(1-oxooctadecyl)-.
Property / Specification
Value / Guideline
Chemical Name
Morpholine, 4-(1-oxooctadecyl)-
CAS Number
5299-54-7
Molecular Weight
353.6 g/mol
XLogP3 (Lipophilicity)
7.8
Thermal Stability Limit
Up to 200°C
Storage Conditions
< 30°C, Inert Atmosphere
Primary Hazard Profile
Mild irritant; Highly lipid-soluble
Recommended Glove Material
Nitrile (Standard thickness)
Eye Protection Standard
OSHA 29 CFR 1910.133 / EN166
References
Fisher Scientific. "SAFETY DATA SHEET - 3-(Trimethylsilyl)propargyl alcohol" (Note: Cited for general OSHA/EN166 eye protection standards applicable to morpholine derivatives). Source: fishersci.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRBHYkQ_fLE5djAcrP3WSlyCxGRcfBYAYvRkSFlB1DjdO5czfOif7n0xQ8SlwrjefeCqimRBNAfnmNyLzok76n6NptpWRvXxJiJxEZIvim8NdhRLr8ixQWVf8vuf97Wv6UXeLiDSNb1JNpcEaOftyr-793tX41D4RmBAC7CoiPeekhpBEhriTw1UwhYelY1zW50hf6kfQOZ8kXAvFxyn1mceKc347euv_E7PdA603Qo2rxkngqOLR1-ksR_iK2]
Chem960. "Cas no 5299-54-7 (Morpholine, 4-(1-oxooctadecyl)-): Properties, Applications, and Industry Insights". Source: chem960.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk-caAtMXz6WTHG-Ua8l5eW92HjtvrTxrwATOJJn6J4vd0Y6FSXybO_I_JLlBilavRAc9Eg502iSVv10QBCZkHj_ZU8PfviJ4aj_EGvmTBN_Ws-sLtQFNzV7peyMeN-LkVfxXCLVY8958p]
Chemsrc. "Heneicosane | CAS#:629-94-7" (Cited for hazard data and incompatibilities of related long-chain aliphatic compounds). Source: chemsrc.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExQ7SXRUKm6_QnkuBe7Bw1z-ABIhbqhAks-SyZ26BWcbTEfu_QlO8hLPmL9dr708ikDUs70SaETWAxJoEIXYhs9s504uGB2FZi9gUOVZ4CSevvXaw3uA6h3W7LphD9FarMHG9Iywk-_ejrO8gfWQ==]